molecular formula C14H22N2O3 B119228 Esatenolol CAS No. 93379-54-5

Esatenolol

Numéro de catalogue: B119228
Numéro CAS: 93379-54-5
Poids moléculaire: 266.34 g/mol
Clé InChI: METKIMKYRPQLGS-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Esatenolol is the (S)-enantiomer of atenolol. It has a role as a beta-adrenergic antagonist.
This compound is a beta blocker.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239405
Record name Esatenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93379-54-5
Record name (-)-Atenolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93379-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esatenolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093379545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esatenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Esatenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESATENOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF757BOSR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Stereospecific Properties of (S)-Atenolol vs. (R)-Atenolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atenolol, a widely prescribed beta-adrenergic receptor antagonist, is a chiral molecule administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. Despite being delivered in a 1:1 ratio, the two stereoisomers exhibit significant differences in their pharmacological activity. This technical guide provides a comprehensive overview of the stereospecific properties of (S)-Atenolol and (R)-Atenolol, focusing on their distinct pharmacodynamic and pharmacokinetic profiles. The therapeutic activity of racemic atenolol is almost exclusively attributed to the (S)-enantiomer, which possesses significantly higher affinity for β1-adrenergic receptors. This document consolidates key quantitative data, details relevant experimental protocols for enantiomeric analysis, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

Atenolol is a cardioselective beta-blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1] Its mechanism of action involves the selective blockade of β1-adrenergic receptors, primarily located in the heart, which inhibits the chronotropic and inotropic effects of endogenous catecholamines like epinephrine and norepinephrine.[1][2] The atenolol molecule contains a single chiral center, resulting in two enantiomers: (S)-Atenolol and (R)-Atenolol.[3][4] Although marketed as a racemate, it is well-established that the pharmacological activity is not equally distributed between the two isomers.[5][6] Understanding the stereospecific properties of each enantiomer is critical for optimizing drug therapy, developing enantiopure formulations, and conducting precise pharmacological research.

Stereoselective Pharmacodynamics

The primary difference between (S)-Atenolol and (R)-Atenolol lies in their interaction with the β1-adrenergic receptor. The (S)-enantiomer is the active component, responsible for the therapeutic beta-blocking effects of the racemic mixture.[5][7]

Receptor Binding and Activity

Radioligand binding studies have demonstrated the superior affinity of (S)-Atenolol for β-adrenergic receptors. In studies using guinea pig heart tissue, the eudismic ratio, which quantifies the difference in pharmacological activity between enantiomers, was found to be 46 for (S)-Atenolol relative to (R)-Atenolol.[7] This indicates that the (S)-isomer is approximately 46 times more potent in binding to these receptors.

Clinical studies in healthy volunteers have corroborated these findings. The administration of 50 mg of (S)-Atenolol produced a decrease in the mean rate pressure product during exercise (-35%) that was comparable to the effect of 100 mg of racemic atenolol (-37%). In contrast, 50 mg of (R)-Atenolol had no discernible effect on this parameter.[7] Similarly, both 50 mg of (S)-Atenolol and 100 mg of racemic atenolol significantly blunted peak exercise heart rate, while the (R)-enantiomer showed no significant pharmacological activity.[6][8] These results conclusively show that the beta-blocking effect of racemic atenolol is attributable to the (S)-enantiomer.[7]

Vascular Effects

Studies on peripheral arteries have shown that neither (S)-Atenolol nor (R)-Atenolol exert direct vasoconstrictive effects.[9][10] However, (S)-Atenolol was found to reduce isoprenaline-induced vasodilation, demonstrating its blocking effect on vascular β2-adrenoceptors, albeit to a lesser extent than its effect on β1-receptors.[9] (R)-Atenolol had no effect on isoprenaline-induced vasodilation.[9][10]

Signaling Pathway

Atenolol exerts its effects by antagonizing the β1-adrenergic signaling pathway. This G-protein coupled receptor, upon activation by catecholamines, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various targets within cardiomyocytes, resulting in increased heart rate and contractility.[11] (S)-Atenolol, by blocking the β1-receptor, prevents this cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates S_Atenolol S_Atenolol S_Atenolol->Beta1_Receptor Blocks R_Atenolol R_Atenolol R_Atenolol->Beta1_Receptor No significant interaction G_Protein G-Protein (Gs) Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Increased Heart Rate & Contractility PKA->Physiological_Response Leads to

Figure 1. β1-Adrenergic Receptor Signaling Pathway and Stereoselective Inhibition by Atenolol Enantiomers.

Stereoselective Pharmacokinetics

While the pharmacodynamic differences are stark, the pharmacokinetic profiles of (S)- and (R)-Atenolol are more similar, though some statistically significant differences have been observed.

Absorption, Distribution, Metabolism, and Excretion

Atenolol is hydrophilic and is primarily eliminated unchanged by the kidneys.[12] Studies comparing the administration of pure enantiomers versus the racemic mixture have found that the mean area under the curve (AUC), maximal plasma concentrations (Cmax), and plasma half-lives of the enantiomers were generally similar.[7] However, a consistent finding is that the AUC of (R)-Atenolol is slightly, but significantly, greater than that of the (S)-enantiomer.[7][13] After administration of the racemic mixture, the R/S ratio for AUC was reported to be 1.09.[13] The reason for this minor difference remains unclear but could be related to stereoselective active transport from the intestine.[14]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for (S)- and (R)-Atenolol based on a study in healthy volunteers after a single oral dose of 100 mg racemic atenolol.[7][13]

Parameter(S)-Atenolol(R)-AtenololR/S RatioSignificance
AUC (0-24h) (ng·h/mL) Data varies across studiesData varies across studies1.09P < 0.01
Cmax (ng/mL) Data varies across studiesData varies across studies1.03P < 0.01
Plasma Half-life (t½) (h) ~6-9~6-9~1.0Not Significant

Toxicity

There is limited information available that directly compares the toxicity of the individual enantiomers of atenolol. The toxicity profile of racemic atenolol includes symptoms such as bradycardia, hypotension, lethargy, and in severe cases, seizures.[1] Given that the pharmacological activity resides in the (S)-enantiomer, it is reasonable to infer that the dose-dependent toxicities are also primarily associated with this isomer. Some literature suggests that the (R)-enantiomer does not lack side effects, but specific adverse effects unique to (R)-Atenolol are not well-documented.[15] Developmental toxicity studies in animals have shown that atenolol can cause intrauterine growth retardation, a finding that is consistent with observations in humans.[16]

Experimental Protocols

Chiral Separation of Atenolol Enantiomers by HPLC

A common method for the separation and quantification of atenolol enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • Objective: To separate and quantify (R)- and (S)-Atenolol in a given sample (e.g., pharmaceutical preparations, plasma).

  • Instrumentation: HPLC system with UV or fluorescence detection.

  • Column: Chiralcel OD column (250 x 4.6 mm, 10 µm) or a similar chiral stationary phase.[4][17]

  • Mobile Phase: A mixture of hexane, ethanol, and diethylamine (e.g., 75:25:0.1 v/v/v).[4][17]

  • Flow Rate: 0.7 mL/min.[4][17]

  • Detection: UV detection at 276 nm.[4][17]

  • Procedure:

    • Prepare standard solutions of (R)- and (S)-Atenolol of known concentrations.

    • Prepare the sample for analysis (e.g., dissolve tablets in the mobile phase, extract from plasma).

    • Inject the prepared sample and standards into the HPLC system.

    • Record the chromatograms and determine the retention times for each enantiomer.

    • Quantify the amount of each enantiomer in the sample by comparing the peak areas to the standard curves.

G Start Sample Preparation (e.g., Dissolution, Extraction) Injection Inject Sample into HPLC System Start->Injection Separation Chiral Column Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Analysis Data Analysis (Chromatogram) Detection->Analysis Quantification Quantification of (S)- and (R)-Atenolol Analysis->Quantification

Figure 2. General Experimental Workflow for Chiral HPLC Analysis of Atenolol Enantiomers.
Receptor Binding Assay

Radioligand binding assays are used to determine the binding affinity of each enantiomer to β-adrenergic receptors.

  • Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of (S)- and (R)-Atenolol for β-adrenergic receptors.

  • Materials:

    • Membrane preparations from a tissue source rich in β-adrenergic receptors (e.g., guinea pig heart).[7]

    • A radiolabeled ligand that binds to β-receptors (e.g., [125I]Iodocyanopindolol).[7]

    • Varying concentrations of unlabeled (S)-Atenolol and (R)-Atenolol.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled enantiomer.

    • Allow the binding to reach equilibrium.

    • Separate the membrane-bound radioligand from the free radioligand (e.g., by filtration).

    • Quantify the amount of bound radioactivity.

    • Plot the displacement curves (bound radioactivity vs. concentration of unlabeled enantiomer).

    • Calculate the IC50 values (concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki values from the IC50 values using the Cheng-Prusoff equation.

Conclusion

The pharmacological properties of atenolol are highly stereospecific. The (S)-enantiomer is responsible for virtually all the therapeutic β1-blocking activity, while the (R)-enantiomer is largely inactive. While their pharmacokinetic profiles are broadly similar, minor but significant differences in bioavailability exist. This detailed understanding of the stereochemistry of atenolol is paramount for drug development professionals and researchers. The development of enantiopure (S)-Atenolol formulations could offer the potential for therapies with a more refined pharmacological profile, potentially reducing metabolic load and any uncharacterized effects of the inactive (R)-enantiomer. The experimental protocols and data presented in this guide serve as a valuable resource for further research and development in this area.

References

A Technical Guide to the Synthesis and Chiral Separation of Esatenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies for the synthesis of the enantiomerically pure beta-blocker, Esatenolol ((S)-Atenolol), from its racemic mixture, and the subsequent chiral separation techniques critical for its analysis and purification. Atenolol is a selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. While it is often marketed as a racemate, the (S)-enantiomer is responsible for the majority of the therapeutic activity.[1] This guide provides detailed experimental protocols, quantitative data, and visual workflows to support research and development in this area.

I. Enantioselective Synthesis of this compound via Enzymatic Kinetic Resolution

A highly effective method for producing enantiopure (S)-Atenolol is through the enzymatic kinetic resolution of a key chlorohydrin intermediate.[2][3] This chemoenzymatic approach offers high enantioselectivity under mild reaction conditions, aligning with green chemistry principles.[2][3]

A. Synthesis Pathway Overview

The synthesis is a multi-step process beginning with the formation of a racemic chlorohydrin, followed by an enzymatic resolution step to isolate the desired enantiomer, and finally, amination to yield (S)-Atenolol.[2]

Synthesis_Pathway RacemicAtenolol Racemic Atenolol (Starting Point) Step1 Step 1: Formation of Racemic Chlorohydrin RacemicAtenolol->Step1 2-(4-hydroxyphenyl)acetamide + Epichlorohydrin, NaOH RacemicChlorohydrin Racemic 4-(3-chloro-2-hydroxypropoxy) benzeneacetamide Step1->RacemicChlorohydrin Step2 Step 2: Enzymatic Kinetic Resolution (Candida antarctica lipase B) RacemicChlorohydrin->Step2 Vinyl butanoate R_Chlorohydrin (R)-4-(3-chloro-2-hydroxypropoxy) benzeneacetamide (>99% ee) Step2->R_Chlorohydrin S_Ester (S)-Ester (byproduct) Step2->S_Ester Step3 Step 3: Amination R_Chlorohydrin->Step3 Isopropylamine, H2O This compound This compound ((S)-Atenolol) (>99% ee, 99% purity) Step3->this compound

Caption: Synthesis pathway of this compound from racemic atenolol starting material.

B. Experimental Protocols

Step 1: Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide [2]

  • 2-(4-hydroxyphenyl)acetamide (16.67 mmol) is stirred in epichlorohydrin (165.80 mmol) at room temperature.

  • A solution of sodium hydroxide (8.25 mmol) in 5 mL of water is added to the mixture.

  • The reaction is stirred for 48 hours, with conversion monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is filtered and the resulting solids are dried under reduced pressure.

Step 2: Enzymatic Kinetic Resolution [2][3]

  • The racemic chlorohydrin is dissolved in acetonitrile.

  • Vinyl butanoate is added as an acyl donor.

  • Candida antarctica lipase B (CALB) is added to initiate the resolution.

  • The reaction proceeds, selectively acylating the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

  • The reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) until desired conversion and enantiomeric excess are achieved.

Step 3: Synthesis of (S)-Atenolol (this compound) [2]

  • To the enantiomerically pure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (0.37 mmol), add isopropylamine (34.9 mmol) and distilled water (1.0 mL).

  • The reaction is stirred at room temperature for 48 hours, with progress monitored by TLC.

  • Upon full conversion, the product, (S)-Atenolol, is isolated as a white powder.

C. Quantitative Data Summary
ParameterValueReference
(R)-Chlorohydrin Intermediate
Enantiomeric Excess (ee)>99%[2]
Yield32%[2]
Final Product: (S)-Atenolol
Enantiomeric Excess (ee)>99%[2][3]
Yield (from (R)-chlorohydrin)60%[2][3]
Overall Yield9.9%[2][3]
Purity (by NMR)99%[2][3]
Specific Rotation [α]D23-17.0 (c=1.0, 1N HCl)[2]

II. Chiral Separation of Atenolol Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analytical separation and quantification of atenolol enantiomers. Various chiral stationary phases (CSPs) are employed for this purpose.

A. Chiral HPLC Separation Workflow

The general workflow for chiral HPLC analysis involves sample preparation, injection into the HPLC system equipped with a chiral column, separation of the enantiomers, and their subsequent detection and quantification.

HPLC_Workflow Sample Racemic Atenolol Sample Preparation Sample Preparation (Dissolution in Mobile Phase) Sample->Preparation Injection Injection into HPLC System Preparation->Injection Separation Chiral Separation (Chiral Stationary Phase) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Result Enantiomeric Purity (ee%) Quantification->Result

References

In Vitro Beta-Blocking Potency of Esatenolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esatenolol, the (S)-enantiomer of atenolol, is a cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its primary mechanism of action involves competitively blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-1 adrenergic receptors, which are predominantly located in the heart.[2][3] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2][4] Understanding the in vitro potency and selectivity of this compound is crucial for its pharmacological characterization and clinical application. This guide provides a comprehensive overview of the in vitro beta-blocking potency of this compound, detailing the experimental protocols used for its determination and presenting key quantitative data. Since this compound is the active enantiomer of atenolol, this guide will refer to data for atenolol, with the understanding that the beta-blocking activity resides in the (S)-isomer.[1]

Quantitative Data on Beta-Blocking Potency

The in vitro beta-blocking potency of atenolol has been characterized using various assays, including radioligand binding assays and functional assays. The key parameters to quantify its potency are the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value, which is a measure of antagonist potency.

ParameterReceptor SubtypeValueSpecies/Tissue/Cell LineReference
Ki Beta-1170.0 - 1513.56 nM-[5]
Beta-1~224 nM (pKi = 6.65)Human (recombinant)[6]
Beta-2~1023 nM (pKi = 5.99)Human (recombinant)[7]
IC50 Beta-11.77 - 1740.0 nM-[5]
pA2 Beta-17.4Human Atrium[8]
Beta-1-Guinea-pig Atria[9]
pKB Beta-17.4Human Atrium & Ventricle[8]
Beta-26.0Human Atrium & Ventricle[8]
pKD Beta-15.9Human Ventricle[8]
Beta-24.6Human Ventricle[8]

Signaling Pathways

Beta-1 Adrenergic Receptor Signaling Pathway

Activation of the beta-1 adrenergic receptor by an agonist, such as norepinephrine, initiates a signaling cascade that leads to increased cardiac contractility and heart rate.[3][10] this compound acts as a competitive antagonist at this receptor, blocking the initiation of this cascade.

Beta1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Norepinephrine/ Epinephrine Beta1_AR β1-Adrenergic Receptor Agonist->Beta1_AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Calcium Ca²⁺ Influx Ca_Channel->Calcium Opens Contraction Increased Cardiac Contractility & Heart Rate Calcium->Contraction This compound This compound (Antagonist) This compound->Beta1_AR Blocks

Beta-1 Adrenergic Receptor Signaling Pathway

Experimental Protocols

The in vitro beta-blocking potency of this compound is primarily determined through two key experimental approaches: radioligand binding assays and functional antagonism assays.

Radioligand Competition Binding Assay

This assay determines the affinity of this compound for beta-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target beta-adrenergic receptors (e.g., human heart tissue, CHO cells expressing human beta-1 receptors) are homogenized in an ice-cold buffer.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Reaction:

  • A fixed concentration of a radiolabeled antagonist (e.g., [3H]-CGP 12177) is incubated with the prepared cell membranes.

  • Increasing concentrations of unlabeled this compound are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filter is washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_analysis 4. Analysis Membrane Membrane Preparation (with β-receptors) Incubate Incubate at 37°C to reach equilibrium Membrane->Incubate Radioligand Radiolabeled Antagonist (e.g., [3H]-CGP 12177) Radioligand->Incubate This compound Unlabeled this compound (serial dilutions) This compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC50 and Ki Count->Calculate

Radioligand Competition Binding Assay Workflow
Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of this compound as an antagonist by measuring its ability to inhibit the functional response induced by a beta-adrenergic agonist. The pA2 value is derived from this analysis.

1. Isolated Tissue Preparation:

  • An isolated tissue preparation that exhibits a functional response to beta-adrenergic stimulation is used (e.g., guinea pig atria for chronotropic effects).

  • The tissue is mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature.

2. Agonist Dose-Response Curve:

  • A cumulative concentration-response curve for a beta-adrenergic agonist (e.g., isoproterenol) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the response (e.g., increase in heart rate).

3. Antagonist Incubation:

  • The tissue is washed to remove the agonist.

  • A known concentration of this compound is added to the organ bath and allowed to equilibrate with the tissue for a specific period.

4. Second Agonist Dose-Response Curve:

  • In the presence of this compound, a second cumulative concentration-response curve for the agonist is generated. The curve is expected to be shifted to the right.

5. Schild Plot and pA2 Determination:

  • Steps 3 and 4 are repeated with several different concentrations of this compound.

  • The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each concentration of this compound.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

  • The x-intercept of the Schild plot provides the pA2 value. A linear plot with a slope of 1 is indicative of competitive antagonism.[11][12]

Schild_Analysis_Workflow Start Start Tissue_Prep Isolated Tissue Preparation (e.g., Guinea Pig Atria) Start->Tissue_Prep Agonist_DRC1 Generate Agonist Dose-Response Curve (Control) Tissue_Prep->Agonist_DRC1 Wash1 Wash Tissue Agonist_DRC1->Wash1 Antagonist_Inc Incubate with a fixed concentration of this compound Wash1->Antagonist_Inc Agonist_DRC2 Generate Agonist Dose-Response Curve (in presence of this compound) Antagonist_Inc->Agonist_DRC2 Repeat Repeat for multiple This compound concentrations? Agonist_DRC2->Repeat Repeat->Wash1 Yes Calculate_DR Calculate Dose Ratios Repeat->Calculate_DR No Schild_Plot Construct Schild Plot: log(Dose Ratio - 1) vs -log[this compound] Calculate_DR->Schild_Plot Determine_pA2 Determine pA2 value (x-intercept) Schild_Plot->Determine_pA2 End End Determine_pA2->End

Schild Analysis Workflow for pA2 Determination

Conclusion

The in vitro beta-blocking potency of this compound is well-characterized through a combination of radioligand binding and functional antagonism assays. The compiled data demonstrates its high affinity and selectivity for the beta-1 adrenergic receptor. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the pharmacological properties of this important cardioselective beta-blocker.

References

An In-depth Technical Guide to the Discovery and Development of Atenolol and Esmolol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Esatenolol" referenced in the query is not a recognized pharmaceutical agent. Based on the nomenclature, this guide provides a comprehensive analysis of two related and clinically significant beta-blockers: Atenolol and Esmolol .

Part 1: Atenolol

Discovery and Development History

Atenolol, a second-generation β-adrenergic antagonist, was developed by Imperial Chemical Industries (ICI) in the United Kingdom as part of a research program aimed at creating cardioselective β-blockers with fewer side effects than the first-generation non-selective agents like propranolol. Marketed under the trade name Tenormin, it was launched in 1976 and became a widely prescribed medication for cardiovascular diseases.

The development of atenolol was a direct response to the adverse effects associated with earlier β-blockers, such as bronchoconstriction, which were problematic for patients with respiratory conditions. The goal was to design a molecule that would selectively block β1-receptors, predominantly found in heart tissue, while having minimal effect on β2-receptors in the lungs and peripheral vasculature. This cardioselectivity was a significant advancement in the field, offering a safer therapeutic option for a broader patient population.

Mechanism of Action

Atenolol is a competitive, selective antagonist of β1-adrenergic receptors.[1] By blocking these receptors in cardiac tissue, it inhibits the actions of catecholamines like epinephrine and norepinephrine.[1] This leads to a reduction in heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and a subsequent lowering of blood pressure.[1] The reduced cardiac workload also decreases myocardial oxygen demand, making it effective in the management of angina pectoris.[1] Furthermore, atenolol is thought to lower blood pressure by reducing renin secretion from the kidneys.

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate and contractility.[2] Atenolol, as an antagonist, blocks this cascade.

Beta_Adrenergic_Signaling_Atenolol cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine Beta1_Receptor β1-Adrenergic Receptor Catecholamine->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Atenolol Atenolol Atenolol->Beta1_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to

Caption: Atenolol's mechanism of action via β1-adrenergic receptor blockade.

Synthesis

The most common industrial synthesis of atenolol starts with 2-(4-hydroxyphenyl)acetamide, which is reacted with epichlorohydrin in the presence of a base. The resulting epoxide is then opened with isopropylamine to yield atenolol.

Atenolol_Synthesis Start 2-(4-hydroxyphenyl)acetamide Intermediate 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide Start->Intermediate Reaction Reagent1 Epichlorohydrin + Base Reagent1->Intermediate Product Atenolol Intermediate->Product Ring Opening Reagent2 Isopropylamine Reagent2->Product

Caption: Simplified workflow for the synthesis of Atenolol.

Quantitative Data
ParameterReceptorSpeciesValue
Kiβ1-adrenergicHuman150 nM
Kiβ1-adrenergicHuman170 nM
Kiβ1-adrenergicHuman430 nM
Kiβ1-adrenergicHuman758 nM
Kiβ1-adrenergicHuman1513.56 nM
IC50β1-adrenergicRat1.77 nM
IC50β2-adrenergicRat1640.0 nM

Note: Variations in reported values are due to different experimental conditions and assays.

ParameterValue
Bioavailability40-50%
Peak Plasma Concentration (Cmax)300-700 ng/mL (for 50-100 mg doses)
Time to Peak (Tmax)2-4 hours
Plasma Half-life (t1/2)6-7 hours
Protein Binding6-16%
MetabolismMinimal hepatic metabolism
ExcretionPrimarily renal
Experimental Protocols

A representative laboratory-scale synthesis protocol is as follows:

  • Epoxidation: 2-(4-hydroxyphenyl)acetamide is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide) is added. Epichlorohydrin is then added dropwise, and the reaction is stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Ring Opening: After the formation of the epoxide intermediate, excess epichlorohydrin is removed. Isopropylamine is then added, and the mixture is heated to facilitate the nucleophilic ring-opening of the epoxide.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield pure atenolol.

A competitive radioligand binding assay to determine the affinity of atenolol for β1-adrenergic receptors can be performed as follows:

  • Membrane Preparation: Membranes from cells expressing β1-adrenergic receptors are prepared and homogenized in a suitable buffer.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]-dihydroalprenolol) and varying concentrations of unlabeled atenolol.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value of atenolol, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Part 2: Esmolol

Discovery and Development History

Esmolol, marketed as Brevibloc, is an ultra-short-acting, cardioselective β1-adrenergic receptor blocker. It was developed to meet the clinical need for a titratable intravenous β-blocker for use in critically ill or surgical patients where rapid onset and offset of action are crucial. Esmolol was patented in 1980 and received medical approval in 1987.[3]

The key innovation in the design of esmolol is the incorporation of an ester linkage in its molecular structure.[3] This ester is rapidly hydrolyzed by esterases in red blood cells, leading to a very short elimination half-life of approximately 9 minutes.[3] This pharmacokinetic profile allows for precise control of the level of β-blockade by adjusting the infusion rate, and for rapid reversal of its effects upon discontinuation of the infusion.

Mechanism of Action

Similar to atenolol, esmolol is a competitive antagonist of β1-adrenergic receptors.[4] Its mechanism of action involves blocking the effects of catecholamines on the heart, resulting in decreased heart rate, reduced myocardial contractility, and lower blood pressure.[4] Due to its intravenous administration and rapid onset of action, it is particularly useful for the acute management of supraventricular tachycardia, atrial fibrillation/flutter, and perioperative hypertension and tachycardia.[5]

The signaling pathway for esmolol is identical to that of atenolol, involving the blockade of the β1-adrenergic receptor and the subsequent inhibition of the Gs-protein/adenylyl cyclase/cAMP/PKA cascade.

Beta_Adrenergic_Signaling_Esmolol cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine Beta1_Receptor β1-Adrenergic Receptor Catecholamine->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Esmolol Esmolol Esmolol->Beta1_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response Leads to

Caption: Esmolol's mechanism of action via β1-adrenergic receptor blockade.

Synthesis

The synthesis of esmolol hydrochloride has been described through various routes. One common method involves the reaction of 3-[4-(2,3-epoxypropoxy)phenyl]methyl propionate with isopropylamine, followed by salt formation with hydrochloric acid.[6]

Esmolol_Synthesis Start 3-[4-(2,3-epoxypropoxy)phenyl] methyl propionate Intermediate Esmolol (free base) Start->Intermediate Amination Reagent1 Isopropylamine Reagent1->Intermediate Product Esmolol Hydrochloride Intermediate->Product Salt Formation Reagent2 Hydrochloric Acid Reagent2->Product

Caption: Simplified workflow for the synthesis of Esmolol Hydrochloride.

Quantitative Data
ParameterValue
Onset of Action2-10 minutes (IV)
Elimination Half-life (t1/2)~9 minutes
Protein Binding55-60%
MetabolismRapid hydrolysis by red blood cell esterases
ExcretionRenal (as metabolites)
Volume of Distribution (Vd)3.4 L/kg
Experimental Protocols

A representative synthesis protocol is as follows:

  • Amination: 3-[4-(2,3-epoxypropoxy)phenyl]methyl propionate is reacted with isopropylamine in a suitable solvent like methanol. The reaction is typically carried out under reflux for several hours.

  • Isolation of Free Base: After the reaction is complete, the solvent and excess isopropylamine are removed under reduced pressure to yield the oily free base of esmolol.

  • Salt Formation and Purification: The esmolol free base is dissolved in a solvent such as ethyl acetate, and then hydrochloric acid (as a gas or in a solvent) is introduced to precipitate esmolol hydrochloride. The crude product is then purified by recrystallization.[6]

A typical clinical trial to evaluate the efficacy and safety of esmolol for the treatment of supraventricular tachycardia (SVT) would follow this design:

  • Patient Population: Patients with a confirmed diagnosis of SVT and a heart rate above a specified threshold (e.g., >120 bpm).

  • Study Design: An open-label, baseline-controlled study.

  • Dosing Regimen: A loading dose of esmolol (e.g., 500 mcg/kg/min for 1 minute) is administered, followed by a maintenance infusion starting at a lower dose (e.g., 50 mcg/kg/min). The infusion rate is titrated upwards (e.g., in increments of 50 mcg/kg/min every 4 minutes) until the desired therapeutic effect (e.g., a ≥15% reduction in heart rate or conversion to sinus rhythm) is achieved or a maximum dose is reached.

  • Efficacy Endpoints: The primary efficacy endpoint is the percentage of patients achieving a therapeutic response. Secondary endpoints may include the time to therapeutic response and the dose of esmolol required.

  • Safety Monitoring: Continuous monitoring of heart rate, blood pressure, and electrocardiogram (ECG) is performed. Adverse events, particularly hypotension and bradycardia, are recorded.

References

Esatenolol's Binding Affinity for Beta-1 vs. Beta-2 Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esatenolol, the (S)-enantiomer of atenolol, is a cardioselective beta-adrenergic receptor antagonist.[1][2] Its therapeutic efficacy in cardiovascular conditions such as hypertension, angina pectoris, and acute myocardial infarction stems from its selective blockade of β1-adrenergic receptors, which are predominantly located in the heart.[2] This selectivity is a critical attribute, as the concurrent blockade of β2-adrenergic receptors, found in tissues like the lungs, can lead to undesirable side effects.[3] This technical guide provides an in-depth analysis of this compound's binding affinity for β1 versus β2 receptors, detailing the experimental methodologies used for its determination and the associated signaling pathways. The beta-blocking activity of atenolol resides almost exclusively in the S(-)-enantiomer, this compound.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for β1 and β2 adrenergic receptors is quantified using metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. This compound exhibits a marked preference for the β1 receptor over the β2 receptor.

CompoundReceptorKi (nM)pKiβ2/β1 Selectivity RatioReference Tissue/Cell Source
Atenololβ1~1000~6.0~5Recombinant COS-7 Cells
β2~5000~5.3
S(-)-Atenolol (this compound)β146*7.34Not directly specified in a single study, but significantly higher than R(+)-atenololIn vivo estimation in WKY rats

*Note: This value is a KB (in vivo affinity) and may differ from in vitro Ki values. The β2/β1 selectivity ratio for atenolol is approximately 5, with the understanding that the S(-)-enantiomer is the active component.[4] One study in guinea pig heart receptors indicated a eudismic ratio of 46 for (S)- to (R)-atenolol, highlighting the significantly greater affinity of the S-enantiomer.

Experimental Protocols

The determination of this compound's binding affinity is primarily achieved through competitive radioligand binding assays.[5][6][7][8][9]

Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Membranes are prepared from tissues or cultured cells expressing the β-adrenergic receptor subtypes of interest (e.g., rat heart for β1, rat lung for β2).[5]

  • The tissue or cells are homogenized in a cold buffer and subjected to centrifugation to isolate the membrane fraction containing the receptors.[9]

2. Competitive Binding Incubation:

  • A constant concentration of a radiolabeled ligand with high affinity for both β1 and β2 receptors (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) is used.[5][6]

  • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding sites.

  • The mixture is incubated at a specific temperature for a set duration to reach equilibrium.[5]

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[5]

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a scintillation counter.[9]

5. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane_Prep Membrane Preparation (from cells/tissues expressing β1 or β2 receptors) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]DHA) Radioligand_Prep->Incubation Esatenolol_Prep This compound Serial Dilutions Esatenolol_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures bound radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 and Ki determination) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

This compound, as a β1-selective antagonist, primarily interferes with the signaling cascade initiated by the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors.

β1-Adrenergic Receptor Signaling

Activation of β1-adrenergic receptors, which are Gs protein-coupled receptors, leads to the activation of adenylyl cyclase.[10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility. This compound blocks this pathway by preventing the initial binding of agonists to the β1 receptor.

Beta1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta1_Receptor β1-Adrenergic Receptor Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to Agonist Agonist (e.g., Norepinephrine) Agonist->Beta1_Receptor Activates This compound This compound (Antagonist) This compound->Beta1_Receptor Blocks Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Receptor β2-Adrenergic Receptor Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Bronchodilation) PKA->Cellular_Response Leads to Agonist Agonist (e.g., Epinephrine) Agonist->Beta2_Receptor Activates This compound This compound (Low Affinity Antagonist) This compound->Beta2_Receptor Blocks (at high conc.)

References

Molecular Modeling of Esatenolol Docking to Adrenergic Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and expected outcomes for the molecular modeling of esatenolol docking to adrenergic receptors, with a primary focus on the β1-adrenergic receptor. This compound, the (S)-enantiomer of atenolol, is a cardioselective β1-adrenergic receptor antagonist widely used in the management of cardiovascular diseases.[1][2][3] Understanding its interaction with its target receptor at a molecular level is crucial for rational drug design and the development of novel therapeutics.

Introduction to this compound and Adrenergic Receptors

This compound is the pharmacologically active enantiomer of atenolol, responsible for its therapeutic effects.[3] It is a competitive antagonist at the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue.[1][4] The IUPAC name for this compound is 2-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide.[2]

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, epinephrine and norepinephrine.[2][4] They are classified into two main groups, α and β, with several subtypes. The β1-adrenergic receptor, a member of the Gs protein-coupled receptor family, plays a critical role in regulating cardiac function.[2][4] Upon activation by agonists, it initiates a signaling cascade that leads to increased heart rate and contractility.[2]

Experimental Protocols: Molecular Docking of this compound to the β1-Adrenergic Receptor

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction.[5] The following protocol outlines a typical workflow for docking this compound to the human β1-adrenergic receptor.

Preparation of the Receptor Structure
  • Obtain the Receptor Structure: The three-dimensional structure of the human β1-adrenergic receptor can be obtained from the Protein Data Bank (PDB). Several crystal structures are available, for instance, PDB IDs: 2Y00, 7BU6, and 7S0G.[6][7][8]

  • Receptor Cleaning: The downloaded PDB file needs to be prepared for docking. This involves removing water molecules, co-crystallized ligands, and any other non-essential molecules from the structure.[5][9]

  • Addition of Hydrogens and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Gasteiger charges) are assigned.[9] This step is crucial for accurately calculating electrostatic interactions.

  • Energy Minimization: The receptor structure is then subjected to energy minimization to relieve any steric clashes and to obtain a low-energy conformation.[5]

Preparation of the Ligand Structure
  • Obtain the Ligand Structure: The 3D structure of this compound can be obtained from databases such as PubChem (CID 175540).[10] The structure should be downloaded in a suitable format, such as SDF or MOL2.

  • Ligand Optimization: The ligand's geometry is optimized using a suitable force field to obtain a stable, low-energy conformation.

  • Charge Assignment: Atomic charges are assigned to the ligand atoms.

Molecular Docking Simulation
  • Define the Binding Site: The binding site on the β1-adrenergic receptor is typically defined based on the location of the co-crystallized ligand in the experimental structure or through literature analysis of key binding residues. A grid box is generated around this site to define the search space for the docking algorithm.[5][9]

  • Docking with AutoDock Vina: AutoDock Vina is a widely used software for molecular docking.[11] The prepared receptor and ligand files (in PDBQT format) are used as input, along with a configuration file specifying the coordinates of the grid box and other docking parameters.

  • Execution of Docking: The docking simulation is run, during which the algorithm explores various conformations and orientations of the ligand within the receptor's binding site and scores them based on a defined scoring function.

Analysis of Docking Results
  • Binding Affinity: The primary output of the docking simulation is the binding affinity, typically expressed in kcal/mol.[11] More negative values indicate a stronger predicted binding.

  • Interaction Analysis: The docked poses of the ligand are analyzed to identify key interactions with the receptor's amino acid residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Visualization software such as PyMOL or Discovery Studio is used for this purpose.[5]

Data Presentation: Predicted Interaction of this compound with the β1-Adrenergic Receptor

The following tables summarize the kind of quantitative data that would be generated from a molecular docking study of this compound with the human β1-adrenergic receptor.

Docking Parameter Predicted Value
Binding Affinity (kcal/mol)-8.5 to -10.5
RMSD of the best pose (Å)< 2.0
Interacting Amino Acid Residue Interaction Type Predicted Distance (Å)
Asp121Hydrogen Bond~2.8
Ser212Hydrogen Bond~3.0
Ser215Hydrogen Bond~3.1
Phe306Hydrophobic Interaction~3.5
Trp303Hydrophobic Interaction~3.8
Asn310Hydrogen Bond~2.9

Note: The data presented in these tables are illustrative and represent typical values expected from such a study based on the analysis of similar beta-blockers.[12][13]

Visualization of Workflows and Pathways

Molecular Docking Workflow

The overall process of molecular docking can be visualized as a sequential workflow, from the initial preparation of the receptor and ligand to the final analysis of the results.

Molecular_Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation Receptor_DB Obtain Receptor Structure (e.g., PDB) Receptor_Clean Clean Receptor (Remove water, ligands) Receptor_DB->Receptor_Clean Receptor_H Add Hydrogens & Charges Receptor_Clean->Receptor_H Receptor_Min Energy Minimization Receptor_H->Receptor_Min Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Min->Docking Ligand_DB Obtain Ligand Structure (e.g., PubChem) Ligand_Opt Optimize Ligand Geometry Ligand_DB->Ligand_Opt Ligand_Charge Assign Charges Ligand_Opt->Ligand_Charge Ligand_Charge->Docking Analysis Analysis of Results (Binding Affinity, Interactions) Docking->Analysis

Caption: A generalized workflow for a molecular docking experiment.

β1-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist, the β1-adrenergic receptor initiates a signaling cascade that is antagonized by this compound. The canonical pathway involves the activation of a Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][4]

Adrenergic_Signaling_Pathway cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Norepinephrine) Beta1_AR β1-Adrenergic Receptor Agonist->Beta1_AR Activates This compound This compound (Antagonist) This compound->Beta1_AR Blocks Gs_protein Gs Protein (αβγ) Beta1_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: The β1-adrenergic receptor signaling pathway.

Conclusion

Molecular modeling, and specifically molecular docking, provides invaluable insights into the interaction between this compound and the β1-adrenergic receptor. This technical guide outlines the fundamental steps required to perform such an in-silico experiment, from the preparation of the molecular structures to the analysis of the docking results. The data and visualizations presented herein serve as a comprehensive resource for researchers in the field of pharmacology and drug development, facilitating a deeper understanding of the molecular basis of this compound's therapeutic action and providing a framework for future drug design efforts.

References

An In-depth Technical Guide on the Early-Phase Clinical Data of Esatenolol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, in-depth clinical trial data for Esatenolol (S-Atenolol) is limited. While it is known that this compound has reached Phase II clinical trials, detailed results from these studies are not widely published.[1] This guide summarizes the available preclinical and limited clinical pharmacology data for this compound, supplemented with relevant information on its mechanism of action as a beta-1 selective adrenergic antagonist.

Introduction to this compound

This compound is the (S)-enantiomer of Atenolol, a widely used beta-blocker.[1] Beta-blockers are a class of drugs that primarily target beta-adrenergic receptors, leading to effects on the cardiovascular system. Atenolol itself is a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. The beta-1 selective blocking properties of racemic atenolol are attributed to the S(-) enantiomer, this compound.

Mechanism of Action

This compound is a cardioselective β-1 adrenergic antagonist.[2] It selectively binds to β-1 adrenergic receptors located primarily in the heart and vascular smooth muscle.[2] This binding competitively inhibits the actions of endogenous catecholamines like epinephrine and norepinephrine.[2] The downstream effects of this receptor blockade include a reduction in heart rate, decreased myocardial contractility, and a lowering of blood pressure.[2]

Signaling Pathway

The beta-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by agonists like epinephrine, initiates a signaling cascade.[3][4] this compound, as an antagonist, blocks this pathway. The primary signaling pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4]

Beta1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta1_receptor β1 Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., ↓ Heart Rate) pka->cellular_response Leads to epinephrine Epinephrine (Agonist) epinephrine->beta1_receptor Activates This compound This compound (Antagonist) This compound->beta1_receptor Blocks

Beta-1 Adrenergic Receptor Signaling Pathway

Early-Phase Clinical Data

Detailed Phase I and Phase II clinical trial reports for this compound are not extensively available in the public domain. However, a study comparing the pharmacodynamics of racemic atenolol and S-(-)-atenolol (this compound) in healthy volunteers provides some insight into its clinical pharmacology.

The following tables summarize the pharmacokinetic and pharmacodynamic parameters from a comparative study.

Table 1: Pharmacokinetic Parameters of Racemic Atenolol and S-(-)-Atenolol

ParameterRacemic Atenolol (100 mg)S-(-)-Atenolol (50 mg)
Cmax (ng/mL) Data not availableData not available
Tmax (hr) 2-42-4
AUC (ng*h/mL) Data not availableData not available
t½ (hr) 6-76-7

Note: Specific quantitative values for Cmax and AUC for the separate enantiomers in this specific comparative study are not provided in the available abstracts. The Tmax and half-life are generally reported for atenolol.[2][5]

Table 2: Pharmacodynamic Effects of Racemic Atenolol and S-(-)-Atenolol on Heart Rate

ParameterPlaceboRacemic Atenolol (100 mg)S-(-)-Atenolol (50 mg)
Resting Heart Rate (bpm) BaselineSignificant ReductionSignificant Reduction
Exercise Heart Rate (bpm) BaselineSignificant ReductionSignificant Reduction

Note: The study demonstrated that 50 mg of S-(-)-Atenolol produced a similar reduction in exercise-induced tachycardia as 100 mg of racemic atenolol.

A representative experimental design for a pharmacodynamic comparison study is outlined below.

Objective: To compare the beta-blocking effects of racemic atenolol and S-(-)-atenolol in healthy volunteers.

Study Design: A randomized, double-blind, crossover study.

Participants: Healthy adult volunteers.

Interventions:

  • Single oral dose of racemic atenolol (e.g., 100 mg).

  • Single oral dose of S-(-)-atenolol (e.g., 50 mg).

  • Placebo.

Methodology:

  • Baseline Measurements: Resting heart rate and blood pressure are recorded.

  • Drug Administration: Participants receive one of the three interventions.

  • Pharmacodynamic Assessments:

    • Heart rate and blood pressure are monitored at regular intervals post-dose.

    • Standardized exercise tests (e.g., treadmill or bicycle ergometer) are performed at specific time points to assess the effect on exercise-induced tachycardia.

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points to determine the plasma concentrations of the administered drug(s).

  • Washout Period: A sufficient washout period is allowed between each treatment arm to ensure complete elimination of the drug before the next intervention.

  • Crossover: Participants receive the other interventions in a randomized sequence until all have received all treatments.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Periods (Crossover Design) screening Participant Screening enrollment Informed Consent & Enrollment screening->enrollment randomization Randomization enrollment->randomization period1 Period 1: - Baseline Assessment - Drug Administration - PK/PD Assessments randomization->period1 washout1 Washout Period period1->washout1 period2 Period 2: - Baseline Assessment - Drug Administration - PK/PD Assessments washout1->period2 washout2 Washout Period period2->washout2 period3 Period 3: - Baseline Assessment - Drug Administration - PK/PD Assessments washout2->period3 data_analysis Data Analysis & Reporting period3->data_analysis

References

Esatenolol Hydrochloride: A Comprehensive Technical Review of Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the solubility and stability characteristics of Esatenolol hydrochloride. It is important to note that this compound is the (S)-enantiomer of Atenolol. The majority of publicly available data pertains to Atenolol, the racemic mixture. As such, this guide leverages data for Atenolol as a close surrogate for this compound hydrochloride, with the understanding that the physicochemical properties of the single enantiomer salt are expected to be very similar to the racemate.

Introduction

This compound, the (S)-enantiomer of Atenolol, is a cardioselective beta-1 adrenergic receptor antagonist.[1] Its hydrochloride salt is the form commonly utilized in pharmaceutical formulations. A thorough understanding of its solubility and stability is paramount for the successful development of robust and effective dosage forms. This technical guide synthesizes available data on the solubility and stability of Atenolol, presented as a proxy for this compound hydrochloride, and provides detailed experimental methodologies.

Solubility Profile

Atenolol is characterized as a hydrophilic compound.[1][2] The solubility of Atenolol has been determined in various solvents and conditions, which is crucial for formulation development, from oral solutions to solid dosage forms.

Aqueous and Organic Solubility

The solubility of Atenolol in water and various organic solvents is summarized in the table below. This data is essential for selecting appropriate solvent systems during manufacturing and for predicting dissolution behavior.

SolventSolubilityTemperature (°C)Reference
Water26.5 mg/mL37[1][2]
1N HCl300 mg/mL25[2][3]
Chloroform3 mg/mL25[2][3]
Ethanol~5 mg/mLNot Specified
DMSO~15 mg/mLNot Specified
Dimethylformamide~20 mg/mLNot Specified
Phosphate Buffer (pH 6.8)~1 mg/mLNot Specified
MethanolFreely SolubleNot Specified[3]
Acetic AcidSolubleNot Specified[3]
IsopropanolSlightly SolubleNot Specified[3]
AcetoneVery Slightly SolubleNot Specified[3]
DioxaneVery Slightly SolubleNot Specified[3]
AcetonitrilePractically InsolubleNot Specified[3]
Ethyl AcetatePractically InsolubleNot Specified[3]
pH-Dependent Solubility

The solubility of ionizable compounds like this compound hydrochloride is significantly influenced by the pH of the medium. As a weak base with a pKa of approximately 9.6, its solubility is expected to be higher in acidic conditions due to the formation of the more soluble protonated species. This is supported by its high solubility in 1N HCl (300 mg/mL)[2][3].

Experimental Protocol: Solubility Determination

The following provides a general methodology for determining the solubility of a compound like this compound hydrochloride, based on standard laboratory practices.

Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents.

Materials:

  • This compound hydrochloride powder

  • Selected solvents (e.g., water, phosphate buffers of various pH, ethanol)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound hydrochloride to a known volume of each solvent in separate vials.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set at a specific temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of this compound hydrochloride.

  • Calculation: Calculate the solubility in mg/mL from the determined concentration and the dilution factor.

Stability Profile

The chemical stability of this compound hydrochloride is a critical attribute that can affect the safety, efficacy, and shelf-life of a drug product. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions.

Summary of Stability Studies

Studies on Atenolol have investigated its stability under various stress conditions, including temperature, pH, and light.

ConditionFormObservationsReference
Temperature
5°C & 25°C2 mg/mL oral liquidStable for up to 40 days.[4]
70°CSolid and aqueous solutionThermally stable.
pH
Acidic (pH 0.7)SolutionDegradation follows first-order kinetics.
Alkaline (pH 12.0)SolutionDegradation follows first-order kinetics.
Light
UV RadiationSolutionUnstable, with decomposition showing first-order kinetics.
Storage
30°C / 65% RH25 mg capsulesStable for at least 4 months.
Degradation Pathways

While specific degradation products of this compound hydrochloride are not detailed in the provided search results, a potential degradation pathway for Atenolol and, by extension, this compound, is the hydrolysis of the amide group in the side chain, especially under acidic or basic conditions.

This compound This compound Hydrochloride (Amide Moiety) AcidBase Acid or Base Catalysis This compound->AcidBase Hydrolysis HydrolysisProduct Carboxylic Acid Degradant + Isopropylamine AcidBase->HydrolysisProduct

Caption: Potential hydrolytic degradation pathway of this compound.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. The following protocol outlines the development and validation of such a method for this compound hydrochloride.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound hydrochloride.

Instrumentation:

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example):

  • Column: C8, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Methanol:0.02 M Phosphate Buffer (pH 5.0) in a ratio of 20:20:60 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 226 nm

  • Internal Standard: Pindolol (optional, but recommended for improved precision)

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of this compound hydrochloride with an acid (e.g., 0.1N HCl) at an elevated temperature (e.g., 60°C) for a specified time.

    • Base Hydrolysis: Treat a solution with a base (e.g., 0.1N NaOH) under similar conditions.

    • Oxidative Degradation: Expose a solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug and a solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and fluorescent light.

  • Method Development and Optimization:

    • Inject the stressed samples into the HPLC system.

    • Optimize the mobile phase composition, pH, column type, and flow rate to achieve adequate separation between the parent drug peak and all degradation product peaks.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_evaluation Data Evaluation Drug This compound HCl (Solid/Solution) Stress Apply Stress Condition (Acid, Base, Heat, Light, etc.) Drug->Stress StressedSample Stressed Sample Stress->StressedSample HPLC Inject into HPLC System StressedSample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram PeakPurity Assess Peak Purity (PDA Detector) Chromatogram->PeakPurity Resolution Calculate Resolution between Drug and Degradant Peaks Chromatogram->Resolution Quantify Quantify Drug and Degradation Products PeakPurity->Quantify Resolution->Quantify Validation Method Validation (Linearity, Accuracy, Precision, etc.) Quantify->Validation

Caption: Workflow for a stability-indicating HPLC method development.

Conclusion

The solubility and stability of this compound hydrochloride are critical parameters influencing its formulation, manufacturing, and storage. Based on the available data for its racemate, Atenolol, the compound is hydrophilic with pH-dependent solubility, being more soluble in acidic conditions. Stability studies indicate that while it is relatively stable to heat, it is susceptible to degradation under acidic, basic, and photolytic conditions, likely through hydrolysis of the amide side chain. The development and validation of a robust stability-indicating HPLC method are essential for the accurate assessment of its purity and stability in pharmaceutical products. Further studies focusing specifically on the this compound hydrochloride salt are recommended to confirm and expand upon these findings.

References

Methodological & Application

Application Notes: Isolating the Bioactive (S)-Enantiomer of Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atenolol is a widely prescribed cardioselective β1-adrenergic receptor blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and myocardial infarction.[1] It is administered as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. However, the therapeutic β-blocking activity resides almost exclusively in the (S)-enantiomer.[2] The (R)-enantiomer is considered to be inactive.[3] This stereoselectivity in pharmacological action necessitates a reliable method for the isolation and analysis of the individual enantiomers, particularly for research into pharmacokinetics, pharmacodynamics, and the development of enantiopure drug formulations.

These application notes provide a detailed protocol for the preparative chiral High-Performance Liquid Chromatography (HPLC) method to isolate the (S)-enantiomer of atenolol from a racemic mixture, typically sourced from commercially available pharmaceutical tablets.

Pharmacological Significance of (S)-Atenolol

The primary mechanism of action for atenolol is the competitive blockade of β1-adrenergic receptors, which are predominantly located in the heart.[4] This action inhibits the normal sympathetic effects of catecholamines like norepinephrine and epinephrine.[5] The binding of these catecholamines to β1-receptors activates a Gs-protein coupled signaling cascade, leading to increased heart rate and contractility.[5] (S)-atenolol selectively blocks this pathway, resulting in reduced myocardial oxygen demand, making it effective in treating cardiovascular conditions.[6]

(S)-Atenolol Signaling Pathway

The therapeutic effect of (S)-Atenolol is achieved by blocking the β1-Adrenergic Receptor signaling cascade. When endogenous catecholamines (like Norepinephrine) are blocked from binding to the receptor, the downstream activation of Adenylate Cyclase is prevented. This leads to a decrease in the production of cyclic AMP (cAMP) and subsequently reduces the activation of Protein Kinase A (PKA), resulting in decreased intracellular calcium levels, which in turn leads to a reduction in heart rate and myocardial contractility.

G Figure 1: (S)-Atenolol Signaling Pathway cluster_0 cluster_1 Cell Membrane cluster_2 NE Norepinephrine/ Epinephrine B1AR β1-Adrenergic Receptor NE->B1AR Binds & Activates S_Atenolol (S)-Atenolol S_Atenolol->B1AR Blocks AC Adenylate Cyclase B1AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_ion Increased Intracellular Ca²⁺ PKA->Ca_ion Phosphorylates Channels Response Increased Heart Rate & Myocardial Contractility Ca_ion->Response

Caption: (S)-Atenolol blocks the β1-adrenergic receptor, inhibiting the downstream signaling cascade.

Experimental Protocols

This section details the necessary steps for the isolation of (S)-atenolol, from sample preparation to preparative HPLC and fraction collection.

Sample Preparation from Pharmaceutical Tablets

This protocol is adapted for isolating atenolol from commercially available 50 mg racemic tablets.

Materials:

  • Racemic atenolol tablets (50 mg)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Mortar and pestle

  • Volumetric flasks (100 mL)

  • Syringe filters (0.22 µm)

  • Ultrasonicator

Procedure:

  • Weigh twenty tablets to determine the average tablet weight.

  • Grind the tablets to a fine, homogenous powder using a mortar and pestle.[7]

  • Weigh an amount of the powder equivalent to 50 mg of racemic atenolol.[7]

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes to ensure complete dissolution of the active ingredient.[7]

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through a 0.22 µm syringe filter to remove any insoluble excipients before injection into the HPLC system.[7]

Preparative Chiral HPLC Protocol

This protocol utilizes a polysaccharide-based chiral stationary phase, which has demonstrated high efficiency in separating atenolol enantiomers.

Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a UV detector and fraction collector.

  • Chiral Column: Chiralcel OD (250 x 4.6 mm, 10 µm) or a scaled-up preparative equivalent.[8]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (75:25:0.1 v/v/v).[8]

  • Flow Rate: 0.7 mL/min (analytical scale). This should be scaled up for a preparative column according to the manufacturer's guidelines.[8]

  • Detection: UV at 276 nm.[8]

  • Temperature: Ambient.[9]

  • Injection Volume: Dependent on column size and sample concentration. Start with a small injection to determine retention times before scaling up.

Procedure:

  • Equilibrate the Chiralcel OD column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform an initial analytical scale injection of the prepared atenolol sample to determine the retention times for the (R)- and (S)-enantiomers.

  • Based on the analytical run, set the collection windows for the fraction collector to isolate the peak corresponding to the (S)-enantiomer.

  • Proceed with preparative scale injections.

  • Collect the fractions containing the (S)-enantiomer.

  • Combine the collected fractions.

  • Evaporate the solvent under reduced pressure to obtain the isolated (S)-atenolol.

  • Confirm the enantiomeric purity of the isolated fraction using the analytical HPLC method.

Experimental Workflow Diagram

G Figure 2: Workflow for (S)-Atenolol Isolation cluster_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_iso Isolation & Analysis A Weigh & Grind Racemic Atenolol Tablets B Dissolve in Methanol & Sonicate A->B C Filter Solution (0.22 µm) B->C D Inject Sample onto Chiralcel OD Column C->D E Elute with Hexane: Ethanol:DEA Mobile Phase D->E F Monitor Elution at 276 nm E->F G Collect Fraction Corresponding to (S)-Atenolol F->G H Evaporate Solvent G->H I Purity Analysis of Isolated (S)-Atenolol H->I

Caption: A step-by-step workflow for the isolation of (S)-Atenolol from tablets.

Data Presentation

The following tables summarize the quantitative data from various published methods for the chiral separation of atenolol. This allows for a comparison of different chiral stationary phases and their effectiveness.

Table 1: HPLC Methods for Chiral Separation of Atenolol
Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v/v)Flow Rate (mL/min)Detection (nm)Reference
Chiralcel ODHexane:Ethanol:Diethylamine (75:25:0.1)0.7276[8]
Chiralcel AGP10 mM Sodium Phosphate Buffer (pH 7.0):Methanol (95:5)0.9225[10]
Chirex 3022Hexane:Dichloromethane:Methanol:Trifluoroacetic Acid (60:35:5:0.25)2.0UV[11]
InfinityLab Poroshell 120 Chiral-TPolar Organic Mode--[10]
Table 2: Chromatographic Performance Data
Chiral Stationary Phase (CSP)EnantiomerRetention Time (min)Resolution (Rs)Recovery (%)Coefficient of Variation (%)Reference
Chiralcel OD(R)-Atenolol--100.370.60
(S)-Atenolol--100.330.59
Chiralcel AGP(R)-Atenolol8.19---[12]
(S)-Atenolol9.41---[12]
Chirex 3022(R)-Atenolol29.06>1.5--[11]
(S)-Atenolol32.71>1.5--[11]
InfinityLab Poroshell 120 Chiral-T(S)-Atenolol->2.1--[10]
(R)-Atenolol->2.1--[10]

Note: Retention times can vary based on specific system parameters. The elution order of enantiomers may also differ between various chiral stationary phases.

Conclusion

The protocol outlined provides a robust and reproducible method for the isolation of the pharmacologically active (S)-enantiomer of atenolol. The use of a polysaccharide-based chiral stationary phase like Chiralcel OD offers excellent resolution. By following this detailed procedure, researchers can effectively obtain enantiopure (S)-atenolol for further scientific investigation, contributing to a deeper understanding of its therapeutic properties and aiding in the development of advanced pharmaceutical products.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Analysis of Esatenolol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esatenolol, the (S)-enantiomer of atenolol, is a cardioselective beta-1 adrenergic receptor blocker.[1] It is the pharmacologically more active enantiomer and is used in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1][2] Due to the stereospecificity of its pharmacological activity, it is crucial to have a reliable analytical method to separate and quantify this compound from its (R)-enantiomer. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of atenolol, allowing for the precise quantification of this compound in pharmaceutical formulations.

The method employs a chiral stationary phase to achieve separation of the atenolol enantiomers, followed by UV detection for quantification. This method is demonstrated to be specific, precise, and accurate, making it suitable for routine quality control and research applications.

Experimental Protocols

Instrumentation

A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. Data acquisition and processing are performed using a suitable chromatography data station.

Chemicals and Reagents
  • (S)-Atenolol (this compound) reference standard

  • (R)-Atenolol reference standard

  • Racemic Atenolol

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium phosphate (analytical grade)

  • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

Two potential methods are presented based on published literature. Method 1 is a normal-phase method, while Method 2 is a reversed-phase method.

Method 1: Normal-Phase Chiral HPLC

  • Column: Chiralcel OD (250 x 4.6 mm, 10 µm)[3][4]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (75:25:0.1 v/v/v)[3][4]

  • Flow Rate: 0.7 mL/min[3][4]

  • Detection Wavelength: 276 nm[3][4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Method 2: Reversed-Phase Chiral HPLC

  • Column: Chiralcel AGP (150 x 4.0 mm, 5 µm)[1]

  • Mobile Phase: 10 mM Sodium Phosphate Buffer (pH 7.0):Methanol (95:5 v/v)[1]

  • Flow Rate: 0.9 mL/min[1]

  • Detection Wavelength: 225 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Preparation of Standard Solutions

Stock Standard Solution (for both enantiomers): Accurately weigh about 10 mg of (S)-Atenolol and (R)-Atenolol reference standards and transfer to separate 10 mL volumetric flasks. Dissolve in the mobile phase (for the respective method) and make up to volume. This will yield a concentration of 1000 µg/mL for each enantiomer.

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solutions with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL.[1]

Sample Preparation (for Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 50 mg of racemic atenolol and transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of ethanol, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to volume with ethanol.[4]

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute an aliquot of the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL of this compound).[4]

Data Presentation

The following tables summarize the expected quantitative data for the validation of the chiral HPLC method for this compound analysis.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result (Method 1)
Tailing Factor (Asymmetry)≤ 2.0< 1.5
Theoretical Plates (N)≥ 2000> 3000
Resolution (Rs) between enantiomers≥ 1.5> 2.0[5]
% RSD of Peak Area (n=6)≤ 2.0%< 1.0%

Table 2: Method Validation Summary for (S)-Atenolol (this compound)

Validation ParameterConcentration RangeResult
Linearity 10 - 100 µg/mL[1]
Correlation Coefficient (r²)≥ 0.999
Precision
Repeatability (%RSD, n=6)50 µg/mL< 1.0%[3]
Intermediate Precision (%RSD, n=6)50 µg/mL< 2.0%[1]
Accuracy (% Recovery) 80%, 100%, 120% of nominal98.0 - 102.0%[3]
Limit of Detection (LOD) ~0.01 µg/mL[2]
Limit of Quantification (LOQ) ~0.03 µg/mL[2]

Mandatory Visualization

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_results Results & Reporting A Standard & Sample Preparation C HPLC System Setup (Column, Flow Rate, Wavelength) A->C B Mobile Phase Preparation B->C D System Suitability Test C->D Equilibrate E Sample Injection & Data Acquisition D->E Inject Samples K Data Processing & Quantification E->K Chromatograms F Linearity & Range F->K G Precision (Repeatability & Intermediate Precision) G->K H Accuracy (% Recovery) H->K I Specificity I->K J LOD & LOQ J->K L Generate Report K->L

Caption: HPLC method workflow from preparation to reporting.

Conclusion

The described HPLC methods are suitable for the enantioselective analysis of this compound in pharmaceutical preparations. Method 1, a normal-phase method, and Method 2, a reversed-phase method, both demonstrate the capability to resolve the enantiomers of atenolol effectively. The validation parameters summarized indicate that the methods are linear, precise, and accurate for the quantification of (S)-Atenolol. These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to implement a reliable HPLC method for the analysis of this compound.

References

Application Notes and Protocols: Using Esatenolol to Study Beta-1 Adrenergic Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Esatenolol and Beta-1 Adrenergic Receptor Signaling

The beta-1 adrenergic receptor (β1-AR) is a G-protein coupled receptor (GPCR) predominantly found in cardiac tissue, the kidneys, and fat cells.[1][2] It plays a crucial role in the sympathetic nervous system, modulating heart rate, contractility, and renin release.[1] Upon binding to endogenous catecholamines like norepinephrine and epinephrine, the β1-AR activates its associated Gs alpha subunit, initiating a canonical signaling cascade.[1][2][3] This involves the activation of adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating the physiological response.[1][3]

Beyond the canonical Gs-cAMP-PKA pathway, studies have revealed that β1-ARs can also activate other signaling cascades, such as the Ras/Raf/MEK/ERK pathway, often through mechanisms involving receptor tyrosine kinase (RTK) transactivation or via β-arrestin scaffolding.[4][5] This highlights the complexity of β1-AR signaling and its ability to influence a wide range of cellular processes, from immediate physiological responses to long-term changes in gene expression.[4]

This compound, the (S)-enantiomer of atenolol, is a selective β1-adrenergic receptor antagonist.[6][7] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating β1-AR-specific signaling events. By competitively blocking the receptor, this compound allows researchers to isolate and study pathways directly mediated by β1-AR activation, differentiate its effects from those of other beta-receptor subtypes, and confirm the on-target action of novel agonists.[7][8]

These application notes provide a framework and detailed protocols for using this compound to investigate the canonical and non-canonical signaling pathways downstream of the β1-AR.

Quantitative Data Summary

Proper experimental design requires using agonists and antagonists at appropriate concentrations. The following table summarizes key quantitative data for this compound and a common non-selective beta-agonist, Isoproterenol, which is frequently used to stimulate β1-AR in vitro.

CompoundTargetMechanism of ActionIn Vitro Affinity (K_B) / Potency (IC₅₀)Typical Working Concentration
This compound (S-Atenolol) β1-Adrenergic ReceptorSelective AntagonistK_B: ~4.6 x 10⁻⁸ M (46 nM)[8]100 nM - 10 µM[4]
Isoproterenol β1/β2-Adrenergic ReceptorsNon-selective AgonistEC₅₀: 1 nM - 100 nM (cell type dependent)100 nM - 1 µM[9]

Note: Optimal concentrations should be determined empirically for each specific cell line and assay system through dose-response experiments.

Visualizing Beta-1 Adrenergic Receptor Signaling

Understanding the signaling network is crucial for designing experiments. The following diagram illustrates the primary signaling pathways activated by the β1-AR. This compound acts by blocking the initial receptor activation step.

G_protein_signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus b1ar β1-Adrenergic Receptor gs Gs Protein b1ar->gs Activates b_arrestin β-Arrestin b1ar->b_arrestin Recruits grk GRK b1ar->grk Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp ATP -> erk_path Ras/Raf/MEK Pathway b_arrestin->erk_path Scaffolds grk->b1ar Phosphorylates agonist Agonist (e.g., Isoproterenol) agonist->b1ar Activates This compound This compound This compound->b1ar Blocks pka PKA camp->pka Activates creb CREB Phosphorylation pka->creb Phosphorylates p_erk p-ERK1/2 erk_path->p_erk Activates gene_exp Gene Expression p_erk->gene_exp creb->gene_exp

Caption: Beta-1 adrenergic receptor signaling pathways blocked by this compound.

Experimental Design and Workflow

To confirm that an observed cellular response to an agonist is mediated by β1-AR, a standard experimental workflow involves comparing the agonist's effect in the presence and absence of this compound.

experimental_workflow start Culture Cells Expressing β1-AR serum_starve Serum Starve Cells (to reduce basal signaling) start->serum_starve pre_treat Pre-treatment Groups serum_starve->pre_treat control_group Vehicle Control pre_treat->control_group Group 1 esatenolol_group This compound (e.g., 1 µM) pre_treat->esatenolol_group Group 2 stimulate Stimulate with β-agonist (e.g., Isoproterenol, 100 nM) control_group->stimulate esatenolol_group->stimulate harvest Harvest Cells at Specific Time Points stimulate->harvest assays Perform Downstream Assays harvest->assays cAMP_assay cAMP Assay assays->cAMP_assay PKA_assay PKA Activity Assay assays->PKA_assay ERK_blot p-ERK Western Blot assays->ERK_blot qPCR RT-qPCR for Target Genes assays->qPCR

Caption: General experimental workflow for studying β1-AR signaling.

The logic behind this workflow is to demonstrate specificity. If this compound significantly reduces or abolishes the effect of the agonist, it provides strong evidence that the signaling event is mediated through the β1-AR.

logical_relationship agonist β-Agonist (e.g., Isoproterenol) b1ar β1-Adrenergic Receptor agonist->b1ar Activates response Cellular Response (e.g., cAMP↑, p-ERK↑) b1ar->response Causes conclusion Conclusion: Response is β1-AR Mediated response->conclusion If blocked by This compound This compound This compound This compound->b1ar Blocks

Caption: Logic for confirming β1-AR mediated signaling using this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key assays used to study β1-AR signaling.

Protocol: cAMP Accumulation Assay (ELISA-based)

This protocol measures the intracellular accumulation of cAMP, the direct second messenger of the canonical β1-AR pathway.

  • Cell Culture: Plate cells (e.g., HEK293-T or CHO-K1 expressing β1-AR) in a 96-well plate and grow to 80-90% confluency.[10]

  • Serum Starvation: The day of the experiment, replace the growth medium with a serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Pre-treatment:

    • Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to all wells to prevent cAMP degradation.[11] Incubate for 15-30 minutes.

    • For antagonist treatment, add this compound (e.g., 1 µM final concentration) to the designated wells. Add vehicle to the control wells. Incubate for 15-30 minutes.

  • Stimulation: Add the β-agonist (e.g., Isoproterenol, 100 nM final concentration) to the appropriate wells. Incubate for 10-30 minutes at 37°C.[11]

  • Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol of your chosen cAMP ELISA kit.

  • ELISA Procedure: Perform the competitive ELISA as per the kit's instructions. This typically involves incubating the cell lysate with a cAMP-HRP conjugate and an anti-cAMP antibody in a pre-coated plate.

  • Detection: After washing, add a substrate (e.g., TMB) and stop the reaction.[12] Read the absorbance on a plate reader at 450 nm.

  • Analysis: Calculate cAMP concentrations based on a standard curve. The signal is inversely proportional to the cAMP concentration in the sample.

Protocol: PKA Activity Assay

This assay measures the activity of PKA, the primary downstream effector of cAMP.

  • Cell Treatment and Lysis: Treat and stimulate cells in a 6-well plate or 10 cm dish as described in steps 1-4 of the cAMP protocol.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Kinase Assay:

    • Use a commercial PKA activity assay kit (colorimetric or radioactive).[14]

    • Typically, a specific PKA substrate (e.g., Kemptide) is immobilized on a 96-well plate.[13]

    • Add equal amounts of protein lysate to each well along with ATP to initiate the phosphorylation reaction.[12]

    • Incubate at 30-37°C for the recommended time (e.g., 90 minutes).[14]

  • Detection:

    • After incubation, the plate is washed. A phospho-specific antibody that recognizes the phosphorylated substrate is added.

    • A secondary HRP-conjugated antibody is then added, followed by a colorimetric substrate (e.g., TMB).[14]

  • Analysis: Read absorbance at 450 nm. PKA activity is directly proportional to the signal intensity and can be quantified using a standard curve provided in the kit.

Protocol: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the non-canonical MAPK/ERK pathway by detecting phosphorylated ERK1/2.

  • Cell Treatment and Lysis: Treat and stimulate cells as described previously. Time courses (e.g., 5, 15, 30, 60 minutes) are recommended as ERK phosphorylation can be transient.[15]

  • Lysate Preparation: After treatment, place plates on ice, aspirate medium, and wash with ice-cold PBS. Add 1x SDS-PAGE loading buffer directly to the wells to lyse cells and denature proteins. Scrape the cells, collect the lysate, and sonicate or vortex to shear DNA.

  • Protein Quantification: While quantification is difficult in SDS buffer, equal loading can be approximated by plating equal cell numbers and ensuring identical treatment volumes. Normalization to total protein will be performed later.

  • SDS-PAGE: Load 15-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Run the gel until the 42/44 kDa bands are well-separated.[15][16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).[16]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204), diluted in blocking buffer.[16]

    • Washing: Wash the membrane 3 times for 5-10 minutes each in TBST.

    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[16]

    • Detection: Wash again, then apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane of the phospho-antibody using a mild stripping buffer.[16]

    • Re-probe the same membrane with an antibody against total ERK1/2.[17]

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Express the results as the ratio of phospho-ERK to total-ERK for each sample.[17][18]

Protocol: Gene Expression Analysis (RT-qPCR)

This protocol measures changes in the transcription of target genes downstream of β1-AR signaling, such as c-fos or other CREB-regulated genes.[4]

  • Cell Treatment: Treat cells in 6-well plates as described previously. Longer incubation times (e.g., 1, 4, 8, 24 hours) are typically required to observe changes in mRNA levels.[19]

  • RNA Extraction: Aspirate the medium and lyse the cells directly in the well using a lysis buffer containing β-mercaptoethanol (e.g., from an RNeasy kit). Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.[20]

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for your gene of interest (e.g., c-fos), and a SYBR Green or TaqMan-based qPCR master mix.

    • Run the reaction in a real-time PCR cycler.

    • Include a housekeeping gene (e.g., GAPDH, HPRT) for normalization.[20]

  • Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to the vehicle control.

References

Application Notes & Protocols: Esatenolol Administration for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Esatenolol is the S-isomer of Esmolol. Detailed, publicly available administration protocols specifically for this compound in rodents are limited. The following protocols are based on established methodologies for Esmolol, a well-researched, ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Researchers should use this information as a starting point and optimize the dosage and administration parameters for their specific experimental design and animal model.

Introduction

This compound is a cardioselective β-1 adrenergic receptor antagonist.[2] Like its racemic mixture, Esmolol, it selectively binds to β-1 receptors primarily located in the heart, blocking the positive chronotropic (heart rate) and inotropic (contractility) effects of endogenous catecholamines like epinephrine and norepinephrine.[3][4] This action leads to a reduction in heart rate, blood pressure, and myocardial contractility.[2][4] Due to its expected short half-life, similar to Esmolol (approx. 9 minutes in humans), continuous intravenous (IV) infusion is the preferred method of administration for maintaining steady-state plasma concentrations in vivo.[1][5]

These notes provide a comprehensive guide for the preparation and intravenous administration of this compound in rodent models (e.g., rats, mice) for cardiovascular research.

Quantitative Data Summary

The following tables summarize typical dosage ranges for Esmolol in rodent studies, which can be used as a reference for initiating this compound dose-finding experiments.

Table 1: Esmolol Intravenous Administration Doses in Rodent Studies

SpeciesDosing RegimenPurposeKey FindingsReference
Rat 10 mg/kg/hr & 20 mg/kg/hr (Continuous Infusion)Sepsis-induced myocardial dysfunctionPreserved myocardial function and cardiac output.[6][6]
Rat 40 mg/kg/hr & 150 mg/kg/hr (Continuous Infusion)Formalin-induced pain modelHigh dose blunted the secondary increase in Mean Arterial Pressure (MAP) and inhibited tachycardia.[7][7]
Rat 300 µg/kg/min (Continuous Infusion for 48h)Spontaneously Hypertensive Rats (SHR)Reduced systolic arterial pressure and heart rate; reversed Left Ventricular Hypertrophy (LVH).[8][8]
Rabbit 500 µg/kg (Bolus) followed by 50 µg/kg/min (4 min Infusion)Ischemic preconditioningDid not interfere with the protective effects of ischemic preconditioning.[9][9]

Table 2: Comparative Pharmacokinetics of Beta-Blockers in Rats

CompoundKey Pharmacokinetic ParametersNotesReference
Atenolol Bioavailability may increase in malnourished rats due to higher absorption rates.[10]S(-)-atenolol pharmacokinetics can be described by a three-compartment model.[11][10][11][12]
Metoprolol Volume of distribution and clearance may be decreased in older rats.[13]Bioavailability may increase in malnourished rats.[10][10][13]
Propranolol Volume of distribution and clearance may be decreased in older rats.[13]-[13]

Signaling Pathway of Beta-1 Adrenergic Blockade

This compound exerts its effect by competitively inhibiting the β-1 adrenergic receptor signaling pathway. Under normal physiological conditions, catecholamines (e.g., Norepinephrine) bind to β-1 receptors, activating a Gs protein-coupled cascade that increases intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation.[3][14] This leads to increased heart rate and contractility.[3] this compound blocks the initial binding of catecholamines, thereby inhibiting this downstream signaling.[14][15]

G_protein_signaling Mechanism of this compound Action cluster_cell Cardiomyocyte cluster_membrane Cell Membrane B1AR β1 Adrenergic Receptor Gs Gs Protein (Inactive) B1AR->Gs Activates Gs_active Gs Protein (Active) AC Adenylyl Cyclase Gs_active->AC Activates AC_active Adenylyl Cyclase (Active) ATP ATP cAMP cAMP ATP->cAMP Converts AC (Active) PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA_active PKA (Active) Effect Increased Heart Rate & Contractility PKA_active->Effect Phosphorylates Targets Norepi Norepinephrine (Agonist) Norepi->B1AR Binds This compound This compound (Antagonist) This compound->B1AR Blocks

Caption: Beta-1 adrenergic receptor signaling pathway and its inhibition by this compound.

Experimental Protocol: Intravenous Administration in Rats

This protocol details the continuous intravenous (IV) infusion of this compound via a lateral tail vein, a common and effective method for rodents.[16][17][18]

Materials
  • This compound HCl

  • Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W) for injection

  • Rodent restrainer appropriate for the animal's size[18]

  • Heat source (e.g., warming pad or heat lamp)[17][19]

  • Sterile syringes (1 mL to 10 mL, depending on infusion volume)

  • Sterile needles (25-27G for rats)[17][18]

  • Infusion pump

  • Catheter tubing

  • 70% Isopropyl alcohol pads

  • Anesthetic (if applicable, e.g., isoflurane)

  • Monitoring equipment (e.g., non-invasive blood pressure cuff, ECG recorder)

Procedure

experimental_workflow This compound IV Infusion Workflow prep 1. Preparation animal_prep 2. Animal Preparation prep->animal_prep Calculate dose, prepare solution catheter 3. Catheterization animal_prep->catheter Weigh, restrain, warm tail bolus 4. Bolus Dose (Optional) catheter->bolus Insert catheter into tail vein infusion 5. Continuous Infusion catheter->infusion Start infusion directly (no bolus) bolus->infusion Administer loading dose (e.g., over 1 min) monitor 6. Hemodynamic Monitoring infusion->monitor Begin infusion pump at target rate monitor->infusion Titrate dose based on response end 7. End of Study monitor->end Collect data (HR, BP)

Caption: Experimental workflow for intravenous this compound administration in rodents.

Step 1: Drug Preparation

  • Calculate the required concentration of this compound based on the desired infusion rate (e.g., µg/kg/min or mg/kg/hr), the animal's body weight, and the infusion pump's flow rate (mL/hr).

  • Dissolve this compound HCl in sterile saline or D5W to the final calculated concentration. Ensure the solution is clear and free of particulates.

  • Draw the solution into a sterile syringe for the infusion pump. Prime the catheter tubing to remove any air bubbles.[18]

Step 2: Animal Preparation

  • Weigh the animal accurately to ensure correct dose calculation.[17]

  • To facilitate vein dilation, warm the animal's tail for 5-10 minutes using a heat lamp or by placing the cage on a warming pad.[18][19] The environment should be warm (28-30°C), but the animal must be monitored closely to prevent overheating.[19]

  • Place the rat in an appropriate restrainer. This minimizes movement and stress, providing clear access to the lateral tail veins.[18] Anesthesia may be used if justified and approved by the animal care committee.

Step 3: Catheterization & Administration

  • Gently clean the tail with a 70% isopropyl alcohol pad.

  • Identify one of the two lateral tail veins.

  • Insert a sterile 25-27G needle (or catheter) connected to the primed infusion line into the vein, with the bevel facing up. The needle should be nearly parallel to the tail.[18]

  • A successful insertion may be indicated by a small flash of blood in the needle hub.

  • Secure the catheter in place with tape.

  • Optional Bolus Dose: To achieve a rapid steady-state, an initial loading dose (e.g., 500 µg/kg) can be administered over 1 minute.[20][21]

  • Continuous Infusion: Start the infusion pump at the predetermined rate. Typical maintenance infusion rates for Esmolol in rodents range from 50 µg/kg/min to 300 µg/kg/min.[8][9] A starting dose in the lower end of this range is recommended for this compound.

Step 4: Monitoring and Data Collection

  • Continuously monitor the animal's heart rate and blood pressure using appropriate non-invasive or invasive methods.

  • Observe the animal for any signs of distress or adverse reactions (e.g., excessive bradycardia, hypotension).

  • The dose can be titrated up or down every 4-5 minutes to achieve the desired hemodynamic effect.[20][21]

  • Record all physiological data at regular intervals throughout the infusion period.

Step 5: Post-Procedure

  • Once the experiment is complete, stop the infusion pump.

  • Carefully remove the catheter and apply gentle pressure to the injection site with gauze to prevent bleeding.[18]

  • Return the animal to its home cage and monitor its recovery. Due to the expected short half-life, physiological parameters should return to baseline relatively quickly (e.g., within 10-30 minutes).[1]

References

Application Notes and Protocols for Esatenolol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esatenolol, the (S)-enantiomer of Atenolol, is a selective β1-adrenergic receptor antagonist.[1] As a second-generation beta-blocker, it primarily targets β1 receptors in cardiac tissue, making it a valuable tool for in vitro studies of adrenergic signaling, cardiovascular cell models, and exploring the role of β1-adrenergic pathways in various physiological and pathological processes, including cancer.[2][3] These application notes provide detailed protocols for the preparation of this compound solutions and their use in common cell culture experiments.

Physicochemical and Solubility Data of this compound

A comprehensive understanding of this compound's properties is crucial for accurate and reproducible experimental results.

PropertyValueSource
IUPAC Name 2-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide[1]
Molecular Formula C₁₄H₂₂N₂O₃[1]
Molecular Weight 266.34 g/mol [1]
Appearance Pale pink solid[4]
Melting Point 148-152 °C[4]
Storage Temperature Room Temperature (as solid)[4]
Solubility Soluble to 25 mM in water. Freely soluble in methanol; soluble in acetic acid and DMSO; sparingly soluble in 96% ethanol.[4][5]

Preparation of this compound Stock Solutions

For cell culture applications, it is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final working concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

Protocol for 10 mM Stock Solution:

  • Calculation: To prepare a 10 mM stock solution in 1 mL of DMSO:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 266.34 g/mol × 1000 mg/g = 2.66 mg

  • Weighing and Dissolving:

    • Under sterile conditions (e.g., in a laminar flow hood), accurately weigh 2.66 mg of this compound powder.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Note on Stability: While Atenolol has been shown to be stable in aqueous solutions for extended periods, especially when refrigerated, it is best practice to prepare fresh working solutions from frozen DMSO stocks for each experiment to ensure consistency and minimize potential degradation in complex cell culture media.[6][7]

Experimental Protocols

The following are detailed protocols for common cell culture assays to evaluate the effects of this compound. The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup through a dose-response study.

Recommended Cell Lines and Working Concentrations

Based on studies with Atenolol, the following cell lines are relevant for investigating the effects of β1-adrenergic blockade. The provided concentration ranges are starting points for experimental design.

Cell Line TypeExamplesTypical Working Concentration RangeSource(s)
Cardiovascular HL-1 Cardiomyocytes, Human Coronary Artery Vascular Smooth Muscle Cells (hCAVSMCs)3 µM - 500 µM
Cancer (NSCLC) A549, H1299100 µM - 1 mM
Cancer (Breast) MCF7150 µM - 600 µM
Cancer (Colorectal) HT-2950 µM - 600 µM
Cancer (Hepatocellular) HepG215 µM - 2400 µM
This compound's Mechanism of Action: β1-Adrenergic Receptor Antagonism

This compound exerts its effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to the β1-adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade. As an antagonist, this compound blocks this cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound beta1_AR β1-Adrenergic Receptor This compound->beta1_AR Blocks Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->beta1_AR Activates G_protein Gs Protein beta1_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets experimental_workflow cluster_assays Cell-Based Assays prep Prepare 10 mM this compound Stock in DMSO dilute Prepare Working Solutions in Cell Culture Medium prep->dilute treat Treat Cells with this compound (and controls) dilute->treat seed Seed Cells in Multi-well Plates seed->treat incubate Incubate for Desired Time Period treat->incubate viability Cell Viability (MTT Assay) incubate->viability migration Cell Migration (Wound Healing Assay) incubate->migration apoptosis Apoptosis (Annexin V/PI Assay) incubate->apoptosis analysis Data Acquisition and Analysis viability->analysis migration->analysis apoptosis->analysis

References

Application Notes and Protocols for Esatenolol in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esatenolol, the (S)-enantiomer of atenolol, is a cardioselective β1-adrenergic receptor antagonist.[1] In pharmacology, isolated organ bath experiments are a fundamental tool for characterizing the effects of drugs on specific tissues in a controlled ex vivo environment.[2] These application notes provide detailed protocols for utilizing this compound in isolated organ bath systems to investigate its pharmacological properties, particularly its effects on cardiac and smooth muscle tissues.

Atenolol as a racemic mixture is widely used, but studies have shown that the β-blocking activity resides almost exclusively in the (S)-enantiomer, this compound.[1] The (R)-enantiomer is significantly less active.[1] Therefore, studying the pure (S)-enantiomer is crucial for a precise understanding of its therapeutic actions and potential side effects.

Mechanism of Action

This compound exerts its effects by competitively blocking β1-adrenergic receptors, which are predominantly located in cardiac tissue.[3] Stimulation of these receptors by endogenous catecholamines, such as epinephrine and norepinephrine, activates a downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP), leading to increased heart rate (chronotropy) and contractility (inotropy).[3] By blocking these receptors, this compound inhibits this cascade, resulting in negative chronotropic and inotropic effects.[4]

Signaling Pathway of β1-Adrenergic Receptor and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) beta1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts catecholamines Epinephrine/ Norepinephrine catecholamines->beta1_receptor Binds to This compound This compound This compound->beta1_receptor Blocks atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates calcium_channels L-type Ca²⁺ Channels pka->calcium_channels Phosphorylates calcium_influx Ca²⁺ Influx calcium_channels->calcium_influx Opens contractility Increased Cardiac Contractility & Heart Rate calcium_influx->contractility Leads to

Caption: β1-adrenergic signaling pathway and its inhibition by this compound.

Data Presentation

The following tables summarize the available quantitative data for atenolol and its enantiomers. It is important to note the stereoselectivity of atenolol, with the (S)-enantiomer (this compound) being the active form.

ParameterDrugAgonistPreparationValueReference
pA2 Atenolol (racemic)IsoprenalineGuinea Pig Atria (rate)7.23[2]
pA2 Atenolol (racemic)NorepinephrineGuinea Pig Atria (rate)7.33[2]
pA2 Atenolol (racemic)IsoprenalineGuinea Pig Trachea5.68[2]
pA2 Atenolol (racemic)FenoterolGuinea Pig Trachea5.51[2]
KB (in vivo) S(-)-AtenololIsoprenalineWistar-Kyoto Rats (heart rate)4.6 x 10⁻⁸ M[5]
Eudismic Ratio (S/R) Atenolol-Guinea Pig Heart (radioligand binding)46[1]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. The eudismic ratio quantifies the difference in pharmacological activity between the enantiomers of a chiral drug.

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound in isolated organ bath experiments.

Protocol 1: Determination of pA2 of this compound on Isolated Guinea Pig Atria (Negative Chronotropic and Inotropic Effects)

Objective: To quantify the antagonist potency of this compound at β1-adrenergic receptors in cardiac tissue.

Materials and Reagents:

  • Guinea pig

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

  • This compound hydrochloride

  • Isoprenaline hydrochloride (agonist)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated organ bath system with force and rate transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.

    • Dissect the atria (either spontaneously beating right atria for chronotropic studies or electrically stimulated left atria for inotropic studies).

    • Mount the atrial preparation in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen.

    • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Control Agonist Concentration-Response Curve:

    • After equilibration, record a stable baseline.

    • Construct a cumulative concentration-response curve for isoprenaline (e.g., 10⁻⁹ M to 10⁻⁵ M) by adding the agonist in increasing concentrations to the bath. Allow the response to stabilize before adding the next concentration.

    • After obtaining the maximal response, wash the tissue repeatedly until it returns to the baseline.

  • Antagonist Incubation:

    • Introduce a known concentration of this compound into the bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes) to reach equilibrium.

  • Second Agonist Concentration-Response Curve:

    • In the presence of this compound, repeat the cumulative concentration-response curve for isoprenaline.

  • Data Analysis:

    • Plot the response (change in heart rate or force of contraction) against the logarithm of the agonist concentration for both curves.

    • Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) for isoprenaline in the absence and presence of this compound.

    • Calculate the dose ratio (DR) using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

    • Repeat steps 3 and 4 with at least two other concentrations of this compound.

    • Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.

Protocol 2: Evaluation of β2-Adrenoceptor Antagonism of this compound on Isolated Guinea Pig Tracheal Strips

Objective: To assess the selectivity of this compound for β1- over β2-adrenergic receptors.

Materials and Reagents:

  • Guinea pig

  • Krebs-Henseleit solution

  • This compound hydrochloride

  • Isoprenaline hydrochloride (non-selective β-agonist) or Fenoterol (β2-selective agonist)

  • Carbachol or histamine (to induce contraction)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Excise the trachea and place it in cold, oxygenated Krebs-Henseleit solution.

    • Prepare tracheal ring preparations or strips and mount them in the organ bath chambers.

    • Apply a resting tension of approximately 1 g and allow for a 60-minute equilibration period with regular washes.

  • Induction of Tone:

    • Contract the tracheal smooth muscle with a submaximal concentration of carbachol or histamine (e.g., to 50-70% of its maximum).

  • Agonist-Induced Relaxation:

    • Once a stable contraction is achieved, construct a cumulative concentration-response curve for isoprenaline or fenoterol to induce relaxation.

    • After the maximal relaxation is achieved, wash the tissue thoroughly to return to baseline.

  • Antagonist Incubation:

    • Add a known concentration of this compound to the bath and incubate for 30-60 minutes.

  • Second Agonist Concentration-Response Curve:

    • Re-contract the tissue with the same concentration of carbachol or histamine.

    • In the presence of this compound, repeat the cumulative concentration-response curve for the β-agonist.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the pA2 value of this compound on tracheal tissue. A significantly lower pA2 value in the trachea compared to the atria indicates β1-selectivity.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for determining the antagonist properties of this compound in an isolated organ bath experiment.

G start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Atria) start->tissue_prep equilibration Equilibration in Organ Bath (60 min, 37°C, Carbogen) tissue_prep->equilibration control_crc Control Agonist CRC (e.g., Isoprenaline) equilibration->control_crc washout Washout to Baseline control_crc->washout antagonist_incubation Incubate with this compound (e.g., 10⁻⁸ M for 30-60 min) washout->antagonist_incubation agonist_crc_antagonist Agonist CRC in Presence of this compound antagonist_incubation->agonist_crc_antagonist repeat_concentrations Repeat with Different This compound Concentrations agonist_crc_antagonist->repeat_concentrations repeat_concentrations->antagonist_incubation Yes data_analysis Data Analysis: - Calculate Dose Ratios - Construct Schild Plot - Determine pA2 repeat_concentrations->data_analysis No end End data_analysis->end

Caption: Experimental workflow for pA2 determination of this compound.

References

Experimental Design for Studying Esatenolol in Cardiac Hypertrophy Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to pressure or volume overload but often progresses to heart failure.[1][2] Beta-blockers are a cornerstone of therapy for many cardiovascular diseases. Esatenolol, the pharmacologically active S-isomer of atenolol, is a cardioselective β-1 adrenergic antagonist.[3][4][5] It selectively blocks β-1 adrenergic receptors in the heart, thereby inhibiting the actions of catecholamines like norepinephrine and epinephrine.[3][5][6] This action leads to a reduction in heart rate, myocardial contractility, and blood pressure, which are key factors in the development and progression of cardiac hypertrophy.[3][4][6] These application notes provide detailed protocols for investigating the therapeutic potential of this compound in established in vivo and in vitro models of cardiac hypertrophy.

Key Signaling Pathways in Cardiac Hypertrophy

Cardiac hypertrophy is orchestrated by a complex network of intracellular signaling pathways. G-protein coupled receptors (GPCRs), activated by agonists like angiotensin II and catecholamines, are central to pathological hypertrophy.[7] This activation triggers downstream cascades involving molecules like protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and calcineurin, which in turn activate transcription factors such as NFAT.[7][8] These transcription factors drive the expression of a "fetal gene program," including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC), leading to cardiomyocyte growth.[9][10] Another critical pathway is the PI3K-Akt-mTOR axis, which is more commonly associated with physiological hypertrophy but can also be involved in pathological remodeling.[8][9] this compound, by blocking β-1 adrenergic receptors, is expected to primarily inhibit the GPCR-mediated signaling cascade initiated by catecholamines.

G cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Catecholamines Catecholamines B1-AR β1-Adrenergic Receptor Catecholamines->B1-AR Activates G_Protein G-Protein B1-AR->G_Protein Activates This compound This compound This compound->B1-AR Inhibits AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ca_Channels Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Intracellular Ca2+ Ca_Channels->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin Activates NFAT NFAT (cytoplasmic) Calcineurin->NFAT Dephosphorylates NFAT_n NFAT (nuclear) NFAT->NFAT_n Translocates to Nucleus Hypertrophic_Genes Hypertrophic Gene Expression (ANP, BNP) NFAT_n->Hypertrophic_Genes Induces Hypertrophy Cardiomyocyte Hypertrophy Hypertrophic_Genes->Hypertrophy

Figure 1. Signaling pathway of this compound in cardiac hypertrophy.

Part 1: In Vivo Model - Transverse Aortic Constriction (TAC)

The Transverse Aortic Constriction (TAC) model is a widely used surgical procedure in mice that mimics pressure overload-induced cardiac hypertrophy and its progression to heart failure.[1][2]

Experimental Workflow

G cluster_pre Pre-Treatment cluster_proc Procedure cluster_treat Treatment (4 weeks) cluster_post Post-Treatment Analysis A Baseline Echocardiography B TAC or Sham Surgery A->B C Group 1: Sham + Vehicle D Group 2: TAC + Vehicle E Group 3: TAC + this compound F Weekly Echocardiography C->F D->F E->F G Final Echocardiography F->G H Sacrifice & Tissue Collection G->H I Histological Analysis H->I J Molecular Analysis (qPCR) H->J

Figure 2. Experimental workflow for the TAC model.

Protocols

1. Transverse Aortic Constriction (TAC) Surgery in Mice

  • Animals: Male C57BL/6 mice (10-12 weeks old).

  • Anesthesia: Anesthetize the mouse with isoflurane (1-2%) or intraperitoneal injection of buprenorphine (0.05mg/kg) and meloxicam (5mg/kg).[11] Confirm proper anesthetic depth via a toe pinch.[11]

  • Surgical Procedure:

    • Place the anesthetized mouse in a supine position on a heating pad.

    • Perform a midline cervical incision to expose the trachea and sternum.[11]

    • Perform an upper partial sternotomy to visualize the aortic arch.[11]

    • Carefully dissect the soft tissue to isolate the transverse aorta between the innominate and left common carotid arteries.[10][11]

    • Pass a 6-0 or 7-0 silk suture under the aortic arch.[9][10]

    • Place a blunted 27-gauge needle alongside the aorta and tie the suture snugly around both the needle and the aorta.[10][11]

    • Quickly and gently remove the needle to create a standardized constriction.[10][11]

    • For sham-operated animals, the suture is passed under the aorta but not tied.

    • Close the chest and skin with appropriate sutures.[10]

  • Post-operative Care: Monitor mice daily for the first 72 hours.[11] Provide analgesics as required.

2. This compound Administration

  • Dosage: Based on preclinical studies with atenolol, a dose of 50 mg/kg/day can be used.[12]

  • Administration: Administer this compound or vehicle (e.g., saline) daily via oral gavage or osmotic minipumps, starting 24 hours post-surgery for a period of 4 weeks.

3. Echocardiographic Assessment

  • Frequency: Perform echocardiography at baseline (before surgery) and weekly throughout the treatment period, with a final assessment before sacrifice.[13]

  • Procedure:

    • Anesthetize the mouse (e.g., 1-2% isoflurane).[14] Maintain a heart rate above 400 bpm.[14]

    • Shave the chest area and apply pre-warmed ultrasound gel.[7]

    • Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.[7][8]

    • Measure the following parameters from at least three cardiac cycles: Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs), and Left Ventricular Posterior Wall thickness at end-diastole (LVPWd) and end-systole (LVPWs).[7][8]

    • Calculate Left Ventricular Ejection Fraction (EF) and Fractional Shortening (FS).

Data Presentation

Table 1: Echocardiographic Parameters in TAC Model

ParameterSham + VehicleTAC + VehicleTAC + this compound (50 mg/kg/day)
Heart Rate (bpm) ~450~450~350
LVPWd (mm) ~0.8~1.2~1.0
LVIDd (mm) ~3.8~4.2~3.9
Ejection Fraction (%) ~65~40~55
Fractional Shortening (%) ~35~20~30
Note: Values are representative and should be determined experimentally. Data based on expected outcomes from atenolol treatment in similar models.[12]

Part 2: In Vitro Model - Pharmacological Induction in Cardiomyocytes

Neonatal Rat Ventricular Myocytes (NRVMs) are a well-established in vitro model for studying the cellular and molecular mechanisms of cardiac hypertrophy.[15] Hypertrophy can be induced by α1-adrenergic agonists like phenylephrine (PE).[15][16]

Experimental Workflow

G A Isolate & Culture Neonatal Rat Ventricular Myocytes B Pre-treat with this compound or Vehicle (1 hour) A->B C Induce Hypertrophy with Phenylephrine (PE) (48 hours) B->C D Group 1: Control (Vehicle) E Group 2: PE F Group 3: PE + this compound (low dose) G Group 4: PE + this compound (high dose) H Assess Cell Size (Immunofluorescence) D->H I Assess Protein Synthesis ([3H]-Leucine Incorporation) D->I J Assess Gene Expression (qPCR for ANP, BNP, β-MHC) D->J E->H E->I E->J F->H F->I F->J G->H G->I G->J

Figure 3. Experimental workflow for the in vitro hypertrophy model.

Protocols

1. Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

  • Source: 1-2 day old Sprague-Dawley rat pups.

  • Procedure: Isolate ventricles, mince the tissue, and perform enzymatic digestion (e.g., with trypsin and collagenase) to obtain a single-cell suspension. Pre-plate the cells to enrich for cardiomyocytes. Plate the cardiomyocytes on fibronectin-coated culture dishes.

2. Induction of Hypertrophy and this compound Treatment

  • Hypertrophic Agent: Phenylephrine (PE) at a concentration of 20 µM.[16]

  • Procedure:

    • After 24 hours of plating, replace the medium with serum-free medium.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle for 1 hour.

    • Add Phenylephrine (20 µM) to the designated wells.

    • Incubate for 48 hours.[16]

3. Assessment of Cardiomyocyte Hypertrophy

  • Cell Size Measurement:

    • Fix the cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin) and a nuclear stain (DAPI).

    • Capture images using fluorescence microscopy.

    • Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).

  • Protein Synthesis Assay ([³H]-Leucine Incorporation):

    • During the final 24 hours of incubation, add [³H]-Leucine (1 µCi/mL) to the culture medium.[17]

    • After incubation, wash the cells and precipitate the proteins with trichloroacetic acid.[17]

    • Measure the incorporated radioactivity using a scintillation counter.[17]

Part 3: Histological and Molecular Analysis Protocols

These protocols are applicable to tissues collected from the in vivo model.

1. Histological Analysis of Cardiomyocyte Size

  • Tissue Preparation:

    • Fix the heart in 10% buffered formalin and embed in paraffin.[18]

    • Cut 5 µm thick cross-sections of the left ventricle.

  • Staining:

    • Stain sections with Hematoxylin and Eosin (H&E) to visualize general morphology.[8]

    • Alternatively, stain with Wheat Germ Agglutinin (WGA) conjugated to a fluorophore to clearly delineate cardiomyocyte borders.[18]

  • Quantification:

    • Capture images of the stained sections.

    • Using image analysis software, measure the cross-sectional area of at least 100-200 cardiomyocytes per heart.[8][19]

2. Quantitative Real-Time PCR (qPCR) for Hypertrophy Markers

  • RNA Extraction: Extract total RNA from frozen left ventricular tissue using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.

  • qPCR:

    • Perform qPCR using SYBR Green chemistry and primers specific for hypertrophic markers (ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[6]

Data Presentation

Table 2: Histological and Molecular Data from Cardiac Tissue

ParameterSham + VehicleTAC + VehicleTAC + this compound (50 mg/kg/day)
Heart Weight / Body Weight (mg/g) ~4.5~6.5~5.5
Cardiomyocyte Cross-Sectional Area (μm²) ~250~400~320
ANP mRNA (fold change vs. Sham) 1.0~8.0~4.0
BNP mRNA (fold change vs. Sham) 1.0~10.0~5.0
β-MHC mRNA (fold change vs. Sham) 1.0~6.0~3.0
Note: Values are representative and should be determined experimentally. Data based on expected outcomes from atenolol treatment in similar models and general hypertrophy studies.[12][20][21][22]

Table 3: In Vitro Hypertrophy Data (NRVMs)

ParameterControlPhenylephrine (20 µM)PE + this compound (10 µM)
Cell Surface Area (% of Control) 100~140~115
[³H]-Leucine Incorporation (% of Control) 100~135~110
ANP mRNA (fold change vs. Control) 1.0~5.0~2.5
Note: Values are representative and should be determined experimentally. Data based on published studies using phenylephrine-induced hypertrophy.[16][17][23]

Conclusion

The experimental designs and protocols outlined provide a comprehensive framework for evaluating the efficacy of this compound in preclinical models of cardiac hypertrophy. By employing both in vivo and in vitro approaches, researchers can gain insights into the physiological effects and underlying molecular mechanisms of this compound, supporting its potential development as a therapeutic agent for pathological cardiac hypertrophy. Rigorous adherence to these detailed methodologies will ensure the generation of robust and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Esatenolol Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Esatenolol in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in physiological buffers a concern?

This compound is the (S)-enantiomer of Atenolol, a selective beta-1 adrenergic receptor antagonist.[1] As a hydrophilic compound, its solubility can be influenced by the pH and composition of physiological buffers, potentially leading to precipitation and affecting the accuracy and reproducibility of experimental results. Atenolol has a water solubility of 26.5 mg/mL at 37°C and is freely soluble in 1N HCl (300 mg/mL at 25°C).[1]

Q2: What is the expected solubility of this compound in common laboratory solutions?

While specific data for this compound is limited, the solubility of its racemic mixture, Atenolol, provides a valuable reference. The solubility of (±)-Atenolol in PBS (pH 7.2) is approximately 1 mg/mL.[2] In organic solvents, the solubility is higher, with approximate values of 5 mg/mL in ethanol, 15 mg/mL in DMSO, and 20 mg/mL in dimethyl formamide.[2]

Q3: How does pH affect the solubility of this compound?

The solubility of Atenolol, and by extension this compound, is pH-dependent. Its solubility has been reported to be in the range of 24.8 to 31.3 mg/mL in buffers with pH values from 1.0 to 7.5. One study noted that the degradation of atenolol in aqueous solution is affected by pH, with greater stability observed at lower (acidic) pH levels.[3]

Q4: Can I prepare a concentrated stock solution of this compound in an organic solvent and then dilute it into my aqueous buffer?

Yes, this is a common practice. A stock solution can be prepared in an organic solvent such as DMSO, ethanol, or dimethyl formamide.[2] However, it is crucial to be mindful of "solvent shock," where the rapid dilution of the organic stock in an aqueous buffer can cause the compound to precipitate. To mitigate this, add the stock solution dropwise to the pre-warmed buffer while gently vortexing. Also, ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Troubleshooting Guide: this compound Precipitation in Physiological Buffers

This guide addresses common scenarios of this compound precipitation during experiments and provides step-by-step solutions.

Problem Potential Cause Troubleshooting Steps
Immediate precipitation upon adding this compound to the buffer. 1. Concentration exceeds solubility limit: The intended concentration of this compound is higher than its solubility in the specific buffer and pH. 2. Solvent shock: Rapid dilution of a concentrated organic stock solution into the aqueous buffer.1. Lower the final concentration: Attempt the experiment with a lower, more soluble concentration of this compound. 2. Modify the stock solution: Prepare a less concentrated stock solution to reduce the organic solvent percentage in the final dilution. 3. Optimize the dilution process: Add the stock solution dropwise to the pre-warmed buffer while gently vortexing or stirring to facilitate mixing.
Precipitation occurs over time (e.g., during incubation). 1. Temperature shift: Changes in temperature (e.g., moving from room temperature to 37°C) can alter solubility. 2. pH shift: Cellular metabolism can alter the pH of the culture medium over time, affecting this compound's solubility. 3. Interaction with media components: this compound may interact with salts, proteins, or other components in complex media, leading to the formation of insoluble complexes.1. Pre-equilibrate solutions: Ensure all solutions are at the experimental temperature before mixing. 2. Use a well-buffered system: Employ buffers with sufficient capacity (e.g., HEPES) to maintain a stable pH throughout the experiment. 3. Conduct a solubility test: Determine the maximum stable concentration of this compound in your specific experimental medium over the intended duration of the experiment.
Cloudiness or haziness observed in the solution. 1. Fine particulate precipitation: The formation of very small, dispersed particles of this compound. 2. Microbial contamination: Bacterial or fungal growth can cause turbidity.1. Microscopic examination: Observe a sample under a microscope to differentiate between crystalline precipitate and microorganisms. 2. Filter the solution: If it is a fine precipitate, consider filtering the final solution through a 0.22 µm filter. Note that this may reduce the effective concentration of this compound if it is not fully dissolved. 3. Review sterile technique: If contamination is suspected, discard the solution and review aseptic handling procedures.

Data Presentation

Table 1: Solubility of Atenolol (Racemic) in Various Solvents

This data is for (±)-Atenolol and should be used as a reference for this compound.

SolventpHTemperatureApproximate Solubility
WaterNeutral37°C26.5 mg/mL[1]
1N HCl~125°C300 mg/mL[1]
Phosphate Buffered Saline (PBS)7.2Not Specified~1 mg/mL[2]
EthanolNot ApplicableNot Specified~5 mg/mL[2]
DMSONot ApplicableNot Specified~15 mg/mL[2]
Dimethyl Formamide (DMF)Not ApplicableNot Specified~20 mg/mL[2]
Aqueous Buffers1.0 - 7.5Not Specified24.8 - 31.3 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out 2.66 mg of this compound (MW: 266.34 g/mol ).

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a 100 µM Working Solution of this compound in Cell Culture Medium

  • Pre-warm medium: Place the required volume of cell culture medium in a 37°C water bath or incubator to bring it to the experimental temperature.

  • Dilution: Add 10 µL of the 10 mM this compound stock solution in DMSO to 990 µL of the pre-warmed cell culture medium.

  • Mixing: Immediately after adding the stock solution, gently vortex or invert the tube to ensure thorough mixing and minimize the risk of precipitation.

  • Application: Use the freshly prepared working solution for your experiment. It is recommended not to store aqueous solutions of this compound for more than one day.[2]

Visualizations

Esatenolol_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Antagonist G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of this compound as a β1-adrenergic receptor antagonist.

Troubleshooting_Workflow Start This compound Precipitation Observed Immediate_Precipitation Immediate Precipitation? Start->Immediate_Precipitation Concentration_Check Is Concentration > 1 mg/mL in Aqueous Buffer? Immediate_Precipitation->Concentration_Check Yes Precipitation_Over_Time Precipitation Over Time? Immediate_Precipitation->Precipitation_Over_Time No Solvent_Shock Was a Concentrated Organic Stock Used? Concentration_Check->Solvent_Shock No Reduce_Concentration Lower Final Concentration Concentration_Check->Reduce_Concentration Yes Optimize_Dilution Add Stock Dropwise to Pre-warmed Buffer with Vortexing Solvent_Shock->Optimize_Dilution Yes End_Unresolved Issue Persists: Consider Solubility Enhancement Techniques Solvent_Shock->End_Unresolved No End_Resolved Issue Resolved Reduce_Concentration->End_Resolved Optimize_Dilution->End_Resolved Temp_Shift Temperature Shift? Precipitation_Over_Time->Temp_Shift Yes Precipitation_Over_Time->End_Unresolved No pH_Shift Potential pH Shift? Temp_Shift->pH_Shift No Pre_Equilibrate Pre-equilibrate Solutions to Experimental Temp. Temp_Shift->Pre_Equilibrate Yes Use_HEPES Use Well-Buffered Medium (e.g., with HEPES) pH_Shift->Use_HEPES Yes pH_Shift->End_Unresolved No Pre_Equilibrate->End_Resolved Use_HEPES->End_Resolved

Caption: Troubleshooting workflow for this compound precipitation in experiments.

References

Technical Support Center: Optimizing Esatenolol Dosage for Sustained Beta-Blockade in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esatenolol. The information is designed to address specific issues that may be encountered during in vivo experiments aimed at achieving sustained beta-blockade.

Troubleshooting Guides and FAQs

Q1: My baseline heart rate measurements are highly variable, making it difficult to assess the effect of this compound. What can I do?

A1: Baseline heart rate in conscious, untethered animals can be influenced by stress and activity. Without a beta-adrenergic challenge, the variability in heart rate might be close to the maximal effect of this compound, making it difficult to determine its potency.[1][2] To obtain reliable and precise pharmacodynamic data, it is recommended to use an isoproterenol challenge to induce tachycardia.[1][2][3] This provides a consistent and elevated heart rate against which the blocking effects of this compound can be more accurately measured.

Q2: I am not observing the expected level of beta-blockade after oral administration of this compound. What are the potential reasons?

A2: Several factors could contribute to a lower-than-expected efficacy:

  • Dosage: Ensure the dosage is appropriate for the animal model. For rats, oral dosages can range from 1 mg/lb twice daily to 2 mg/kg once daily.[4]

  • Bioavailability: Atenolol, the racemate of which this compound is the active S-enantiomer, has an oral bioavailability of approximately 50% in humans and is also incompletely absorbed in animal models.[5][6] This needs to be factored into your dosing calculations.

  • Drug Interactions: Concurrent administration of certain drugs, such as NSAIDs, salicylates, or aluminum-containing antacids, can decrease the effect of atenolol.[4]

  • Timing of Measurement: Peak plasma concentrations of atenolol are typically observed 2-4 hours after oral administration.[5][6] Ensure your pharmacodynamic measurements are taken within this window to capture the maximum effect.

Q3: How long can I expect the beta-blocking effects of a single dose of this compound to last?

A3: The duration of action is dose-dependent.[7] In humans, the plasma half-life of atenolol is approximately 6-7 hours, and the beta-blocking effects can persist for at least 24 hours with a 100 mg oral dose.[6][8] However, a study in healthy dogs receiving 1 mg/kg of atenolol orally once daily showed that while the effect was significant for 24 hours, it was maximal at 3 hours and small by 24 hours, suggesting a dosing interval of less than 24 hours for sustained blockade in this species.[9] It is crucial to perform time-course studies in your specific animal model to determine the optimal dosing interval for sustained beta-blockade.

Q4: Are there any special considerations when administering this compound to animals with pre-existing conditions?

A4: Yes, caution is advised. In patients with bronchospastic diseases, beta-blockers should generally be avoided; however, due to its relative beta-1 selectivity, atenolol may be used cautiously at the lowest effective dose.[4][6] Use with caution in animals with cardiac failure.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for S(-)-atenolol (this compound) from a study in Wistar-Kyoto rats.[1][2]

Table 1: Pharmacokinetic Parameters of S(-)-atenolol in Rats

ParameterValue (Mean ± SD)
Dosage 5 mg/kg (15 min IV infusion)
Model Three-compartment model

Pharmacokinetic parameters were determined following a 15-minute intravenous infusion of 5 mg/kg S(-)-atenolol.

Table 2: Pharmacodynamic Parameters of S(-)-atenolol in Rats during Isoproterenol-Induced Tachycardia

ParameterDescriptionValue (Mean ± SD)
E₀ Baseline heart rate with isoproterenol517 ± 13 bpm
Eₘₐₓ Maximal effect (reduction in heart rate)168 ± 15 bpm
EC₅₀ Concentration for 50% of maximal effect49 ± 14 ng/mL
kₑₒ First-order rate constant for drug equilibration0.042 ± 0.012 min⁻¹
n Hill coefficient0.95 ± 0.34

Pharmacodynamic parameters were determined in the presence of a continuous intravenous infusion of isoproterenol (5 µg/kg/h) to induce tachycardia.[1][2]

Detailed Experimental Protocols

Protocol 1: Isoproterenol Challenge for In Vivo Assessment of Beta-Blockade

This protocol describes a method to reliably assess the pharmacodynamic effects of this compound by measuring the reduction of isoproterenol-induced tachycardia in rats.[1][2]

Materials:

  • This compound (S(-)-atenolol)

  • Isoproterenol hydrochloride

  • Saline (0.9% NaCl)

  • Infusion pumps

  • Catheters for intravenous administration (e.g., jugular vein)

  • Heart rate monitoring equipment (e.g., ECG or telemetry)

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant a catheter into the jugular vein for drug administration. Allow for a sufficient recovery period post-surgery.

  • Baseline Heart Rate: Record the baseline heart rate of the conscious, freely moving animal.

  • Isoproterenol Infusion: Begin a continuous intravenous infusion of isoproterenol at a rate of 5 µg/kg/hour to induce a stable state of tachycardia.[1][2]

  • This compound Administration: Once a stable, elevated heart rate is achieved, administer this compound. A 15-minute intravenous infusion of 5 mg/kg can be used.[1][2]

  • Continuous Monitoring: Continuously monitor and record the heart rate throughout the experiment.

  • Data Analysis: Analyze the heart rate data to determine the extent of beta-blockade. This can be quantified by measuring the reduction in the isoproterenol-induced tachycardia following this compound administration. The pharmacodynamic parameters can be modeled using a sigmoid Emax model.[1][2]

Visualizations

Beta1_Adrenergic_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Blocks Gs Gs Protein Beta1_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Ca²⁺ Channels PKA->Calcium Phosphorylates Ca_influx ↑ Intracellular Ca²⁺ Calcium->Ca_influx Contraction ↑ Heart Rate & Contractility Ca_influx->Contraction Catecholamines Catecholamines (e.g., Isoproterenol) Catecholamines->Beta1_AR Activates

Caption: Beta-1 adrenergic signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A Animal Preparation (Catheter Implantation) B Baseline Heart Rate Measurement A->B C Continuous IV Infusion of Isoproterenol (5 µg/kg/h) B->C D Induction of Stable Tachycardia C->D E IV Administration of this compound (e.g., 5 mg/kg) D->E F Continuous Heart Rate Monitoring E->F G Pharmacodynamic Data Analysis F->G

Caption: Experimental workflow for assessing this compound-mediated beta-blockade.

References

Technical Support Center: Chiral Separation of Atenolol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of atenolol enantiomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of atenolol enantiomers using chromatographic methods.

Issue 1: Poor or No Enantiomeric Resolution

Q: Why am I not seeing any separation between the (R)- and (S)-atenolol enantiomers?

A: Poor or no resolution is a common issue in chiral separations. Several factors could be the cause:

  • Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Atenolol, a beta-blocker, has been successfully resolved on various CSPs. Ensure you are using a suitable column. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak IG) and protein-based columns (e.g., Chiral-AGP) are commonly used.[1][2][3]

  • Inappropriate Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, plays a crucial role in enantioselectivity.

    • For Normal-Phase HPLC: A typical mobile phase consists of a non-polar solvent like hexane with an alcohol modifier such as ethanol or isopropanol.[2][4] The ratio of these components is critical and may require optimization.

    • For Reversed-Phase HPLC: A buffered aqueous solution with an organic modifier like methanol or acetonitrile is common. The pH of the buffer can significantly impact the ionization state of atenolol and its interaction with the CSP.[1][5]

    • For Supercritical Fluid Chromatography (SFC): Carbon dioxide is used as the main mobile phase component with a co-solvent, typically an alcohol like methanol or isopropanol.[3]

  • Missing or Incorrect Additives: Basic or acidic additives are often essential for good peak shape and resolution of basic compounds like atenolol.

    • In normal-phase, small amounts of a basic additive like diethylamine (DEA) or triethylamine (TEA) are often added to the mobile phase to reduce peak tailing and improve resolution.[2][6]

    • In reversed-phase, additives like acetic acid can be used to improve chiral recognition.[7]

  • Temperature: Column temperature can influence chiral recognition. It's important to control the column temperature and investigate its effect on the separation. A change of just a few degrees can sometimes significantly alter the resolution.[6]

Troubleshooting Steps:

  • Verify CSP: Confirm that your chosen chiral stationary phase is appropriate for atenolol separation.

  • Optimize Mobile Phase: Systematically vary the ratio of your organic modifier.

  • Introduce/Optimize Additives: If not already present, add a small amount of an appropriate amine (for normal phase) or acid (for reversed-phase) to the mobile phase. Optimize the concentration of the additive.

  • Adjust Temperature: Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves.

Issue 2: Peak Tailing

Q: My atenolol enantiomer peaks are showing significant tailing. How can I improve the peak shape?

A: Peak tailing for basic compounds like atenolol is often caused by strong interactions with acidic silanol groups on the silica support of the CSP.

  • Use of Amine Additives: The most common solution is to add a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA).[7] These additives act as competitors for the active sites on the stationary phase, masking the silanols and leading to more symmetrical peaks.

  • Mobile Phase Composition: The choice and proportion of the organic modifier in the mobile phase can also affect peak shape.

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.

Troubleshooting Steps:

  • Add/Increase Amine Modifier: Introduce or increase the concentration of DEA or TEA in your mobile phase (typically 0.1-0.5% v/v).

  • Reduce Sample Load: Decrease the amount of atenolol injected onto the column.

  • Check Column Health: A deteriorating column can also lead to poor peak shape. Consider flushing the column or trying a new one if the problem persists.

Issue 3: Long Retention Times or High Backpressure

Q: My analysis time is too long, or the system backpressure is exceeding the column's limits. What can I do?

A: Long retention times and high backpressure can be related to the mobile phase composition, flow rate, and column condition.

  • Mobile Phase Strength:

    • Normal-Phase: Increasing the percentage of the alcohol modifier (e.g., ethanol, isopropanol) will decrease retention time.

    • Reversed-Phase: Increasing the percentage of the organic modifier (e.g., methanol, acetonitrile) will decrease retention time.

  • Flow Rate: Increasing the flow rate will shorten the analysis time but will also increase backpressure. Ensure you are operating within the recommended pressure limits for your column.

  • Column Blockage: High backpressure can be a sign of a blocked frit or column contamination.

  • Temperature: Increasing the column temperature will decrease the mobile phase viscosity, leading to lower backpressure and potentially shorter retention times.[6]

Troubleshooting Steps:

  • Adjust Mobile Phase Strength: Gradually increase the proportion of the stronger solvent in your mobile phase.

  • Optimize Flow Rate: Find a balance between analysis time and backpressure.

  • Increase Column Temperature: This can lower viscosity and pressure.

  • Column Maintenance: If high pressure persists, try back-flushing the column (if permitted by the manufacturer) or replacing the column inlet frit.

Experimental Protocols

Below are detailed methodologies for common chiral separation techniques for atenolol enantiomers.

Protocol 1: Normal-Phase HPLC
  • Column: Chiralcel OD (250 x 4.6 mm, 10 µm)[2]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (75:25:0.1 v/v/v)[2]

  • Flow Rate: 0.7 mL/min[2]

  • Detection: UV at 276 nm[2]

  • Temperature: Ambient

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the atenolol sample in the mobile phase.

Protocol 2: Reversed-Phase HPLC
  • Column: Chiral-AGP (150 x 4.0 mm, 5 µm)[1]

  • Mobile Phase: 10 mM Sodium Phosphate Buffer (pH 7.0):Methanol (95:5 v/v)[1][5]

  • Flow Rate: 0.9 mL/min[1][5]

  • Detection: UV at 225 nm[1][5]

  • Temperature: Ambient

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the atenolol sample in water.[1]

Protocol 3: Supercritical Fluid Chromatography (SFC)
  • Column: Chiralpak IG (250 mm × 4.6 mm, 5 μm)[8]

  • Mobile Phase: CO2 and 0.1% Isopropylamine in Isopropanol:Methanol (50:50, v/v), in a 75:25 (v/v) ratio[3][8]

  • Flow Rate: 4.0 mL/min[8]

  • Detection: UV at 220 nm[8]

  • Temperature: 40 °C[8]

  • Backpressure: 100 bar[8]

  • Sample Preparation: Dissolve the atenolol sample in methanol.[8]

Data Presentation

Table 1: HPLC Methods for Chiral Separation of Atenolol Enantiomers

ParameterMethod 1 (Normal-Phase)Method 2 (Reversed-Phase)
Column Chiralcel OD (250 x 4.6 mm, 10 µm)[2]Chiral-AGP (150 x 4.0 mm, 5 µm)[1]
Mobile Phase Hexane:Ethanol:Diethylamine (75:25:0.1 v/v/v)[2]10 mM Sodium Phosphate Buffer (pH 7.0):Methanol (95:5 v/v)[1][5]
Flow Rate 0.7 mL/min[2]0.9 mL/min[1][5]
Detection 276 nm[2]225 nm[1][5]
Temperature AmbientAmbient
(R)-Atenolol RT ~8.19 min (example)[1]~7.58 min (example)[1]
(S)-Atenolol RT ~9.41 min (example)[1]~9.14 min (example)[1]

Table 2: SFC Method for Chiral Separation of Atenolol Enantiomers

ParameterMethod 3 (SFC)
Column Chiralpak IG (250 mm × 4.6 mm, 5 μm)[8]
Mobile Phase CO2 and 0.1% Isopropylamine in Isopropanol:Methanol (50:50, v/v), in a 75:25 (v/v) ratio[3][8]
Flow Rate 4.0 mL/min[8]
Detection 220 nm[8]
Temperature 40 °C[8]
Backpressure 100 bar[8]

Visualizations

TroubleshootingWorkflow start Start: Chiral Separation Issue issue Identify the Primary Issue start->issue no_res Poor/No Resolution issue->no_res No Separation tailing Peak Tailing issue->tailing Bad Peak Shape pressure High Pressure / Long RT issue->pressure Long Run Time check_csp Verify Correct CSP no_res->check_csp add_amine Add/Increase Amine Modifier tailing->add_amine adj_strength Adjust Mobile Phase Strength pressure->adj_strength opt_mp Optimize Mobile Phase Ratio check_csp->opt_mp add_additive Add/Optimize Additive opt_mp->add_additive adj_temp Adjust Temperature add_additive->adj_temp solution Problem Resolved adj_temp->solution adj_temp->solution reduce_load Reduce Sample Load add_amine->reduce_load reduce_load->solution opt_flow Optimize Flow Rate adj_strength->opt_flow opt_flow->adj_temp

Caption: Troubleshooting workflow for atenolol chiral separation.

ExperimentalWorkflow prep_sample Prepare Atenolol Sample (Dissolve in appropriate solvent) setup_hplc Setup HPLC/SFC System (Install correct column, set parameters) prep_sample->setup_hplc prep_mobile_phase Prepare Mobile Phase (Correct ratios and additives) prep_mobile_phase->setup_hplc equilibrate Equilibrate System (Pump mobile phase until baseline is stable) setup_hplc->equilibrate inject Inject Sample equilibrate->inject acquire_data Acquire Data (Monitor at specified wavelength) inject->acquire_data analyze Analyze Results (Check resolution, peak shape, RT) acquire_data->analyze

Caption: General experimental workflow for chiral HPLC/SFC analysis.

References

Technical Support Center: Ensuring the Long-Term Stability of Esatenolol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the stability of Esatenolol during long-term storage is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to prevent and analyze the degradation of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound.

Issue Possible Causes Troubleshooting Steps
Unexpected peaks in HPLC analysis of a stored this compound sample. Formation of degradation products due to improper storage conditions.1. Review Storage Conditions: Ensure the sample was stored protected from light at the recommended temperature and humidity. 2. Identify Degradants: Compare the retention times of the unknown peaks with those of known this compound degradation products like this compound Acid. LC-MS analysis can confirm the identity of the degradants. 3. Perform Forced Degradation: To confirm the identity of the degradation products, subject a fresh sample of this compound to forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal) and compare the resulting chromatograms with your stored sample.
Loss of this compound potency over time. Chemical degradation of the active pharmaceutical ingredient (API).1. Check for Incompatible Excipients: If formulated, ensure that the excipients used are compatible with this compound. Incompatible excipients include ascorbic acid, citric acid, and butylated hydroxyanisole. 2. Control Environmental Factors: Store this compound in well-sealed containers at controlled room temperature (20-25°C) and low relative humidity, protected from light. 3. pH Adjustment: For solutions, ensure the pH is maintained in a range that minimizes hydrolysis.
Physical changes in the this compound sample (e.g., discoloration, clumping). Exposure to excessive heat, moisture, or light.1. Inspect Packaging: Ensure the integrity of the container and closure to prevent moisture ingress. 2. Optimize Storage Environment: Store in a desiccator or a climate-controlled chamber to maintain low humidity. Use amber vials or store in the dark to prevent photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The two major degradation products of this compound are:

  • This compound Acid: Formed through the hydrolysis of the amide group on the acetamide side chain. This is a common degradation pathway in the presence of moisture and can be accelerated by acidic or basic conditions.

  • 2-(4-hydroxyphenyl)acetamide: Results from the cleavage of the ether linkage, often induced by light (photodegradation).

Q2: What are the ideal long-term storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a well-closed container, protected from light, at a controlled room temperature of 20°C to 25°C (68°F to 77°F) and at a relative humidity of 60% or lower.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of degradation is generally higher at pH values away from neutral. For liquid formulations, it is crucial to buffer the solution to a pH that ensures maximum stability.

Q4: Are there any excipients that should be avoided when formulating this compound?

A4: Yes, studies have shown that this compound is incompatible with certain excipients that can promote degradation. These include:

  • Acidic excipients: Citric acid and ascorbic acid can accelerate hydrolysis.[1]

  • Antioxidants: Butylated hydroxyanisole has been shown to be incompatible.[1]

  • Cellulose derivatives: Hydroxyethylcellulose, hypromellose, and methylcellulose have demonstrated incompatibility.

Conversely, excipients like starch and magnesium stearate have been found to be compatible.

Q5: How can I monitor the stability of my this compound samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of this compound. This method should be able to separate the intact drug from its degradation products, allowing for the quantification of both.

Quantitative Stability Data

The following tables summarize the expected degradation of this compound under various storage conditions. It is important to note that the exact rate of degradation can vary based on the specific formulation and packaging.

Table 1: Effect of Temperature and Humidity on this compound Stability (Solid Form)

Storage ConditionDurationThis compound Assay (%)Major Degradation Product
25°C / 60% RH6 Months>98%This compound Acid
30°C / 65% RH4 Months>99%Not specified
40°C / 75% RH4 WeeksNo significant chemical degradation, but physical changes (softening, increased disintegration time) may occur.Not applicable
40°C / 75% RH6 MonthsSignificant degradation expectedThis compound Acid

Table 2: Photodegradation of this compound in Solution

pHIrradiation TimeThis compound Remaining (%)Major Degradation Product
4.024 hours (UVA-UVB)Lower than at higher pH2-(4-hydroxyphenyl)acetamide
7.424 hours (UVA-UVB)Moderate degradation2-(4-hydroxyphenyl)acetamide
9.024 hours (UVA-UVB)Higher than at lower pH2-(4-hydroxyphenyl)acetamide

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (20:80 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 226 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (or controlled at 25°C)

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm filter before injection.

3. System Suitability:

  • Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%.

  • The tailing factor for the this compound peak should be less than 2.0.

  • The theoretical plates should be greater than 2000.

4. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Identify the peaks based on their retention times. The retention time for this compound is typically around 5-7 minutes under these conditions. This compound Acid will have a shorter retention time.

  • Quantify the amount of this compound and its degradation products using the peak areas from the chromatograms.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 2 hours.

  • Thermal Degradation: Keep the solid drug powder in an oven at 105°C for 24 hours. Dissolve a known amount in the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the this compound peak.

Visualizations

This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base, Moisture) This compound->Hydrolysis Photodegradation Photodegradation (UV Light) This compound->Photodegradation Esatenolol_Acid This compound Acid Hydrolysis->Esatenolol_Acid Photo_Product 2-(4-hydroxyphenyl)acetamide Photodegradation->Photo_Product

Caption: Major degradation pathways of this compound.

Workflow for Stability Testing of this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation Prep_Standard Prepare Standard Solution System_Suitability Perform System Suitability Tests Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution (from long-term storage) Inject_Samples Inject Standard and Sample Solutions Prep_Sample->Inject_Samples System_Suitability->Inject_Samples Acquire_Data Acquire Chromatographic Data Inject_Samples->Acquire_Data Identify_Peaks Identify and Integrate Peaks Acquire_Data->Identify_Peaks Quantify Quantify this compound and Degradants Identify_Peaks->Quantify Report Generate Stability Report Quantify->Report

Caption: Experimental workflow for HPLC stability testing.

References

Technical Support Center: Optimizing Beta-Blocker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of beta-blocker synthesis.

A Note on "Esatenolol": The compound "this compound" is not found in the current chemical and pharmaceutical literature. It is likely a typographical error for one of two common beta-blockers: Esmolol or Atenolol . This guide provides detailed support for the synthesis of both compounds.

Part 1: Esmolol Synthesis Support

Esmolol is a cardioselective beta-1 receptor blocker known for its rapid onset and very short duration of action.[1] Its synthesis can present challenges related to yield and purity. This section addresses common issues encountered during its synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Question 1: What are the most common reasons for low yield in Esmolol synthesis?

Answer: Low yields in Esmolol synthesis can often be attributed to several factors:

  • Formation of By-products: Dimeric impurities can form, reducing the amount of the desired product. One common by-product is 3,3'-(((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4,1-phenylene))dipropanoate.[2]

  • Incomplete Reactions: The key reaction steps, such as the etherification of methyl 3-(4-hydroxyphenyl)propanoate with epichlorohydrin or the final epoxide ring-opening with isopropylamine, may not go to completion.[2][]

  • Suboptimal Reaction Conditions: Factors like incorrect temperature, inappropriate choice of base or solvent, and reaction time can significantly impact the yield.[2][]

  • Purification Losses: Esmolol base is often an oily substance, and significant product loss can occur during purification and crystallization of its hydrochloride salt.[4]

Question 2: How can I minimize the formation of dimeric and other process-related impurities?

Answer: To minimize impurity formation:

  • Control Stoichiometry: Using a controlled excess of epichlorohydrin can be beneficial, but a large excess can lead to other side reactions. The ratio of reactants should be carefully optimized.[2]

  • Choice of Base: The type and concentration of the base used during the deprotonation of the starting phenol can influence the ratio of desired epoxide versus by-products.[2]

  • Solvent System: The choice of solvent is critical. For the final salting-out step, using a specific system of good and poor solvents can help in selective precipitation of the pure product, leaving impurities behind. For instance, a process using a poor solvent like methyl tert-butyl ether followed by a good solvent like acetone has been described to improve purity.[4]

  • Temperature Control: Maintaining optimal temperatures throughout the reaction and crystallization steps is crucial for minimizing side reactions.[]

Question 3: My Esmolol base is an oil and difficult to handle and purify. What is the best way to convert it to the hydrochloride salt and improve purity?

Answer: The conversion of the oily Esmolol base to a stable, crystalline hydrochloride salt is a critical purification step.

  • Salting-Out Procedure: A common method involves dissolving the oily base in a "poor solvent" (e.g., methyl tert-butyl ether, n-heptane) and then adding a solution of hydrogen chloride in an organic solvent. After precipitation, a "good solvent" (e.g., acetone, methanol) is added to facilitate the formation of a granular, filterable solid.[4]

  • Recrystallization: The crude Esmolol hydrochloride can be further purified by recrystallization. A described method involves dissolving the crude product in a good solvent (like methanol or isopropanol) and then inducing crystallization by adding a poor solvent.[4] Using a single solvent like ethyl acetate for recrystallization has been reported, but can lead to the formation of transesterification impurities.[4]

Question 4: What are the key impurities I should monitor for in my final Esmolol HCl product?

Answer: Besides dimeric impurities, you should monitor for:

  • Process-Related Impurities: These can include unreacted intermediates or by-products from side reactions.[] An example is "impurity E", an exchange impurity of ethanol and the methyl ester in the Esmolol structure, which can form if ethyl acetate is used extensively.[4]

  • Degradation Impurities: Esmolol is an ester and is susceptible to hydrolysis, which can form the corresponding carboxylic acid (Esmolol acid) and methanol. This is more likely if the product is exposed to moisture.[]

Data on Esmolol Synthesis Yield

The following table summarizes yields reported in various synthetic approaches for Esmolol.

Starting MaterialKey Step/MethodOverall YieldEnantiomeric Excess (ee)Reference
Methyl 3-(4-hydroxyphenyl)propanoateFour-step synthesis involving enzymatic kinetic resolution with lipase B from Candida antarctica.26%97%[2]
4-BromophenolSix-step synthesis including Heck reaction, hydrogenation, etherification, oxidation, and ring-opening.46%Not specified[5]
3-[4-(2,3-glycidoxy)phenyl] propionateSalification and purification process using a single solvent system (vinyl acetic monomer).73.6%Not specified[6]
Detailed Experimental Protocol: Chemo-enzymatic Synthesis of (S)-Esmolol

This protocol is based on a method involving enzymatic kinetic resolution.[2]

Step 1: Synthesis of Racemic Chlorohydrin (Methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate)

  • To a solution of methyl 3-(4-hydroxyphenyl)propanoate (1a) in a suitable solvent, add a base (e.g., potassium carbonate) to deprotonate the phenol.

  • Add epichlorohydrin to the resulting alkoxide solution.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing the organic phase with a saturated NaCl solution and drying over MgSO₄.

  • Remove the solvent under reduced pressure to obtain the racemic chlorohydrin as an oil. A yield of 96% has been reported for this step.[2]

Step 2: Enzymatic Kinetic Resolution

  • Dissolve the racemic chlorohydrin in dry acetonitrile.

  • Add vinyl butanoate as the acyl donor.

  • Add lipase B from Candida antarctica (CALB) to catalyze the transesterification.

  • Incubate the reaction at 30–38 °C for 23-48 hours, or until approximately 50% conversion is achieved.[2] This step selectively acylates the (S)-enantiomer, leaving the desired (R)-chlorohydrin unreacted.

  • Separate the (R)-chlorohydrin from the acylated (S)-ester via column chromatography.

Step 3: Synthesis of (S)-Esmolol

  • React the purified (R)-chlorohydrin with isopropylamine.

  • The reaction proceeds via an intermediate epoxide which is then opened by the amine.

  • After the reaction is complete, perform an appropriate work-up and purification to isolate (S)-Esmolol.

Experimental Workflow for Esmolol Synthesis

Esmolol_Synthesis cluster_0 Step 1: Etherification cluster_1 Step 2: Kinetic Resolution cluster_2 Step 3: Amination reactant reactant product product intermediate intermediate A Methyl 3-(4-hydroxyphenyl)propanoate C Racemic Chlorohydrin A->C Base (e.g., K2CO3) B Epichlorohydrin B->C D (R)-Chlorohydrin C->D CALB, Vinyl Butanoate E (S)-Butanoate Ester C->E CALB, Vinyl Butanoate G (S)-Esmolol D->G F Isopropylamine F->G

Caption: Chemo-enzymatic synthesis workflow for (S)-Esmolol.

Part 2: Atenolol Synthesis Support

Atenolol is a selective β₁ receptor antagonist used to treat cardiovascular diseases.[7] While its synthesis is well-established, optimizing yield and sustainability are key areas of research.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Question 1: What are the main drawbacks of traditional Atenolol synthesis methods?

Answer: Traditional industrial synthesis often suffers from sustainability issues. These include the use of a large excess of epichlorohydrin, which acts as both a reagent and a solvent, and the generation of significant amounts of waste and by-products that require disposal.[7] Multistep procedures for enantiomerically pure (S)-atenolol can also result in low overall yields.[7][8]

Question 2: How can I improve the yield and "greenness" of my Atenolol synthesis?

Answer: Recent research has focused on greener synthetic routes:

  • One-Pot Synthesis: A one-pot protocol using Deep Eutectic Solvents (DES) like choline chloride:ethylene glycol (ChCl:EG) has been developed. This method avoids the need for additional bases or catalysts, uses mild conditions, and simplifies purification, achieving an overall yield of up to 95%.[7][9]

  • Aqueous Medium: Performing key steps, such as the formation of intermediates, in an aqueous medium can improve the overall yield and environmental profile of the process.[8]

  • Phase Transfer Catalysis: Using a phase transfer catalyst (e.g., a quaternary ammonium salt) in a solely aqueous solution can improve the reaction between the starting phenol and epichlorohydrin, especially for enantioselective synthesis.[10]

Question 3: I am trying to synthesize enantiomerically pure (S)-Atenolol. What are the critical parameters for achieving high optical purity?

Answer: Achieving high enantiomeric excess (ee) in (S)-Atenolol synthesis is crucial as it is the more active enantiomer.[7]

  • Temperature Control: In syntheses starting from (R)-epichlorohydrin, the reaction temperature is critical. Lowering the temperature of the glycidyl ether formation step to a range of -7 °C to 0 °C has been shown to surprisingly increase the optical purity to over 99% ee.[10]

  • Enzymatic Resolution: Chemo-enzymatic routes that use lipases (like Candida antarctica lipase A) for kinetic resolution of a racemic intermediate can be highly effective at producing enantiopure building blocks for (S)-Atenolol.[8][11]

  • Chiral Starting Materials: The most direct route is to use a chiral starting material, such as (R)-epichlorohydrin, which sets the stereochemistry for the final product.[10]

Question 4: What is an efficient method for purifying the final Atenolol product?

Answer:

  • Precipitation: In the DES-based synthesis, the final product is conveniently isolated by adding water to the reaction mixture, which causes the Atenolol to precipitate as a white solid. This avoids the need for column chromatography.[9]

  • Recrystallization: For traditional routes, recrystallization from a suitable solvent is a standard method to achieve high purity.

  • Acid-Base Purification: For purification of either racemic or enantiomerically pure Atenolol, a method involving treatment of the free base with an organic acid to form the salt, followed by treatment with an inorganic base to release the purified free amine, has been described.[12]

Data on Atenolol Synthesis Yield

The following table summarizes yields reported in various synthetic approaches for Atenolol.

Starting MaterialKey Step/MethodOverall YieldEnantiomeric Excess (ee)Reference
2-(4-hydroxyphenyl)acetamideOne-pot synthesis in a Deep Eutectic Solvent (ChCl:EG).95%Racemic[7][9]
2-(4-hydroxyphenyl)acetamideFour-step synthesis with NaOH-catalyzed deprotonation and subsequent amination.9.9%>99% (for S-Atenolol)[11]
4-carbamoylmethylphenolReaction with (R)-epichlorohydrin in an aqueous solution with a phase transfer catalyst at -7 to -4 °C.>99%>99% (for S-Atenolol)[10]
2-(4-hydroxyphenyl)acetamideSynthesis of a prodrug by reacting with maleic anhydride.81%Not applicable[13]
Detailed Experimental Protocol: One-Pot DES-Based Synthesis of Atenolol

This protocol is based on a sustainable method reported recently.[7]

  • In a round-bottom flask, add 2-(4-hydroxyphenyl)acetamide (1 equivalent) to the Deep Eutectic Solvent ChCl:EG (e.g., 0.6 mL for 200 mg of starting material).

  • Stir the mixture magnetically at 40 °C until the solid is fully dissolved.

  • Add epichlorohydrin (1.5 equivalents) dropwise to the solution.

  • Continue stirring the reaction mixture at 40 °C for the required time (e.g., 6 hours).

  • After the initial reaction, add isopropylamine (IPA) (5 equivalents) to the flask.

  • Continue stirring at 40 °C until the epoxide intermediate is fully consumed (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the flask. A white solid (Atenolol) will precipitate.

  • Collect the solid by filtration, wash it with water, and dry to obtain the final product. An overall yield of 95% has been achieved with this method.[9]

Logical Relationship for High-Yield Atenolol Synthesis

Atenolol_Yield_Logic goal goal strategy strategy condition condition outcome outcome A High-Yield Atenolol Synthesis B One-Pot Synthesis A->B C Mild Conditions (40°C) B->C D Deep Eutectic Solvent (DES) B->D E Simplified Purification B->E Leads to F Avoids Excess Reagents B->F Leads to G High Yield (95%) E->G F->G H Improved Sustainability G->H

Caption: Logic diagram for sustainable, high-yield Atenolol synthesis.

References

Esatenolol Technical Support Center: Minimizing Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Esatenolol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the use of this compound in cellular experiments.

Q1: What is the primary on-target mechanism of action for this compound?

This compound is the (S)-enantiomer of Atenolol and acts as a selective antagonist of the β1-adrenergic receptor (β1-AR).[1][2] Its primary on-target effect is to competitively block the binding of endogenous catecholamines like epinephrine and norepinephrine to β1-ARs. This inhibition blocks the downstream signaling cascade involving the Gs alpha subunit of the G-protein, which in turn inhibits the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP).[3][4]

Q2: I'm observing a cellular response that is inconsistent with β1-AR blockade. What could be the cause?

This could be due to an off-target effect of this compound. While highly selective for β1-AR, at higher concentrations, this compound can interact with other receptors or cellular components. Potential off-targets for beta-blockers can include β2-adrenergic receptors, and at very high concentrations, other G-protein coupled receptors (GPCRs) or ion channels.[5] Additionally, some beta-blockers have been reported to have effects on voltage-gated sodium channels.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a positive control, such as the non-selective beta-blocker propranolol, and a negative control (a structurally similar but inactive compound) to confirm that the expected on-target pathway is being modulated.

  • Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration of this compound that elicits the desired β1-AR blockade. Using the lowest effective concentration will minimize the risk of off-target effects.

  • Use a More Selective Antagonist: To confirm that the observed effect is mediated by β1-AR, use a different, structurally unrelated β1-selective antagonist to see if it recapitulates the phenotype.

  • Off-Target Blockade: If you suspect interaction with a specific off-target (e.g., β2-AR), use a selective antagonist for that target in combination with this compound to see if the unexpected effect is reversed.

Q3: My cAMP assay is showing high background or a low signal window when using this compound. How can I troubleshoot this?

High background or a poor signal-to-noise ratio in a cAMP assay can be caused by several factors when working with a β1-AR antagonist like this compound.

Troubleshooting High Background:

  • Basal cAMP Levels: Your cell line may have high basal adenylyl cyclase activity. To reduce this, you can serum-starve the cells for a few hours before the assay.

  • Phosphodiesterase (PDE) Activity: If not already in use, include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent the degradation of cAMP.

  • Cell Number: Too many cells per well can lead to high basal cAMP levels. Optimize the cell seeding density.

Troubleshooting Low Signal Window:

  • Agonist Concentration: Ensure you are using an appropriate concentration of a β-agonist (e.g., isoproterenol) to stimulate cAMP production. This should ideally be at or near the EC80 to provide a robust signal for antagonist inhibition.

  • Incubation Time: Optimize the incubation time for both the antagonist (this compound) and the subsequent agonist stimulation to ensure the assay has reached equilibrium.

  • Cell Health: Confirm that the cells are healthy and responsive. Poor cell viability will lead to a reduced signal.

Q4: I am concerned about potential cytotoxicity with my this compound treatment. How can I assess this?

It is crucial to differentiate between a specific pharmacological effect and a response due to cytotoxicity. A standard cytotoxicity assay should be performed at the same concentrations and incubation times used in your primary cellular assay.

Recommended Cytotoxicity Assays:

  • MTT/XTT Assay: These colorimetric assays measure metabolic activity as an indicator of cell viability.

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells) and Propidium Iodide (stains dead cells) allows for direct visualization and quantification of cell viability via microscopy or flow cytometry.

Quantitative Data Summary

The following table summarizes the binding affinities and selectivity of Atenolol (the racemic mixture containing this compound) for adrenergic receptors. It is important to note that this compound, the (S)-enantiomer, is responsible for the β1-selective blockade.

Receptor SubtypeLigandKi (nM)Selectivity (β2/β1)Radioligand UsedCell/Tissue Source
β1-adrenergic Atenolol~1000\multirow{2}{*}{~30-fold}[3H]-CGP-12177Recombinant cells expressing human β1-AR
β2-adrenergic Atenolol~30000[3H]-CGP-12177Recombinant cells expressing human β2-AR
β3-adrenergic Atenolol~5000N/A[125I]-iodocyanopindololCOS-7 cells expressing human β3-AR

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell source. The data presented here is a representative summary from multiple sources.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine this compound Affinity for β1-AR

This protocol is designed to determine the inhibitory constant (Ki) of this compound for the β1-adrenergic receptor using a competitive binding assay with a known radiolabeled β1-AR antagonist.

Materials:

  • Cell membranes prepared from cells expressing the human β1-AR.

  • Radioligand: [3H]-CGP-12177 (a β1/β2 antagonist).

  • Non-specific binding control: Propranolol (10 µM).

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL radioligand, 50 µL cell membranes.

    • Non-specific Binding (NSB): 50 µL Propranolol (10 µM), 50 µL radioligand, 50 µL cell membranes.

    • Competitive Binding: 50 µL of this compound at various concentrations, 50 µL radioligand, 50 µL cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular cAMP Measurement Assay

This protocol describes how to measure the inhibitory effect of this compound on agonist-stimulated cAMP production in whole cells.

Materials:

  • A suitable cell line endogenously or recombinantly expressing the human β1-AR (e.g., HEK293, CHO).

  • This compound stock solution.

  • β-adrenergic agonist: Isoproterenol.

  • Phosphodiesterase (PDE) inhibitor: IBMX (3-isobutyl-1-methylxanthine).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Microplate reader compatible with the chosen detection kit.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Pre-treatment with Antagonist:

    • Wash the cells once with serum-free media.

    • Add serum-free media containing a fixed concentration of IBMX (e.g., 100 µM).

    • Add varying concentrations of this compound to the appropriate wells. Include a vehicle control.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add isoproterenol at a final concentration of its EC80 to all wells except for the unstimulated control.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP measurement following the kit's protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

Esatenolol_Pathway This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Blocks G_Protein Gs Protein Beta1AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate, Contractility) PKA->CellularResponse Phosphorylates Downstream Targets

Caption: this compound's mechanism of action on the β1-adrenergic receptor signaling pathway.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow Start Start: Unexpected Cellular Phenotype Observed DoseResponse Perform Dose-Response Curve with this compound Start->DoseResponse MinConcentration Use Minimal Effective Concentration DoseResponse->MinConcentration CheckCytotoxicity Assess Cytotoxicity (MTT, LDH, etc.) MinConcentration->CheckCytotoxicity IsCytotoxic Is the effect due to cytotoxicity? CheckCytotoxicity->IsCytotoxic CytotoxicEffect Phenotype is likely a result of cell death. Re-evaluate experiment. IsCytotoxic->CytotoxicEffect Yes PharmacologicalControls Use Pharmacological Controls IsCytotoxic->PharmacologicalControls No SelectiveAntagonist Test with a structurally different β1-selective antagonist. PharmacologicalControls->SelectiveAntagonist OffTargetAntagonist Co-treat with selective antagonist for suspected off-target (e.g., β2 antagonist). PharmacologicalControls->OffTargetAntagonist ReplicatesEffect Does it replicate the phenotype? SelectiveAntagonist->ReplicatesEffect ReversesEffect Does it reverse the phenotype? OffTargetAntagonist->ReversesEffect OnTarget Likely On-Target β1-AR Mediated Effect ReplicatesEffect->OnTarget Yes OffTarget Likely Off-Target Effect ReplicatesEffect->OffTarget No ReversesEffect->OnTarget No ReversesEffect->OffTarget Yes

Caption: A troubleshooting workflow to distinguish between on-target and off-target effects of this compound.

References

Technical Support Center: Esatenolol and β1-Adrenergic Receptor Saturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Esatenolol concentration to achieve ideal β1-adrenergic receptor saturation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the (S)-enantiomer of Atenolol, a cardioselective β1-adrenergic receptor blocker.[1] Its primary mechanism of action is to selectively bind to β1-adrenergic receptors, competitively inhibiting the binding of endogenous catecholamines like epinephrine and norepinephrine.[2] This blockade results in a reduction of the downstream signaling cascade, leading to decreased heart rate and contractility.

Q2: Why is achieving optimal receptor saturation with this compound important for my experiments?

A2: Achieving optimal receptor saturation is critical for obtaining accurate and reproducible data. Insufficient saturation can lead to an underestimation of this compound's potency and efficacy. Conversely, excessive concentrations can lead to non-specific binding to other receptors or cellular components, resulting in misleading data and potential off-target effects. Determining the right concentration range ensures that the observed effects are specifically mediated by the β1-adrenergic receptor.

Q3: What is the typical binding affinity (Ki) of this compound for the β1-adrenergic receptor?

A3: The in vivo affinity (KB) of S(-)-atenolol (this compound) for the β1-adrenoceptor has been estimated to be approximately 4.6 x 10-8 M (46 nM).[3] Racemic atenolol has a reported Ki of 697 nM at the β1-adrenoceptor in guinea pig left ventricle membrane.[1] It is important to note that this compound, the (S)-enantiomer, is the more active form.[4]

Q4: How do I determine the optimal concentration of this compound for my specific experimental system?

A4: The optimal concentration of this compound should be determined empirically for your specific cell type or tissue preparation. A common method is to perform a concentration-response curve in a functional assay or a competition binding assay. This will allow you to determine the IC50 (in a competition assay) or EC50 (in a functional assay), which can then be used to calculate the Ki. For initial experiments, a concentration range bracketing the expected Ki (e.g., 1 nM to 1 µM) is a good starting point.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

Problem: You are observing high background signal in your radioligand binding assay, making it difficult to determine the specific binding of this compound.

Possible Causes and Solutions:

Cause Solution
Radioligand Issues - Use a lower concentration of radioligand: A common starting point is a concentration at or below the Kd value.[5] - Check the purity of the radioligand: Impurities can contribute to high non-specific binding (NSB).[5] - Consider the hydrophobicity of the radioligand: Hydrophobic ligands tend to exhibit higher NSB.[5]
Tissue/Cell Preparation - Reduce the amount of membrane protein: A typical range for most receptor assays is 100-500 µg of membrane protein.[5] Titrate the amount of cell membrane to optimize the assay.[5] - Ensure proper homogenization and washing of membranes: This removes endogenous ligands and other interfering substances.
Assay Conditions - Optimize incubation time and temperature: Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[5] - Modify the assay buffer: Including agents like bovine serum albumin (BSA), salts, or detergents can help reduce non-specific interactions.[5] Coating filters with BSA can also be beneficial.[5] - Increase the volume and/or number of wash steps: Use ice-cold wash buffer to minimize dissociation of the specific radioligand-receptor complex during washing.[5]
Unlabeled Ligand - Use a high concentration of a structurally different competitor to define NSB: This ensures that all specific binding sites are blocked.
Issue 2: Low or No Specific Binding Signal

Problem: You are unable to detect a specific binding signal for your radioligand in the presence of this compound.

Possible Causes and Solutions:

Cause Solution
Receptor Expression - Confirm receptor expression: Ensure that your chosen cell line or tissue expresses a sufficient density of β1-adrenergic receptors. - Check for receptor degradation: Use protease inhibitors during membrane preparation and perform experiments at low temperatures.
Radioligand Activity - Verify radioligand integrity: Ensure the radioligand has not degraded due to improper storage or handling. - Check radioligand concentration: An inaccurate concentration can lead to a weak signal.
Assay Conditions - Insufficient incubation time: Ensure the binding reaction has reached equilibrium. This is especially important for ligands with slow association rates. - Incorrect buffer composition: The pH and ionic strength of the buffer can significantly impact binding.
This compound Concentration - Inappropriate concentration range: If using this compound as a competitor, ensure the concentration range is adequate to displace the radioligand.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine the Ki of this compound

This protocol describes how to determine the binding affinity (Ki) of this compound for the β1-adrenergic receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human β1-adrenergic receptor (e.g., from HEK293 cells).

  • Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol (ICYP).

  • Unlabeled this compound.

  • Non-specific binding control: A high concentration of a non-selective beta-blocker (e.g., 10 µM Propranolol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from cells expressing the β1-adrenergic receptor through homogenization and differential centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay). A typical protein concentration for the assay is 20-50 µg per well.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of membrane suspension, 25 µL of radioligand at a concentration close to its Kd, and 25 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of membrane suspension, 25 µL of radioligand, and 25 µL of the non-specific binding control (e.g., 10 µM Propranolol).

    • Competition Binding: 50 µL of membrane suspension, 25 µL of radioligand, and 25 µL of this compound at various concentrations (e.g., 10-10 to 10-5 M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Table 1: Binding Affinity of this compound for the β1-Adrenergic Receptor

CompoundReceptorRadioligandKi (nM)Cell Line/Tissue
This compound (S)-Atenolol)Human β1-Adrenergic Receptor[3H]-DHATo be determined experimentallyHEK293
Reference: (S)-Atenolol (in vivo)Rat β1-Adrenoceptor46Wistar-Kyoto Rats[3]
Reference: Racemic AtenololGuinea Pig β1-Adrenoceptor697Left Ventricle Membrane[1]

Table 2: Typical Parameters for β1-Adrenergic Receptor in HEK293 Cells

ParameterTypical ValueUnit
Bmax (Receptor Density)500 - 3000fmol/mg protein
Kd of [3H]-DHA0.5 - 2.0nM

Note: These values can vary depending on the specific clone and expression level.

Visualizations

β1-Adrenergic Receptor Signaling Pathway

G β1-Adrenergic Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) b1AR β1-Adrenergic Receptor This compound->b1AR Blocks Catecholamine Catecholamine (Agonist) Catecholamine->b1AR Activates Gs Gs Protein (α, β, γ subunits) b1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Phosphorylation Phosphorylation of Cellular Proteins PKA_active->Phosphorylation Catalyzes Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) Phosphorylation->Response

Caption: Canonical signaling pathway of the β1-adrenergic receptor.

Experimental Workflow for Competition Binding Assay

G Workflow for Competition Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes quantify_protein Quantify Protein Concentration prep_membranes->quantify_protein setup_rxns Set up Binding Reactions (Total, NSB, Competition) quantify_protein->setup_rxns prep_reagents Prepare Radioligand, This compound, and Buffers prep_reagents->setup_rxns incubate Incubate to Equilibrium setup_rxns->incubate filtrate Filter and Wash incubate->filtrate count Measure Radioactivity filtrate->count calc_specific Calculate Specific Binding count->calc_specific plot_data Plot % Specific Binding vs. [this compound] calc_specific->plot_data fit_curve Fit Sigmoidal Curve (Determine IC50) plot_data->fit_curve calc_ki Calculate Ki using Cheng-Prusoff Equation fit_curve->calc_ki

Caption: Step-by-step workflow for a competition binding assay.

References

Technical Support Center: Accurate Esatenolol Quantification in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the accurate quantification of esatenolol in tissue samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Q1: What is the most critical first step for quantifying this compound in tissue?

A: The most critical initial step is the efficient homogenization of the tissue sample. Incomplete homogenization will lead to poor and inconsistent extraction efficiency, resulting in inaccurate and irreproducible quantification. It is crucial to ensure the tissue is completely disrupted to release the analyte into the homogenization buffer. For many tissues, mechanical homogenization (e.g., using a bead beater or rotor-stator homogenizer) is necessary.

Q2: I am observing significant ion suppression for both this compound and my internal standard. How can I mitigate this?

A: Significant ion suppression is a common issue in tissue analysis due to the complexity of the biological matrix.[1][2] Here are several strategies to reduce its impact:

  • Effective Sample Preparation: The primary goal is to remove interfering matrix components, such as phospholipids, before analysis.[1] While simple protein precipitation (PPT) is fast, it is often less effective at removing these interferences.[1] Solid-Phase Extraction (SPE), particularly with strong cation exchange (SCX) cartridges, is generally more effective for isolating basic compounds like this compound and providing a cleaner extract.[1]

  • Chromatographic Separation: Optimize your HPLC or UHPLC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, using a different column chemistry (e.g., a C18 column), or employing a longer column to improve resolution.[1]

  • Sample Dilution: If your assay has sufficient sensitivity, diluting the final extract can lower the concentration of interfering matrix components, thereby reducing their impact on ionization.[1]

Q3: Which internal standard (IS) is best suited for this compound quantification?

A: The gold standard for LC-MS/MS quantification is a stable isotope-labeled (SIL) internal standard of the analyte.[3] Therefore, this compound-d7 (or atenolol-d7, which is more commonly available) is the preferred choice.[3][4] A SIL IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[3] If a SIL IS is unavailable, a structural analog like metoprolol can be used, but it may not compensate for matrix effects as effectively.[4][5]

Q4: My analyte recovery is low and inconsistent. What are the potential causes and solutions?

A: Low and inconsistent recovery can stem from several factors. A logical troubleshooting workflow can help identify the root cause. Key areas to investigate include the extraction procedure, potential degradation of the analyte, and pH of the extraction solvent. Ensure the chosen extraction solvent is appropriate for this compound's polarity and that the pH is optimized to keep the analyte in a state that is easily extractable.

G cluster_0 Troubleshooting Low Analyte Recovery A Start: Low/Variable Recovery Observed B Check Homogenization Efficiency A->B C Is Homogenization Complete? B->C D Optimize Homogenization Protocol (e.g., longer time, different beads) C->D No E Evaluate Extraction Solvent/pH C->E Yes D->B F Is Analyte Ionizable at Current pH? E->F G Adjust pH to Maximize Extraction F->G No H Investigate Analyte Stability F->H Yes G->E I Is Degradation Occurring? H->I J Modify Conditions (e.g., lower temp, add stabilizers) I->J Yes K Problem Resolved I->K No J->H

Caption: Troubleshooting workflow for low this compound recovery.

Q5: How do I quantitatively assess the matrix effect in my tissue type?

A: A widely accepted method for quantitatively assessing matrix effects is the post-extraction addition approach.[6] This involves comparing the analyte's response in a neat solution to its response when spiked into an extracted blank matrix from multiple sources.

The Matrix Factor (MF) is calculated as follows: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF = 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

It is crucial to assess this across at least six different lots of the tissue matrix to evaluate the variability of the effect.[7]

Quantitative Data Summary

The selection of an appropriate internal standard is crucial for accuracy and precision. The following tables summarize performance data for atenolol analysis, which can serve as a strong baseline for developing an this compound tissue assay.

Table 1: Performance of Internal Standards for Atenolol Quantification

Internal Standard Analytical Method Linearity Range (ng/mL) Accuracy (%) Precision (%RSD) Reference
Atenolol-d7 LC-MS/MS 25 - 1500 Not explicitly stated, but method was validated < 5.0 [4][8]
Metoprolol HPLC-UV 5 - 150 Better than 5.5 (relative error) < 6.1 [4]

| Pantoprazole | LC-MS | 200 - 12000 | Within 5% | Within 5% |[9][10] |

Note: Atenolol-d7 is considered the "gold standard" for mass spectrometry-based methods due to its close physicochemical similarity to the analyte.[3]

Experimental Protocols & Methodologies

Below are detailed protocols for the key stages of this compound quantification in tissue.

Overall Experimental Workflow

The general workflow for quantifying this compound from tissue samples involves several key steps from sample receipt to final data analysis.

G cluster_0 General Workflow for this compound Quantification in Tissue A 1. Tissue Sample Collection & Snap Freezing B 2. Tissue Homogenization (with buffer) A->B C 3. Addition of Internal Standard (e.g., Atenolol-d7) B->C D 4. Sample Extraction (PPT or SPE) C->D E 5. Evaporation & Reconstitution D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing & Quantification F->G

Caption: Workflow for this compound quantification in tissue.

Protocol 1: Tissue Homogenization
  • Weigh a frozen tissue sample (e.g., 50-100 mg).

  • Place the tissue in a 2 mL tube containing ceramic or steel beads.

  • Add 4 volumes of ice-cold homogenization buffer (e.g., PBS or ammonium acetate buffer) per unit of tissue weight (e.g., 400 µL for 100 mg of tissue).

  • Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles of 30 seconds at 6000 Hz).

  • Centrifuge the homogenate at a low speed to pellet any remaining debris.

  • Collect the supernatant (tissue homogenate) for the extraction step.

Protocol 2: Protein Precipitation (PPT) Extraction
  • To 100 µL of tissue homogenate, add the internal standard solution (e.g., Atenolol-d7).[1]

  • Add a 3-fold volume (300 µL) of ice-cold acetonitrile.[1]

  • Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.[1]

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]

Protocol 3: Solid-Phase Extraction (SPE)
  • To 200 µL of tissue homogenate, add the internal standard solution.[3]

  • Pre-condition a C18 or SCX SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the sample onto the SPE cartridge.[3]

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.[3]

  • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol containing a small percentage of formic acid or ammonia).[1]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.[3]

Protocol 4: LC-MS/MS Conditions (General Method)
  • Column: A C18 reverse-phase column (e.g., Ascentis Express C18, 100mm x 2.1mm) is commonly used.[4]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B) is typical.[11]

  • Flow Rate: A flow rate of 0.2 - 0.5 mL/min is generally suitable.[4]

  • Ionization: Electrospray ionization in positive ion mode (ESI+) is used for this compound.[4]

  • Quantification: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transition for atenolol is typically m/z 267 -> 190 or 267 -> 116.[9][12]

This technical support guide provides a foundational framework for developing and troubleshooting this compound quantification methods in tissue. Given the variability between tissue types, empirical optimization of each step, particularly sample preparation and chromatography, is essential for achieving accurate and robust results.

References

Addressing batch-to-batch variability of synthesized Esatenolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability during the synthesis of Esatenolol. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary therapeutic application?

This compound is the (S)-enantiomer of Atenolol, a beta-adrenergic blocker.[1] It is primarily used in the management of cardiovascular conditions such as hypertension and angina pectoris.[2][3] The (S)-enantiomer is credited with the majority of the β1-blocking activity.[4]

Q2: What are the common synthesis routes for this compound?

Common synthetic routes for this compound typically involve the reaction of 2-(4-hydroxyphenyl)acetamide with an optically active epihalohydrin, such as (R)-epichlorohydrin, to form a glycidyl ether intermediate. This intermediate is then reacted with isopropylamine to yield this compound.[5][6][7] Another approach involves the kinetic resolution of a racemic intermediate using enzymes like lipase.[6][8][9]

Q3: What are the potential sources of batch-to-batch variability in this compound synthesis?

Batch-to-batch variability in pharmaceutical synthesis can arise from several factors.[10][11][12] For this compound, key sources can include:

  • Raw Material Quality: Variations in the purity and isomeric composition of starting materials like (R)-epichlorohydrin and 2-(4-hydroxyphenyl)acetamide can significantly impact the final product.[13]

  • Process Parameters: Inconsistent control of reaction temperature, time, pH, and agitation can lead to variability in yield and impurity profiles.

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can result in incomplete reactions and the formation of by-products.

  • Solvent Effects: The choice and purity of solvents can influence reaction kinetics and solubility of intermediates and impurities.

  • Polymorphism: The final product may exist in different crystalline forms (polymorphs), which can affect its physical properties and bioavailability.[10]

Q4: What are some of the known impurities in Atenolol synthesis that could be present in this compound batches?

Several impurities have been identified in the synthesis of Atenolol. These can also be present in this compound batches and may contribute to variability. Common impurities include:

  • Impurity A: 2-(4-Hydroxyphenyl)acetamide (unreacted starting material).[14][15]

  • Impurity C: 2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl] acetamide (epoxy intermediate).[14][16]

  • Impurity D: 2-[4-[(2RS)-3-chloro-2-hydroxypropoxy] phenyl]acetamide (chlorohydrin intermediate).[14]

  • Dimer Impurities: Formed from the reaction of this compound with the epoxide intermediate.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action Recommended Analytical Technique
Incomplete reaction of 2-(4-hydroxyphenyl)acetamide Verify the stoichiometry of reagents. Ensure adequate reaction time and temperature as per the protocol.HPLC, TLC
Degradation of intermediates or final product Analyze for the presence of degradation products. Review reaction conditions for harsh temperatures or pH.HPLC, LC-MS
Suboptimal reaction conditions Perform a Design of Experiments (DoE) to optimize temperature, solvent, and catalyst concentration.HPLC for yield determination
Poor quality of starting materials Test the purity of 2-(4-hydroxyphenyl)acetamide and (R)-epichlorohydrin from different suppliers or lots.NMR, HPLC, Titration
Issue 2: High Levels of Impurities

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action Recommended Analytical Technique
Presence of Impurity A (unreacted starting material) Increase reaction time or temperature moderately. Check the quality of the base used for the initial deprotonation.HPLC
Presence of Impurity C (epoxy intermediate) Ensure sufficient reaction time and temperature for the amine addition step. Verify the stoichiometry of isopropylamine.HPLC, LC-MS
Formation of di-substituted impurities Use a slight excess of isopropylamine. Control the reaction temperature to minimize side reactions.HPLC, LC-MS/MS for structural elucidation
Enantiomeric impurity (R-Atenolol) Verify the enantiomeric purity of the starting (R)-epichlorohydrin. Optimize chiral separation methods if a resolution step is used.Chiral HPLC
Issue 3: Inconsistent Enantiomeric Excess (e.e.)

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action Recommended Analytical Technique
Racemization during synthesis Avoid harsh acidic or basic conditions and high temperatures, which can promote racemization of the chiral center.Chiral HPLC
Low enantiomeric purity of starting material Source (R)-epichlorohydrin with high enantiomeric purity (>99% e.e.).Chiral GC or HPLC analysis of the starting material
Inefficient kinetic resolution If using an enzymatic resolution step, optimize enzyme concentration, temperature, and reaction time. Ensure the correct lipase is used.[6]Chiral HPLC

Experimental Protocols

HPLC Method for Purity and Impurity Profiling

This method is a general guideline and should be optimized for your specific system.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.02 M, pH 5).[17]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 226 nm.[17]

  • Internal Standard: Pindolol can be used as an internal standard.[17]

  • Procedure:

    • Prepare a standard solution of this compound reference standard and samples at a known concentration in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify impurities by comparing their retention times and peak areas with those of known impurity standards.

    • The method should be validated for linearity, accuracy, precision, and sensitivity.

Chiral HPLC Method for Enantiomeric Purity
  • Column: A chiral stationary phase column (e.g., cellulose or amylose-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine).

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 226 nm or 275 nm).

  • Procedure:

    • Dissolve the this compound sample in the mobile phase.

    • Inject the sample into the chiral HPLC system.

    • The two enantiomers, (S)-Atenolol (this compound) and (R)-Atenolol, will be separated.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Visualizations

Esatenolol_Synthesis_Pathway HPA 2-(4-Hydroxyphenyl)acetamide Intermediate Glycidyl Ether Intermediate HPA->Intermediate Reaction with Base RE (R)-Epichlorohydrin RE->Intermediate Base Base (e.g., NaOH) This compound This compound Intermediate->this compound Ring Opening IPA Isopropylamine IPA->this compound

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow start Batch-to-Batch Variability Observed check_purity Analyze Purity and Impurity Profile (HPLC) start->check_purity check_ee Analyze Enantiomeric Excess (Chiral HPLC) start->check_ee low_purity High Impurity Levels check_purity->low_purity Purity < Specification low_ee Low Enantiomeric Excess check_ee->low_ee e.e. < Specification troubleshoot_purity Follow Impurity Troubleshooting Guide low_purity->troubleshoot_purity troubleshoot_ee Follow Enantiomeric Excess Troubleshooting Guide low_ee->troubleshoot_ee end Process Optimized troubleshoot_purity->end troubleshoot_ee->end

Caption: Troubleshooting workflow for this compound synthesis.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions HPA 2-(4-Hydroxyphenyl)acetamide Intermediate Glycidyl Ether Intermediate HPA->Intermediate This compound This compound Intermediate->this compound Dimer Dimer Impurity Intermediate->Dimer Reacts with this compound Chlorohydrin Chlorohydrin Impurity Intermediate->Chlorohydrin Incomplete Ring Closure

Caption: Potential impurity formation pathways.

References

Stability testing of Esatenolol under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Esatenolol. All data and protocols are based on studies of Atenolol, a structurally similar beta-blocker, to provide a relevant and practical guide for your experiments.

Frequently Asked Questions (FAQs)

Q1: Under what pH conditions is this compound most stable in solution?

A1: this compound exhibits its greatest stability in acidic conditions, with maximum stability observed around pH 4.[1] As the pH becomes more alkaline, its degradation rate increases.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound involve modifications to its side chain and aromatic ring. These include the hydrolysis of the amide group to form an acid derivative, cleavage of the ether bond, and N-dealkylation.[2][3][4][5] Under oxidative stress, radical attacks on the isopropyl group, benzene ring, and acetamide sites are also major degradation routes.[6]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is sensitive to light and can undergo significant photodegradation.[3][4] The extent of degradation is dependent on the light source, its intensity, and the duration of exposure. Photodegradation is also influenced by the pH of the solution, with an increase in degradation as the pH decreases.[7]

Q4: What are the expected degradation products of this compound?

A4: Common degradation products include this compound acid (from amide hydrolysis), 2-(4-hydroxyphenyl)acetamide (a major photodegradation product), and various products resulting from oxidative attack on the molecule.[2][3][4][7]

Q5: What analytical techniques are recommended for stability studies of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for analyzing this compound and its degradation products.[8] A reversed-phase C8 or C18 column with UV detection is commonly used.[8]

Troubleshooting Guide

Problem: Unexpected peaks are observed in my HPLC chromatogram.

  • Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the sample itself.

    • Solution: Ensure all solvents are HPLC grade and glassware is thoroughly cleaned. Run a blank injection of your mobile phase to check for contamination.

  • Possible Cause 2: Degradation Products. The peaks may be degradation products of this compound that you were not expecting.

    • Solution: Compare the retention times of the unknown peaks with published data on this compound degradants. If you are performing a forced degradation study, the presence of new peaks is expected.

  • Possible Cause 3: Excipient Interference. If you are analyzing a formulated product, some excipients may interfere with the analysis.

    • Solution: Analyze a placebo formulation (containing all excipients except this compound) to identify any peaks originating from the excipients.

Problem: The degradation of this compound in my study is much higher/lower than expected.

  • Possible Cause 1: Incorrect Stress Conditions. The intensity of the stress condition (e.g., temperature, pH, concentration of stressing agent) may be too high or too low.

    • Solution: Double-check the parameters of your experimental protocol. For example, verify the pH of your solutions and the temperature of your oven or water bath.

  • Possible Cause 2: Inappropriate Vehicle/Solvent. The stability of this compound can be influenced by the vehicle or solvent used.

    • Solution: Be aware that certain vehicles, like simple syrup, may lead to faster degradation compared to others.[9] Ensure the solvent system you are using is appropriate for the intended study.

Data Presentation: Summary of this compound Degradation

The following tables summarize the degradation of this compound under various stress conditions.

Table 1: Degradation of this compound Under Photolytic and Thermal Stress

Stress ConditionExposure TimeTemperaturepHPercent Degradation
Direct Sunlight6 hoursAmbientN/A40-47%[3]
25W Incandescent Bulb6 hoursAmbientN/A26-38%[3]
40W Incandescent Bulb6 hoursAmbientN/A34-36%[3]
Heating in Oven3 hours100°CN/ADegradation observed[10]
Refrigerated Storage40 days5°CN/A<10%[11]
Room Temperature Storage40 days25°CN/A<10%[11]

Table 2: Degradation of this compound Under Hydrolytic and Oxidative Stress

Stress ConditionConcentrationExposure TimeTemperaturepHPercent Degradation
Acid HydrolysisN/A2.5 hoursRoom Temp.0.7Degradation observed[10]
Alkaline HydrolysisN/A2.5 hoursRoom Temp.12.0Degradation observed[10]
Oxidative (Persulfate)0.5 mM40 minutes70°C7.0Complete removal[12]
Oxidative (Electro-Fenton)N/AN/AN/A3-1190-98%[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Keep the solution at 60°C for 2 hours.

    • Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the solution at 60°C for 2 hours.

    • Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid drug powder in an oven at 105°C for 24 hours.

    • Dissolve the heat-treated powder in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid drug powder to direct sunlight for 24 hours or in a photostability chamber.

    • Dissolve the exposed powder in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile) in an appropriate ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 226 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Visualizations

DegradationPathways This compound This compound AmideHydrolysis Amide Hydrolysis This compound->AmideHydrolysis OxidativeDegradation Oxidative Degradation This compound->OxidativeDegradation Photodegradation Photodegradation This compound->Photodegradation EtherCleavage Ether Cleavage This compound->EtherCleavage DegradantA This compound Acid AmideHydrolysis->DegradantA DegradantB Hydroxylated Products OxidativeDegradation->DegradantB DegradantC 2-(4-hydroxyphenyl)acetamide Photodegradation->DegradantC DegradantD N-dealkylated Products EtherCleavage->DegradantD

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow Start Start: Stability Study Design Prep Prepare this compound Samples (Bulk Drug / Formulation) Start->Prep Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Analyze Analyze Samples using Stability-Indicating HPLC Method Stress->Analyze Data Data Acquisition and Processing Analyze->Data Evaluate Evaluate Results: - Purity - Assay - Degradation Products Data->Evaluate Evaluate->Stress Unstable/ Further Investigation Report Generate Stability Report Evaluate->Report Stable End End Report->End

Caption: General workflow for this compound stability testing.

References

Validation & Comparative

Esatenolol vs. Racemic Atenolol: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Esatenolol (S-atenolol), the pharmacologically active enantiomer of atenolol, and racemic atenolol. The following sections present a detailed analysis supported by experimental data, outlining the pharmacodynamic and pharmacokinetic differences that are critical for research and development in the cardiovascular field.

Executive Summary

Atenolol, a widely used beta-blocker for cardiovascular conditions, is a racemic mixture of two enantiomers: S-atenolol (this compound) and R-atenolol. Extensive research has demonstrated that the beta-blocking activity of racemic atenolol resides almost exclusively in the S-enantiomer.[1][2] Consequently, this compound offers a targeted therapeutic action, providing similar efficacy to racemic atenolol at a reduced dose. This stereoselective activity has significant implications for optimizing treatment and potentially reducing dose-related side effects.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound and racemic atenolol based on clinical studies.

Table 1: Comparative Pharmacodynamics
ParameterThis compound (50 mg)Racemic Atenolol (100 mg)R-atenolol (50 mg)Key Findings
Reduction in Exercise-Induced Heart Rate Significant reduction of 38 +/- 3 beats/min[3]Significant reduction of 37 +/- 3 beats/min[3]No significant effect[1]This compound at half the dose provides an equivalent reduction in exercise-induced heart rate as racemic atenolol. The R-enantiomer shows no significant beta-blocking activity.[1][3]
Reduction in Rate Pressure Product -35% (P < 0.01)[1]-37% (P < 0.01)[1]No effect[1]Both this compound and racemic atenolol significantly reduce the rate pressure product, an indicator of myocardial oxygen demand, to a similar extent.[1]
Aortic Blood Flow Acceleration Decrease of 13 +/- 4 m/sec²[3]Decrease of 13 +/- 3 m/sec²[3]Not ReportedNo significant difference was observed in the hemodynamic effect on aortic blood flow acceleration between the two treatments.[3]
Receptor Binding (Eudismic Ratio S:R) 46[1]Not ApplicableNot ApplicableRadioligand binding studies show that S-atenolol has a 46-fold higher affinity for beta-adrenergic receptors compared to R-atenolol.[1]
Table 2: Comparative Pharmacokinetics
ParameterS-atenolol (from 50 mg this compound)S-atenolol (from 100 mg Racemic Atenolol)R-atenolol (from 100 mg Racemic Atenolol)Key Findings
AUC (Area Under the Curve) Similar to S-atenolol from racemic mixture[1]1640 +/- 602 (ng/mL)h[4]1860 +/- 652 (ng/mL)h[4]The AUC of R-atenolol is slightly but significantly greater than that of S-atenolol.[1][4] The pharmacokinetics of the enantiomers are similar whether administered as a pure enantiomer or as a racemic mixture.[1]
Cmax (Maximum Plasma Concentration) Similar to S-atenolol from racemic mixture[1]Not explicitly different from R-atenolol in some studies[1]Not explicitly different from S-atenolol in some studies[1]Maximal plasma concentrations of the enantiomers are generally similar.[1]
Plasma Half-Life Similar to S-atenolol from racemic mixture[1]Not significantly different from R-atenolol[4]Not significantly different from S-atenolol[4]The plasma half-lives of the two enantiomers are comparable.[1][4]

Experimental Protocols

The data presented in this guide are primarily derived from randomized, double-blind, crossover clinical trials conducted in healthy adult volunteers. A representative experimental protocol is detailed below.

Study Design: A randomized, double-blind, crossover study design is commonly employed.[1][3] Participants are randomly assigned to receive single oral doses of this compound (e.g., 50 mg), racemic atenolol (e.g., 100 mg), and sometimes R-atenolol (e.g., 50 mg) in different treatment periods separated by a washout period of at least one week to prevent carry-over effects.[3] A placebo run-in period may be included at the beginning of the study.[3]

Subject Population: Studies are typically conducted in a small group of healthy adult volunteers (e.g., 8-12 participants).[1][3]

Pharmacodynamic Assessment: Hemodynamic parameters are measured at baseline and at multiple time points after drug administration, often during standardized exercise tests (e.g., upright treadmill exercise).[3] Key measurements include:

  • Heart Rate (HR): Measured to assess the negative chronotropic effect.[3]

  • Blood Pressure (BP): Systolic and diastolic pressures are recorded.[1]

  • Rate Pressure Product (RPP): Calculated as HR × Systolic BP, serving as an index of myocardial oxygen consumption.[1]

  • Aortic Blood Flow Profiles: Assessed using Doppler echocardiography to measure parameters like aortic blood flow acceleration.[3]

Pharmacokinetic Analysis: Blood samples are collected at predetermined intervals following drug administration. Plasma concentrations of S-atenolol and R-atenolol are quantified using validated analytical methods such as high-performance liquid chromatography (HPLC).[5] From the plasma concentration-time data, the following pharmacokinetic parameters are calculated:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Plasma Concentration (Cmax): The peak plasma concentration of the drug.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Elimination Half-Life (t1/2): The time required for the plasma concentration of the drug to decrease by half.

Mandatory Visualization

Signaling Pathway Diagram

G cluster_0 cluster_1 Catecholamines Catecholamines Beta-1 Adrenergic Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta-1 Adrenergic Receptor Binds to G-Protein (Gs) G-Protein (Gs) Beta-1 Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Increased Intracellular Ca2+ Increased Intracellular Ca2+ Protein Kinase A->Increased Intracellular Ca2+ Leads to Increased Heart Rate & Contractility Increased Heart Rate & Contractility Increased Intracellular Ca2+->Increased Heart Rate & Contractility This compound This compound This compound->Beta-1 Adrenergic Receptor Blocks

Caption: Beta-1 Adrenergic Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow Diagram

G cluster_0 Phase 1: Screening & Baseline cluster_1 Phase 2: Treatment Periods (Crossover) cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis Subject Recruitment Subject Recruitment Informed Consent Informed Consent Subject Recruitment->Informed Consent Baseline Measurements Baseline Measurements Informed Consent->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Treatment A Treatment A Randomization->Treatment A Treatment B Treatment B Randomization->Treatment B Treatment A\n(e.g., this compound 50mg) Treatment A (e.g., this compound 50mg) Treatment B\n(e.g., Racemic Atenolol 100mg) Treatment B (e.g., Racemic Atenolol 100mg) Washout Period Washout Period Washout Period->Crossover Crossover->Treatment A Group 2 Crossover->Treatment B Group 1 Pharmacodynamic Assessments Pharmacodynamic Assessments Treatment A->Washout Period Treatment A->Pharmacodynamic Assessments Treatment B->Washout Period Treatment B->Pharmacodynamic Assessments Pharmacodynamic Assessments\n(HR, BP, Exercise Test) Pharmacodynamic Assessments (HR, BP, Exercise Test) Pharmacokinetic Sampling\n(Blood Draws) Pharmacokinetic Sampling (Blood Draws) Data Analysis Data Analysis Pharmacodynamic Assessments->Data Analysis Pharmacokinetic Sampling Pharmacokinetic Sampling Pharmacokinetic Sampling->Data Analysis

References

A Comparative Guide to the Cardioselectivity of Esatenolol Versus Non-Selective Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardioselectivity of Esatenolol, a β1-selective adrenergic antagonist, with the non-selective beta-blockers Propranolol and Carvedilol. Through the presentation of experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to offer an objective evaluation for researchers and professionals in the field of drug development.

Executive Summary

Beta-blockers are a class of drugs that antagonize the effects of catecholamines at β-adrenergic receptors. Their clinical utility is broad, ranging from hypertension to anxiety. A critical differentiator among beta-blockers is their selectivity for the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue. Agents with high β1-selectivity, termed cardioselective, offer the therapeutic benefits of reducing heart rate and contractility with a lower propensity for side effects associated with β2-receptor blockade, such as bronchoconstriction. This compound, the (S)-enantiomer of atenolol, is the pharmacologically active form and is known for its cardioselectivity.[1][2] In contrast, non-selective beta-blockers like Propranolol and Carvedilol antagonize both β1 and β2 receptors. This guide presents a quantitative comparison of the binding affinities of these agents to validate the cardioselectivity of this compound.

Comparative Analysis of Receptor Binding Affinity

The cardioselectivity of a beta-blocker is quantitatively expressed by the ratio of its binding affinity (Ki) for β2 versus β1 adrenergic receptors. A higher β2/β1 Ki ratio indicates greater selectivity for the β1 receptor. The following table summarizes the binding affinities of this compound (as the active enantiomer of Atenolol), Propranolol, and Carvedilol.

Drugβ1 Ki (nM)β2 Ki (nM)β2/β1 Selectivity RatioClassification
This compound (Atenolol) 223.8710232.93~45.7Cardioselective
Propranolol 1.80.80.44Non-selective
Carvedilol 0.810.96~1.19Non-selective

Note: The Ki values for Atenolol are derived from log Kd values of -6.65 (β1) and -5.99 (β2) respectively[3]. The data for Propranolol and Carvedilol are from studies using human recombinant receptors where available to ensure consistency. Propranolol, in particular, has a higher affinity for the β2 receptor than the β1 receptor.[4] Carvedilol exhibits nearly equal affinity for both receptor subtypes.[2][5]

Experimental Protocols

The determination of binding affinities (Ki values) is crucial for characterizing the selectivity of beta-blockers. The most common method for this is the radioligand displacement assay.

Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Propranolol, Carvedilol) for β1 and β2 adrenergic receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing human recombinant β1 or β2 adrenergic receptors.

  • Radioligand: A high-affinity, non-selective β-adrenergic antagonist, such as [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol.

  • Test compounds: this compound, Propranolol, Carvedilol.

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes expressing either β1 or β2 receptors.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

The differential effects of cardioselective and non-selective beta-blockers stem from their interaction with distinct signaling pathways initiated by β1 and β2 adrenergic receptors.

Beta-1 Adrenergic Receptor Signaling in Cardiomyocytes

Activation of β1-adrenergic receptors in the heart by catecholamines (epinephrine and norepinephrine) triggers a signaling cascade that increases heart rate and contractility.

Beta1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channels->Ca_Influx Contraction ↑ Heart Rate & ↑ Contractility Ca_Influx->Contraction This compound This compound (Antagonist) This compound->Beta1_Receptor Blocks

Beta-1 Adrenergic Receptor Signaling Pathway in Cardiomyocytes.

This compound selectively blocks the β1-adrenergic receptor, thereby preventing the downstream signaling cascade and reducing cardiac workload.

Beta-2 Adrenergic Receptor Signaling in Bronchial Smooth Muscle

Activation of β2-adrenergic receptors in the lungs leads to smooth muscle relaxation and bronchodilation. Non-selective beta-blockers also block these receptors.

Beta2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Epinephrine Epinephrine Beta2_Receptor β2-Adrenergic Receptor Epinephrine->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactivation Inactivation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactivation Leads to Relaxation Bronchial Smooth Muscle Relaxation (Bronchodilation) MLCK_inactivation->Relaxation NonSelective_Blocker Non-selective Beta-Blocker (e.g., Propranolol) NonSelective_Blocker->Beta2_Receptor Blocks

Beta-2 Adrenergic Receptor Signaling in Bronchial Smooth Muscle.

Blockade of β2 receptors by non-selective agents like Propranolol can lead to bronchoconstriction, a significant side effect in patients with respiratory conditions.

Experimental Workflow and Logic of Cardioselectivity Validation

The process of validating the cardioselectivity of a beta-blocker involves a systematic experimental approach.

Cardioselectivity_Workflow cluster_workflow Experimental Workflow start Start: Select Test Compounds (this compound, Non-selective blockers) receptor_prep Prepare Human Recombinant β1 and β2 Adrenergic Receptors start->receptor_prep binding_assay Perform Radioligand Displacement Assays receptor_prep->binding_assay ic50 Determine IC50 Values for Each Compound at Each Receptor binding_assay->ic50 ki_calc Calculate Ki Values (Cheng-Prusoff Equation) ic50->ki_calc ratio_calc Calculate β2/β1 Selectivity Ratio ki_calc->ratio_calc conclusion Conclusion: High Ratio = Cardioselective Low Ratio = Non-selective ratio_calc->conclusion

References

Esatenolol vs. Esmolol: A Comparative Analysis in Acute Cardiac Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of esatenolol and esmolol, two beta-blockers investigated for their cardioprotective effects in acute cardiac ischemia. This document summarizes key experimental data, details methodologies of cited experiments, and visualizes relevant biological pathways and workflows to support research and development in cardiology.

Introduction to this compound and Esmolol

Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1] It is administered intravenously for the rapid control of ventricular rate in various cardiovascular conditions, including acute coronary syndrome.[2][3] Esmolol is a racemic mixture, meaning it contains equal parts of two stereoisomers: (S)-esmolol and (R)-esmolol.

This compound is the (S)-isomer of esmolol. Crucially, scientific literature indicates that the beta-blocking activity of esmolol resides almost exclusively with the (S)-(-)-enantiomer (this compound), while the (R)-(+)-isomer is considered pharmacologically inactive.

Pharmacodynamic Comparison: Efficacy in Cardiac Ischemia

The primary therapeutic goal in acute cardiac ischemia is to reduce myocardial oxygen demand, which can be achieved by decreasing heart rate, blood pressure, and cardiac contractility. Beta-blockers accomplish this by antagonizing beta-1 adrenergic receptors in the heart.

Experimental studies have demonstrated the efficacy of esmolol in reducing myocardial infarct size. In a porcine model of ST-segment elevation myocardial infarction (STEMI), esmolol infusion initiated during ischemia and continued through early reperfusion resulted in a significant reduction in infarct size compared to a control group.

Given that this compound is the active enantiomer responsible for beta-blockade, its efficacy in reducing infarct size and mitigating ischemic damage is expected to be comparable to, if not greater than, a dose of racemic esmolol containing the same amount of the (S)-isomer. The presence of the inactive (R)-isomer in esmolol offers no therapeutic benefit in this context.

Hemodynamic Effects

Esmolol administration leads to significant reductions in heart rate, cardiac index, stroke volume index, and left ventricular ejection fraction.[4] These effects collectively decrease the heart's workload and oxygen consumption, which is beneficial during an ischemic event.[5][6] Since this compound is the active component driving these effects, it is the key contributor to the hemodynamic changes observed with esmolol administration.

Pharmacokinetic Comparison

The rapid onset and short duration of action of esmolol are its defining pharmacokinetic features, making it highly "titratable" in critical care settings.[5][7] It is metabolized by esterases in red blood cells, a process independent of renal or hepatic function.[2]

Studies on the stereoselective pharmacokinetics of esmolol have shown that while there are some species-specific differences in metabolism, human blood esterases do not exhibit significant stereoselectivity. This indicates that the pharmacokinetic profiles of this compound and esmolol are largely similar in humans, with both having a rapid distribution half-life of about two minutes and an elimination half-life of approximately nine minutes.[1]

ParameterThis compound (inferred from Esmolol data)Esmolol (Racemic)Citation
Mechanism of Action Selective β1-adrenergic receptor antagonistSelective β1-adrenergic receptor antagonist
Active Component (S)-isomer(S)-isomer
Elimination Half-life ~9 minutes~9 minutes[1]
Metabolism Red blood cell esterasesRed blood cell esterases[2]
Onset of Action Within 60 secondsWithin 60 seconds
Duration of Action Effects resolve within 10-30 minutes post-infusionEffects resolve within 10-30 minutes post-infusion[7]

Experimental Data Summary

The following table summarizes quantitative data from an experimental study on esmolol in a porcine model of acute myocardial infarction. As this compound is the active moiety, these cardioprotective effects are attributable to the (S)-isomer.

EndpointEsmolol GroupControl Groupp-valueCitation
Infarct Size (% of Area at Risk at Day 7) 64.4 ± 11.8%84.1 ± 9.4%p = 0.01
Infarct Size (% of Area at Risk at Day 45) 52.9 ± 9.1%71.5 ± 12.7%p = 0.04
Left Ventricular Ejection Fraction (Day 7) 39.7 ± 4.1%34.0 ± 6.2%p = 0.091 (trend)
Left Ventricular Ejection Fraction (Day 45) 43.4 ± 6.6%35.3 ± 11.8%p = 0.264

Experimental Protocols

Porcine Model of Acute Myocardial Infarction

This protocol is based on studies evaluating the infarct-limiting properties of esmolol.

  • Animal Model: Male large-white pigs are used.

  • Anesthesia: Animals are anesthetized, intubated, and mechanically ventilated.

  • Surgical Preparation: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is dissected for occlusion.

  • Ischemia Induction: A 40-minute occlusion of the LAD is performed to induce myocardial ischemia.

  • Drug Administration: Esmolol (or this compound) infusion is initiated during the ischemic period. A dose-response study can determine the optimal infusion rate (e.g., 250 μg/kg/min) to achieve a target heart rate reduction of approximately 10%.

  • Reperfusion: After the 40-minute occlusion, the snare is released, and the myocardium is reperfused. The drug infusion is continued for a set period into reperfusion (e.g., 40 minutes).

  • Infarct Size Assessment: Cardiac magnetic resonance (CMR) is performed at different time points (e.g., day 7 and day 45 post-reperfusion) to quantify the area at risk and the final infarct size using delayed gadolinium enhancement.

Rabbit Model of Myocardial Ischemia and Preconditioning

This protocol is adapted from studies investigating the effects of beta-blockers on ischemic preconditioning.[8]

  • Animal Model: Anesthetized rabbits are used.

  • Surgical Preparation: A prominent left coronary artery is identified and a snare is placed for occlusion.

  • Ischemic Preconditioning (if applicable): This can be induced by several short cycles of ischemia (e.g., three 5-minute cycles) separated by periods of reperfusion (e.g., 10 minutes).

  • Sustained Ischemia: The coronary artery is occluded for a longer duration (e.g., 30 minutes) to induce infarction.

  • Drug Administration: Esmolol or this compound is administered as an intravenous infusion. Dosing can be a loading dose (e.g., 500 μg/kg over 1 minute) followed by a maintenance infusion (e.g., 50 μg/kg/min).[8]

  • Reperfusion: The snare is released after the sustained ischemic period, and reperfusion occurs (e.g., for 3 hours).

  • Infarct Size Measurement: At the end of the experiment, the heart is excised. The area at risk is delineated using fluorescent particles, and the infarcted tissue is identified using tetrazolium chloride staining. The infarct size is then expressed as a percentage of the area at risk.[8]

Visualizations: Pathways and Workflows

Beta-1 Adrenergic Receptor Signaling Pathway

The cardioprotective effects of this compound and esmolol are mediated through the blockade of the beta-1 adrenergic receptor signaling cascade in cardiomyocytes. This pathway, when activated by catecholamines like norepinephrine, increases cardiac workload. Beta-blockade interrupts this cascade, reducing myocardial oxygen demand.

Beta1_Signaling_Pathway Beta-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Beta1_AR β1 Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Beta1_AR->G_Protein Activates Norepinephrine Norepinephrine Norepinephrine->Beta1_AR Activates Blocker This compound / Esmolol Blocker->Beta1_AR Blocks AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channels PKA->Ca_Channel Phosphorylates Contraction ↑ Heart Rate ↑ Contractility ↑ O₂ Demand Ca_Channel->Contraction Leads to

Caption: Beta-1 adrenergic receptor signaling pathway and site of action for this compound/Esmolol.

Experimental Workflow for Myocardial Infarction Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a cardioprotective agent in an acute cardiac ischemia model.

Experimental_Workflow Experimental Workflow: Acute Myocardial Infarction Model Animal_Prep 1. Animal Preparation (Anesthesia, Instrumentation) Baseline 2. Baseline Hemodynamic Measurements Animal_Prep->Baseline Ischemia 3. Induce Myocardial Ischemia (e.g., LAD Occlusion) Baseline->Ischemia Treatment 4. Administer Treatment (this compound/Esmolol or Control) Ischemia->Treatment Monitoring 6. Continuous Hemodynamic & ECG Monitoring Ischemia->Monitoring Reperfusion 5. Reperfusion Period Treatment->Reperfusion Reperfusion->Monitoring Endpoint 7. Endpoint Assessment (e.g., CMR, Histology) Reperfusion->Endpoint Analysis 8. Data Analysis (Infarct Size, LVEF, etc.) Endpoint->Analysis

Caption: A typical workflow for preclinical evaluation in an acute myocardial infarction model.

Logical Comparison: this compound vs. Esmolol

This diagram highlights the key logical relationship between esmolol as a racemic mixture and this compound as its active component.

Logical_Comparison Logical Relationship: Esmolol and its Isomers cluster_isomers Components Esmolol Esmolol (Racemic Mixture) This compound This compound ((S)-isomer) Esmolol->this compound Contains 50% R_Isomer (R)-isomer Esmolol->R_Isomer Contains 50% Effect β1-Adrenergic Blockade (Therapeutic Effect) This compound->Effect Inactive Pharmacologically Inactive R_Isomer->Inactive

Caption: Esmolol is a racemic mixture containing the active this compound and an inactive isomer.

References

Esatenolol vs. Metoprolol: A Head-to-Head In Vitro Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vitro pharmacological profiles of Esatenolol and Metoprolol, focusing on their interaction with β-adrenergic receptors. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to inform preclinical research and development.

This publication presents a detailed in vitro comparison of this compound (the S-enantiomer of Atenolol) and Metoprolol, two cardioselective β-adrenergic receptor antagonists. While both drugs are established therapeutic agents, a direct head-to-head in vitro comparison of their active enantiomers is crucial for understanding their nuanced pharmacological differences. This guide synthesizes available data on their receptor binding affinity and selectivity, providing a framework for further research and development in the cardiovascular field.

Quantitative Comparison of Receptor Binding Affinity and Selectivity

The therapeutic efficacy of this compound and Metoprolol is primarily mediated through their antagonist activity at β1-adrenergic receptors. The following tables summarize the in vitro binding affinities and selectivity of these compounds for β1 and β2-adrenergic receptors. It is important to note that the data for this compound (S-Atenolol) and S-Metoprolol are derived from different studies; therefore, a direct comparison should be made with caution due to potential variations in experimental conditions.

CompoundReceptor-log(Equilibrium Dissociation Constant) (pKd)Dissociation Constant (Kd) [nM]Reference
S-Metoprolol β1-adrenoceptor7.73 ± 0.10~18.6[1]
β2-adrenoceptor6.28 ± 0.06~525[1]
Atenolol (racemic) β1-adrenoceptorNot directly provided, but Metoprolol affinity is 6-7 times higher-[2]
β2-adrenoceptorNot directly provided-[2]
S-Atenolol β1-adrenoceptorEstimated from in vivo data to be comparable to in vitro46 nM (in vivo KB)[3]

Table 1: In Vitro Binding Affinities for β-Adrenergic Receptors. The pKd value is the negative logarithm of the equilibrium dissociation constant (Kd). A higher pKd value indicates a higher binding affinity.

Compoundβ1-Selectivity (β2 Ki / β1 Ki)NotesReference
S-Metoprolol ~30-foldThe S-form of metoprolol shows significant selectivity for the β1-adrenoceptor.[1]
Atenolol (racemic) ~30-foldThe β1-adrenoceptor selectivity is similar to that of metoprolol.[2]
S-Atenolol Eudismic ratio of 46 for S- to R-atenololThis indicates that the S-enantiomer is significantly more potent at the β-adrenergic receptor.[4]

Table 2: In Vitro Selectivity for β1-Adrenergic Receptors.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profiles of β-adrenergic receptor antagonists like this compound and Metoprolol.

Radioligand Binding Assay for Receptor Affinity Determination

This assay is fundamental for determining the binding affinity of a compound to its target receptor.

1. Membrane Preparation:

  • Tissues rich in the target receptors (e.g., guinea pig left ventricular free wall for β1 and soleus muscle for β2) are homogenized in a cold buffer (e.g., Tris-HCl).

  • The homogenate is then subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

2. Binding Reaction:

  • The membrane preparation is incubated with a radiolabeled ligand (e.g., [125I]-(-)-pindolol) that is known to bind to the target receptors.

  • A range of concentrations of the unlabeled test compound (this compound or Metoprolol) is added to compete with the radioligand for binding to the receptors.

  • The reaction is allowed to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filter is washed with a cold buffer to remove any unbound radioligand.

4. Quantification:

  • The amount of radioactivity on the filter is measured using a gamma counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifugation Differential Centrifugation Tissue->Centrifugation Membrane Isolated Membranes Centrifugation->Membrane Incubation Incubation with Radioligand and Test Compound Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Gamma Counting Washing->Counting Calculation IC50 and Ki Calculation Counting->Calculation

Experimental Workflow for Radioligand Binding Assay

Signaling Pathways

Both this compound and Metoprolol are antagonists of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Their primary mechanism of action involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. This inhibition prevents the activation of the downstream signaling cascade.

Upon agonist binding, β1-adrenergic receptors activate a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response, such as an increased heart rate and contractility. By blocking this initial step, this compound and Metoprolol effectively inhibit the entire signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta1_AR β1-Adrenergic Receptor Gs Gs Protein Beta1_AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Phosphorylation Agonist Agonist (e.g., Norepinephrine) Agonist->Beta1_AR Antagonist Antagonist (this compound/Metoprolol) Antagonist->Beta1_AR Blockade

β1-Adrenergic Receptor Signaling Pathway and Point of Blockade

References

Cross-Validation of Analytical Methods for Esatenolol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Esatenolol, the S-enantiomer of Atenolol, is critical in pharmaceutical development and quality control. This guide provides an objective comparison of two widely employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information herein is supported by a summary of performance data from various validated methods to aid researchers in selecting the most appropriate technique for their specific needs.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Atenolol, which is directly applicable to its enantiomer, this compound. These values are compiled from multiple studies to provide a comparative overview.

Performance ParameterHPLC-UVLC-MS/MS
Linearity Range 0.05 - 375 µg/mL[1][2]1 pg/mL - 12,000 ng/mL[3][4]
Limit of Detection (LOD) 0.01 - 0.22 µg/mL[2][5][6]0.39 - 2.5 pg/mL[4][7]
Limit of Quantification (LOQ) 0.03 - 0.66 µg/mL[2][5][6]1 - 2.5 pg/mL[4]
Accuracy (% Recovery) 97.7% - 100.75%[2][8]98.55% (overall recovery)[3]
Precision (% RSD) < 2%[9]< 5%[3]
Specificity Lower (potential for interference)[10]Higher (mass-based detection)[7][10]
Cost & Complexity Lower cost, less complexHigher cost, more complex

Experimental Protocols

Detailed methodologies for representative HPLC-UV and LC-MS/MS assays are provided below. These protocols are based on established and validated methods reported in the scientific literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Diode Array Detector (DAD)[1].

  • Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[1][2].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.0 or 0.02 M phosphate buffer, pH 5) and an organic modifier like acetonitrile or methanol[1][2]. A typical composition is a ratio of 80:20 (v/v) buffer to acetonitrile[1].

  • Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally employed[1][2].

  • Detection: UV detection is performed at a wavelength of 226 nm or 275 nm[1][2].

  • Injection Volume: Typically 20 µL[1].

2. Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound reference standard is prepared in the mobile phase. Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 125 to 375 µg/mL)[1].

  • Sample Preparation: For tablet dosage forms, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a single dose is accurately weighed and dissolved in the mobile phase. The solution is then sonicated, diluted to a known volume, and filtered through a 0.45 µm filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific, making it ideal for the determination of this compound in complex biological matrices such as plasma.

1. Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used[11].

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is suitable for rapid analysis[11].

  • Mobile Phase: A gradient elution using two mobile phases is common. Mobile Phase A is typically 0.1% formic acid in water, and Mobile Phase B is 0.1% formic acid in acetonitrile or methanol[11].

  • Flow Rate: A flow rate of around 0.5 mL/min is often used[11].

  • MS/MS Detection: The mass spectrometer is operated in positive ESI mode using Multiple Reaction Monitoring (MRM). The mass transition for Atenolol is m/z 267.00 → m/z 145.00[4]. An internal standard, such as a stable isotope-labeled version of the analyte (e.g., (S)-Atenolol-d7), is recommended to ensure high accuracy and precision[12].

2. Standard and Sample Preparation:

  • Standard Solution: Stock solutions of this compound and the internal standard are prepared in a suitable solvent like methanol. Working solutions for calibration curves and quality control samples are made by diluting the stock solutions in a mixture of methanol and water[11].

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, 20 µL of the internal standard working solution is added and briefly vortexed. Then, 300 µL of ice-cold acetonitrile is added to precipitate plasma proteins. The mixture is vortexed for 1 minute and then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes). The clear supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system[11].

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring data integrity and comparability between different analytical techniques.

Cross_Validation_Workflow start Start: Define Analytical Methods for Comparison (e.g., HPLC-UV and LC-MS/MS) method_dev_1 Method A Validation (e.g., HPLC-UV) start->method_dev_1 method_dev_2 Method B Validation (e.g., LC-MS/MS) start->method_dev_2 select_samples Select a Set of Common Samples (Spiked and/or Incurred) method_dev_1->select_samples method_dev_2->select_samples analyze_a Analyze Samples using Method A select_samples->analyze_a analyze_b Analyze Samples using Method B select_samples->analyze_b compare_data Compare and Correlate Results (Statistical Analysis) analyze_a->compare_data analyze_b->compare_data acceptance Acceptance Criteria Met? compare_data->acceptance conclusion_pass Methods are Cross-Validated (Interchangeable within defined limits) acceptance->conclusion_pass Yes conclusion_fail Investigate Discrepancies (Method bias, matrix effects, etc.) acceptance->conclusion_fail No

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Esatenolol ((S)-Atenolol) and (R)-Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol, a widely prescribed beta-adrenergic receptor antagonist, is administered clinically as a racemic mixture of two enantiomers: (S)-Atenolol (Esatenolol) and (R)-Atenolol. While chemically similar, these stereoisomers exhibit significant differences in their pharmacological activity. The beta-blocking effect of racemic atenolol is almost exclusively attributed to the (S)-enantiomer.[1] This guide provides a detailed comparison of the pharmacokinetic profiles of this compound and (R)-Atenolol, supported by experimental data, to elucidate the stereoselective disposition of this crucial cardiovascular drug.

Pharmacokinetic Data Summary

While the enantiomers of atenolol exhibit very similar pharmacokinetic characteristics, subtle but statistically significant differences have been observed, particularly in their systemic exposure (AUC) and renal clearance.[1][2] The beta-blocking activity, however, resides almost entirely with the (S)-enantiomer.[1]

The following table summarizes the key pharmacokinetic parameters for this compound ((S)-Atenolol) and (R)-Atenolol following oral administration of the racemic mixture to human volunteers.

Pharmacokinetic ParameterThis compound ((S)-Atenolol)(R)-AtenololKey Observations
Area Under the Curve (AUC) 1640 ± 602 (ng/mL)h1860 ± 652 (ng/mL)hThe AUC for (R)-Atenolol is slightly, but significantly, higher (approx. 8-9% greater) than that of (S)-Atenolol.[1][2][3]
Maximum Plasma Concentration (Cmax) Similar to (R)-AtenololSlightly higher than (S)-AtenololThe R/S ratio for Cmax is approximately 1.03, indicating a very small difference.[3]
Time to Peak Plasma Concentration (Tmax) ~2-4 hours~2-4 hoursNo significant difference is observed between the enantiomers.
Elimination Half-Life (t½) ~6-7 hours~6-7 hoursThe plasma half-lives of the enantiomers are nearly identical.[1]
Renal Clearance (CLr) 129 ± 32 mL/min120 ± 29 mL/minA slight but statistically significant difference suggests a more efficient renal clearance for (S)-Atenolol.[2]
Volume of Distribution (Vd) 0.879 ± 0.342 L/kg0.790 ± 0.255 L/kgNo statistically significant difference is reported between the enantiomers.[2]

Experimental Protocols

The quantification and comparison of atenolol enantiomers from biological matrices rely on stereoselective analytical methods. Below are detailed protocols for sample preparation and chiral High-Performance Liquid Chromatography (HPLC) analysis.

Plasma Sample Preparation: Protein Precipitation

This method is used to remove interfering proteins from plasma samples prior to HPLC analysis.

  • Materials:

    • Human plasma samples

    • Acetonitrile (HPLC grade) or 70% Perchloric Acid

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette 500 µL of a human plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of acetonitrile to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the atenolol enantiomers, and transfer it to a clean autosampler vial for HPLC analysis.[4]

Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)

This method is used to extract and concentrate the atenolol enantiomers from the plasma matrix.

  • Materials:

    • Human plasma or serum

    • Alkalinizing agent (e.g., 1M Sodium Hydroxide)

    • Extraction solvent: Dichloromethane containing 5% (v/v) 1-butanol

    • Centrifuge tubes

    • Vortex mixer

    • Evaporation system (e.g., nitrogen stream)

  • Protocol:

    • Take a known volume of plasma (e.g., 0.5 mL) in a centrifuge tube.

    • Add an internal standard solution.

    • Alkalinize the plasma sample to a pH > 12 using a suitable base.

    • Add the extraction solvent (e.g., 5 mL of Dichloromethane/1-butanol).

    • Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 3,000 x g) for 7 minutes.[3][5]

    • Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.[5]

    • Reconstitute the residue in the mobile phase for injection into the HPLC system.

Chiral HPLC Method for Enantioseparation

This method describes the chromatographic conditions for separating (S)- and (R)-Atenolol.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Fluorimetric or UV detector

  • Chromatographic Conditions:

    • Chiral Stationary Phase (Column): A common choice is a chiral column based on a dinitrobenzoyl derivative of (R,R)-diaminocyclohexane, such as a (R,R)-DACH-DNB column.[3] Another option is a Chiralcel OD column.[6]

    • Mobile Phase: A mixture of hexane, ethanol, and diethylamine (e.g., 75:25:0.1 v/v/v) or dichloromethane and methanol (e.g., 98:2 v/v) can be used.[3][6]

    • Flow Rate: Typically set around 0.7 - 1.0 mL/min.

    • Detection:

      • Fluorimetric Detection: Excitation at ~222-230 nm and Emission at ~300 nm.

      • UV Detection: Set at ~276 nm.[6]

    • Data Analysis: Peak areas of the two separated enantiomers are integrated and quantified against calibration curves prepared from standard solutions.

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for the bioanalysis of atenolol enantiomers from human plasma samples.

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_extraction Analyte Extraction cluster_analysis Chiral HPLC Analysis cluster_data Data Interpretation A Human Volunteer Dosing (Racemic Atenolol) B Timed Blood Sample Collection (EDTA tubes) A->B C Centrifugation to Separate Plasma B->C D Plasma Aliquoting C->D E Addition of Internal Standard & Protein Precipitation (e.g., Acetonitrile) D->E F Centrifugation E->F G Supernatant Collection F->G H Injection into Chiral HPLC System G->H I Enantioseparation on Chiral Stationary Phase H->I J Fluorimetric or UV Detection I->J K Chromatogram Generation J->K L Peak Integration & Quantification K->L M Pharmacokinetic Parameter Calculation (AUC, Cmax, t½, etc.) L->M

Caption: Workflow for Chiral Bioanalysis of Atenolol Enantiomers.

Conclusion

The pharmacokinetic profiles of this compound ((S)-Atenolol) and (R)-Atenolol are largely similar, with minor stereoselectivity observed in renal clearance and overall systemic exposure. The AUC of (R)-atenolol is consistently found to be slightly higher than that of this compound, a difference attributed to the slightly slower renal clearance of the (R)-enantiomer.[2] Despite these small pharmacokinetic distinctions, the profound difference in pharmacodynamic activity—with this compound being the active beta-blocker—remains the most critical factor. These findings underscore the importance of stereospecific analysis in drug development and clinical pharmacology to fully characterize the disposition and action of chiral drugs like atenolol.

References

Esatenolol's Beta-Blocking Efficacy Validated by Isoproterenol Challenge: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cardiovascular therapeutics, the precise evaluation of beta-adrenergic blocking agents is paramount for ensuring clinical efficacy and patient safety. This guide provides a comprehensive comparison of Esatenolol's beta-blocking activity, benchmarked against other beta-blockers, with a focus on validation through the isoproterenol challenge. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

Executive Summary

This compound, the S-enantiomer of atenolol, is a cardioselective beta-1 adrenergic antagonist. Its primary mechanism of action involves competitively blocking the effects of catecholamines at beta-1 adrenergic receptors, predominantly located in the heart. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1][2] The isoproterenol challenge serves as a robust in-vivo method to quantify the degree of beta-blockade by measuring the attenuation of the chronotropic effects of isoproterenol, a non-selective beta-adrenergic agonist.[3][4] This guide synthesizes available data to compare the beta-blocking potency of this compound (via its racemic form, atenolol) with other beta-blockers and provides a detailed experimental protocol for the isoproterenol challenge.

Comparative Beta-Blocking Activity

The efficacy of a beta-blocker is often determined by its ability to counteract the effects of a beta-agonist like isoproterenol. The following table summarizes the quantitative data from studies where the heart rate response to an isoproterenol challenge was measured after the administration of various beta-blockers.

Beta-BlockerDoseIsoproterenol Challenge DoseBaseline Heart Rate (bpm)Peak Isoproterenol-Induced Heart Rate (bpm) - PlaceboPeak Isoproterenol-Induced Heart Rate (bpm) - After Beta-BlockerPercentage Reduction in Tachycardia
Atenolol 100 mg (oral)Graded injections~60~100~75~62.5%
Propranolol 40 mg (oral)Graded injections~60~100~70~75%
Metoprolol 100 mg (oral)Graded injections~60~100~80~50%

Note: Data for atenolol is used as a proxy for this compound, as this compound is the pharmacologically active S-enantiomer of atenolol. This data is synthesized from a study comparing the effects of single oral doses of atenolol, metoprolol, and propranolol on isoproterenol-induced tachycardia in normal subjects.[5] Propranolol was found to be more potent in suppressing the heart rate increase compared to atenolol and metoprolol.[5]

Isoproterenol Challenge: Experimental Protocol

The isoproterenol challenge is a standardized method to assess the pharmacodynamic effect of beta-blockers. The following protocol outlines a typical procedure.

Objective: To quantify the degree of beta-1 adrenergic blockade by a test agent (e.g., this compound) by measuring the attenuation of isoproterenol-induced tachycardia.

Materials:

  • Test beta-blocker (e.g., this compound) or placebo

  • Isoproterenol hydrochloride for infusion

  • Saline solution (0.9% NaCl)

  • Infusion pump

  • ECG monitoring equipment

  • Blood pressure monitor

  • Emergency cardiac resuscitation equipment

Procedure:

  • Subject Preparation: Healthy volunteers or patients are enrolled after providing informed consent. Subjects should abstain from caffeine and other stimulants for at least 12 hours prior to the study. A baseline ECG and vital signs are recorded.

  • Drug Administration: The test beta-blocker (e.g., this compound) or placebo is administered orally or intravenously at a predetermined dose and time before the isoproterenol challenge.

  • Isoproterenol Infusion: An intravenous infusion of isoproterenol is initiated at a low dose (e.g., 0.5-1 mcg/min).

  • Dose Titration: The isoproterenol infusion rate is progressively increased at set intervals (e.g., every 3-5 minutes) to achieve a target heart rate increase (e.g., 25-30 beats per minute above baseline) or until a maximum dose is reached.

  • Monitoring: Heart rate, blood pressure, and ECG are continuously monitored and recorded throughout the infusion period.

  • Data Analysis: The primary endpoint is the dose of isoproterenol required to produce a specific increase in heart rate (Chronotropic Dose 25 or CD25). A higher CD25 value after drug administration compared to placebo indicates a greater degree of beta-blockade. The percentage reduction in the maximum heart rate achieved with isoproterenol can also be calculated.

  • Safety Precautions: The infusion is immediately terminated if the subject experiences any adverse effects such as significant arrhythmias, hypotension, or chest pain.[6]

G cluster_protocol Isoproterenol Challenge Workflow A Subject Preparation (Baseline Measurements) B Administer Beta-Blocker (e.g., this compound) or Placebo A->B C Start Isoproterenol Infusion (Low Dose) B->C D Increase Isoproterenol Dose Incrementally C->D E Continuous Monitoring (HR, BP, ECG) D->E F Target Heart Rate Achieved or Max Dose Reached? E->F F->D No G Terminate Infusion F->G Yes H Data Analysis (Calculate Beta-Blockade) G->H

Isoproterenol Challenge Experimental Workflow

Mechanism of Action: Beta-Adrenergic Signaling

Isoproterenol acts as a potent agonist at both beta-1 and beta-2 adrenergic receptors.[5] In the heart, stimulation of beta-1 receptors activates a G-protein coupled signaling cascade, leading to increased heart rate (positive chronotropy) and contractility (positive inotropy). This compound, as a selective beta-1 antagonist, competitively inhibits the binding of isoproterenol to these receptors, thereby attenuating its downstream effects.

G cluster_pathway Beta-Adrenergic Signaling Pathway Isoproterenol Isoproterenol Beta1Receptor Beta-1 Adrenergic Receptor Isoproterenol->Beta1Receptor Activates G_Protein Gs Protein Beta1Receptor->G_Protein Activates This compound This compound This compound->Beta1Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Calcium Increased Intracellular Calcium PKA->Calcium Phosphorylates Channels Response Increased Heart Rate & Contractility Calcium->Response

Beta-Adrenergic Signaling Pathway

Comparison with Other Beta-Blockers

While this compound is a highly selective beta-1 blocker, its performance relative to other agents is crucial for therapeutic selection.

  • Propranolol: A non-selective beta-blocker, propranolol antagonizes both beta-1 and beta-2 receptors. This can lead to more pronounced side effects, such as bronchoconstriction, but also a more potent reduction in isoproterenol-induced tachycardia.[5]

  • Metoprolol: Another cardioselective beta-1 blocker, metoprolol is structurally similar to atenolol. In comparative studies, atenolol has shown a slightly greater potency in blunting isoproterenol-induced heart rate increases.[5]

  • Nebivolol: A third-generation beta-1 selective blocker with additional vasodilatory properties mediated by nitric oxide. Studies suggest nebivolol may offer advantages in preventing beta-adrenoceptor desensitization compared to older beta-blockers.[7]

  • Landiolol and Esmolol: These are ultra-short-acting beta-1 selective blockers used in critical care settings. Comparative studies indicate that landiolol may provide superior heart rate control with less impact on blood pressure compared to esmolol.[8][9]

Conclusion

The isoproterenol challenge remains a valuable tool for quantifying the beta-blocking activity of drugs like this compound. The available data, using atenolol as a surrogate, demonstrates its potent and selective beta-1 adrenergic blockade. When compared to other beta-blockers, this compound's cardioselectivity offers a favorable balance of efficacy and safety, particularly in patients where beta-2 blockade is undesirable. Further head-to-head trials directly comparing this compound with newer generation beta-blockers using the isoproterenol challenge would be beneficial for a more definitive positioning of its therapeutic value.

References

A Comparative Benchmarking Guide: Esatenolol and Other Second-Generation Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Esatenolol against other prominent second-generation beta-blockers, focusing on key pharmacological parameters and supported by experimental data. Second-generation beta-blockers are characterized by their cardioselectivity, primarily targeting beta-1 (β1) adrenergic receptors in the heart, thus minimizing off-target effects on beta-2 (β2) receptors in the lungs and peripheral vasculature.

This compound is the pharmacologically active (S)-enantiomer of atenolol. The beta-blocking effects of racemic atenolol are almost exclusively attributed to this S-enantiomer[1]. This guide will present data for this compound where available and specify when the data pertains to racemic atenolol.

Key Pharmacological Properties: A Comparative Overview

The therapeutic efficacy and side-effect profile of beta-blockers are determined by several key pharmacological properties, including cardioselectivity, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity (MSA).

  • Cardioselectivity (β1-Selectivity): This refers to a drug's higher affinity for β1 receptors over β2 receptors. Higher selectivity is generally associated with a lower risk of bronchoconstriction and peripheral vasoconstriction.

  • Intrinsic Sympathomimetic Activity (ISA): This is the capacity of a beta-blocker to weakly stimulate beta-receptors, in addition to its blocking effect[2][3][4]. Beta-blockers with ISA may cause less bradycardia and have a more favorable lipid profile[5].

  • Membrane-Stabilizing Activity (MSA): Also known as a quinidine-like or local anesthetic effect, this property is independent of beta-blockade and is generally only seen at high concentrations. Atenolol and metoprolol lack this activity[6].

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters of this compound (as (S)-atenolol or atenolol) and other commonly used second-generation beta-blockers.

Table 1: Receptor Binding Affinity and Selectivity
DrugReceptorDissociation Constant (Kd/Ki)β1/β2 Selectivity RatioReference
(S)-Atenolol β14.6 x 10⁻⁸ M (in vivo KB)~30-fold[7][8]
Atenolol β1log Kd = -6.66 ± 0.05~30-fold[8][9]
β2log Kd = -5.99 ± 0.14[9]
β3log Kd = -4.11 ± 0.07[9]
Metoprolol β1log Kd = -7.26 ± 0.07~30-fold[8][9]
β2log Kd = -6.89 ± 0.09[9]
β3log Kd = -5.16 ± 0.12[9]
Bisoprolol β1-Higher than atenolol[10][11]

Note: A lower Kd/Ki value indicates higher binding affinity. The β1/β2 selectivity ratio is a critical indicator of cardioselectivity.

Table 2: Pharmacokinetic Properties
DrugBioavailabilityHalf-life (hours)Protein BindingMetabolismExcretionReference
Atenolol ~50%6-76-16%Minimal (liver)Primarily renal (unchanged)[12]
Metoprolol ~50% (extensive first-pass)3-4~12%Extensive (liver)Renal
Bisoprolol ~90%10-12~30%50% Hepatic50% Renal (unchanged)[11]

Note: These pharmacokinetic parameters can influence dosing frequency and potential for drug-drug interactions.

Table 3: Intrinsic Sympathomimetic and Membrane-Stabilizing Activity
DrugIntrinsic Sympathomimetic Activity (ISA)Membrane-Stabilizing Activity (MSA)Reference
Atenolol/Esatenolol AbsentAbsent[13][14][15]
Metoprolol AbsentWeak/Absent[6][14]
Bisoprolol AbsentAbsent
Acebutolol PresentPresent[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of beta-blocker properties.

Radioligand Binding Assay for Receptor Affinity (β1 and β2)

This in vitro method is used to determine the binding affinity (Ki) of a drug for a specific receptor.

Objective: To quantify the affinity of this compound and other beta-blockers for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes expressing human β1 or β2 adrenergic receptors.

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

  • Test compounds (this compound, metoprolol, bisoprolol).

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptors and isolate the cell membrane fraction through differential centrifugation.

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand and cell membranes with varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-selective antagonist like propranolol).

  • Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (concentration of the drug that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Beta-1 Adrenergic Signaling Pathway

G cluster_membrane Cell Membrane beta1 β1-Adrenergic Receptor g_protein Gs Protein beta1->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to norepi Norepinephrine/ Epinephrine norepi->beta1 Agonist This compound This compound (Antagonist) This compound->beta1 Blocks atp ATP pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates ca_influx Ca²⁺ Influx ca_channel->ca_influx contractility Increased Heart Rate & Contractility ca_influx->contractility

Caption: Beta-1 adrenergic receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Radioligand Binding Assay

G start Start mem_prep Membrane Preparation (Cells/Tissues expressing β-receptors) start->mem_prep incubation Incubation (Membranes + Radioligand + Competitor) mem_prep->incubation filtration Rapid Filtration (Separates bound/free radioligand) incubation->filtration washing Washing (Removes non-specific binding) filtration->washing counting Scintillation Counting (Measures radioactivity) washing->counting analysis Data Analysis (Determine IC₅₀ and Ki) counting->analysis end End analysis->end

Caption: A typical experimental workflow for a competitive radioligand binding assay.

Classification of Second-Generation Beta-Blockers

G root Second-Generation Beta-Blockers (Cardioselective) no_isa_msa Without ISA or MSA root->no_isa_msa with_isa With ISA root->with_isa This compound This compound no_isa_msa->this compound atenolol Atenolol no_isa_msa->atenolol metoprolol Metoprolol no_isa_msa->metoprolol bisoprolol Bisoprolol no_isa_msa->bisoprolol acebutolol Acebutolol with_isa->acebutolol

Caption: Logical relationship of second-generation beta-blockers based on their properties.

References

A Comparative Analysis of Esatenolol and Propranolol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed statistical and mechanistic comparison of the beta-adrenergic antagonists Esatenolol and Propranolol. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their pharmacological properties, clinical efficacy, and underlying signaling pathways.

Note on this compound: this compound is the (S)-enantiomer of atenolol and is responsible for its beta-1 selective adrenergic blocking activity.[1][2] As direct comparative clinical data for this compound versus Propranolol is limited, this guide leverages the extensive research available on Atenolol versus Propranolol as a proxy, with the understanding that the primary pharmacological effects of Atenolol are attributable to this compound.

Pharmacodynamic and Pharmacokinetic Properties

The following table summarizes the key pharmacological and pharmacokinetic parameters of this compound (as Atenolol) and Propranolol.

ParameterThis compound (Atenolol)PropranololReference(s)
Drug Class Cardioselective beta-1 adrenergic blockerNon-cardioselective beta-adrenergic blocker[3][4]
Mechanism of Action Selectively blocks beta-1 adrenergic receptors in the heart and vascular smooth muscle.Blocks both beta-1 and beta-2 adrenergic receptors.[4][3]
Bioavailability ~50%25%[3][4]
Protein Binding Low (6-16%)High (90%)[4]
Metabolism Minimal hepatic metabolism.Extensive hepatic metabolism.[4][5]
Elimination Half-life ~6-7 hours~3-6 hours[4][5]
Lipid Solubility Poorly lipid-soluble (hydrophilic)Highly lipid-soluble[4]
CNS Penetration LimitedReadily crosses the blood-brain barrier[6]

Clinical Efficacy: A Comparative Summary

The clinical effects of this compound (as Atenolol) and Propranolol have been compared across various conditions. The following tables present a summary of the findings from several key studies.

Hypertension
Study / ParameterAtenololPropranololOutcomeReference(s)
Blood Pressure Reduction (in patients poorly controlled on captopril and frusemide) Superior reduction in BPLess effective BP reductionAtenolol showed a clinically useful supplementary effect on BP. Mean supine BP 24 hours post-dosing was 164/100 mmHg for atenolol vs. 173/109 mmHg for propranolol.[7]
Heart Rate Reduction Significant reductionSignificant reductionBoth drugs effectively reduced heart rate.[7]
Angina Pectoris
Study / ParameterAtenololPropranololOutcomeReference(s)
Reduction in Anginal Attacks Significant reductionSignificant reductionNo significant difference between the two drugs.[8]
Glyceryl Trinitrate Consumption Significant reductionSignificant reductionNo significant difference between the two drugs.[8]
Exercise Time Significantly prolongedSignificantly prolongedNo significant difference between the two drugs.[8]
Infantile Hemangioma
Study / ParameterAtenolol (1 mg/kg/day)Propranolol (2 mg/kg/day)OutcomeReference(s)
Complete Clinical Clearance 52% of patients73% of patientsPropranolol was significantly better at inducing complete clinical clearance.[9]
Mean Time to Complete Clearance 31.69 ± 7.01 weeks25.00 ± 8.87 weeksThe mean time to achieve complete clearance was significantly shorter with propranolol.[9]
Hyperthyroidism
Study / ParameterAtenolol (50 mg 4x daily)Propranolol (40 mg 4x daily)OutcomeReference(s)
Symptom and Sign Improvement Significantly better than placeboSignificantly better than placeboNo distinction could be made between the two active compounds.[10]
Mean Heart Rate Reduction 29.8% reduction compared to placebo27.1% reduction compared to placeboBoth drugs effectively reduced heart rate.[10]

Experimental Protocols

Detailed methodologies for key comparative studies are provided below to allow for replication and further investigation.

Study: Comparison of Atenolol and Propranolol in Hypertensive Patients Poorly Controlled on Captopril and Frusemide[8]
  • Study Design: A randomized, crossover study.

  • Participants: Eighteen patients with clinic blood pressure remaining over 95 mmHg despite treatment with captopril 50 mg twice daily and frusemide 40 mg twice daily.

  • Intervention: Patients were randomized to four weeks of treatment with either once-daily atenolol 100 mg, slow-release propranolol 160 mg, or a placebo.

  • Primary Outcome Measures: Supine blood pressure and heart rate measured 24 hours post-dosing.

Study: Comparing the Effectiveness of Propranolol versus Atenolol in the Treatment of Infantile Haemangioma[10]
  • Study Design: A randomized controlled trial.

  • Participants: Sixty patients with complicated and/or cosmetically significant infantile hemangiomas.

  • Intervention:

    • Group A: Received oral propranolol at a starting dose of 1 mg/kg/day in two divided doses, increased to 2 mg/kg/day after 24 hours if tolerated.

    • Group B: Received oral atenolol at a starting dose of 0.5 mg/kg/day as a once-daily dosage, increased to 1 mg/kg/day after 24 hours if tolerated.

  • Treatment Duration: 9 months.

  • Primary Outcome Measures: Clinical assessment using the Physician Global Assessment Score, Doppler ultrasonography, and measurement of serum hypoxia-inducible factor 1 alpha (HIF-1α).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways affected by this compound (as a beta-1 selective blocker) and Propranolol (as a non-selective beta-blocker).

Esatenolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response Decreased Heart Rate Decreased Cardiac Contractility Decreased Blood Pressure PKA->Physiological_Response Leads to This compound This compound (S-Atenolol) This compound->Beta1_Receptor Blocks

Figure 1: this compound's selective blockade of the Beta-1 adrenergic signaling pathway.

Propranolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to Beta2_Receptor Beta-2 Adrenergic Receptor Catecholamines->Beta2_Receptor Binds to G_Protein1 Gs Protein Beta1_Receptor->G_Protein1 Activates G_Protein2 Gs Protein Beta2_Receptor->G_Protein2 Activates AC1 Adenylyl Cyclase G_Protein1->AC1 Activates AC2 Adenylyl Cyclase G_Protein2->AC2 Activates cAMP1 cAMP AC1->cAMP1 Converts ATP to cAMP2 cAMP AC2->cAMP2 Converts ATP to PKA1 PKA cAMP1->PKA1 Activates PKA2 PKA cAMP2->PKA2 Activates Heart_Response Decreased Heart Rate Decreased Cardiac Contractility PKA1->Heart_Response Leads to Vascular_Lung_Response Vasoconstriction Bronchoconstriction PKA2->Vascular_Lung_Response Leads to Propranolol Propranolol Propranolol->Beta1_Receptor Blocks Propranolol->Beta2_Receptor Blocks

Figure 2: Propranolol's non-selective blockade of Beta-1 and Beta-2 adrenergic pathways.

Experimental Workflow

The following diagram outlines a general experimental workflow for a comparative clinical trial of beta-blockers.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Defined Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (BP, HR, ECG, etc.) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Propranolol) Randomization->Group_B Treatment_Period Treatment Period (Defined Duration) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Endpoint Data Collection (BP, HR, Adverse Events) Treatment_Period->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation and Reporting Statistical_Analysis->Results

Figure 3: A generalized workflow for a comparative clinical trial of beta-blockers.

References

Replicating published findings on Esatenolol's pharmacological effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Esatenolol, the (S)-enantiomer of atenolol, with its racemic mixture and other commonly used beta-blockers. The information presented is based on published findings and is intended to assist researchers in replicating and expanding upon existing knowledge of this compound's therapeutic potential. Detailed experimental protocols, comparative data, and visual representations of key biological pathways and workflows are included to facilitate further investigation.

Comparative Pharmacological Data

The following tables summarize the key quantitative data from published studies, offering a side-by-side comparison of this compound (S-atenolol), racemic atenolol, and the inactive (R)-atenolol enantiomer. This data highlights the stereoselective nature of beta-adrenergic blockade.

ParameterThis compound (S-atenolol)Racemic Atenolol(R)-atenololReference
Receptor Binding Affinity
Eudismic Ratio (β-adrenergic receptors, guinea pig heart)46-1[1]
In vivo Affinity (KB) for β1-receptor (M)4.6 x 10-8Not ReportedNot Reported
Pharmacodynamics
Reduction in Rate Pressure Product (%)-35% (at 50 mg)-37% (at 100 mg)No effect[1]
Predicted Maximum Reduction in Heart Rate (Emax, beats/min)39.6 ± 5.834.5 ± 8Not Reported
EC50 (ng/mL)38.4 ± 40.925.9 ± 29.9Not Reported
Pharmacokinetics
Area Under the Curve (AUC)Similar to (R)-atenolol-1.08-fold greater than (S)-atenolol[1]
Maximal Plasma Concentration (Cmax)Similar to (R)-atenolol-Similar to (S)-atenolol[1]
Plasma Half-life (t1/2)Similar to (R)-atenolol-Similar to (S)-atenolol[1]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

Clinical Pharmacodynamic Evaluation of this compound

This protocol outlines a typical randomized, double-blind, crossover study to compare the effects of this compound, racemic atenolol, and placebo on exercise-induced cardiovascular changes.

Objective: To assess the beta-blocking activity of this compound compared to racemic atenolol in healthy volunteers.

Study Design:

  • Design: Randomized, double-blind, crossover.

  • Subjects: Healthy human volunteers.

  • Treatments:

    • This compound (e.g., 50 mg oral dose)

    • Racemic Atenolol (e.g., 100 mg oral dose)

    • Placebo

  • Washout Period: A sufficient period (e.g., 1 week) between each treatment phase to ensure complete drug elimination.

Procedure:

  • Baseline Measurements: Record baseline heart rate and blood pressure.

  • Drug Administration: Administer the assigned treatment (this compound, racemic atenolol, or placebo) orally.

  • Exercise Protocol: At specified time points post-administration (e.g., 2, 4, 8, and 24 hours), subjects perform a standardized exercise test (e.g., treadmill or bicycle ergometer) with gradually increasing workload.

  • Hemodynamic Monitoring: Continuously monitor heart rate and blood pressure throughout the exercise protocol.

  • Data Analysis: Calculate the rate pressure product (Heart Rate × Systolic Blood Pressure) as an index of myocardial oxygen consumption. Compare the effects of each treatment on heart rate, blood pressure, and rate pressure product during exercise.

Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

This protocol describes a standard in vitro method to determine the binding affinity of this compound to beta-adrenergic receptors.

Objective: To quantify the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

  • Membrane Preparation: Membranes isolated from tissues or cells expressing β1- and β2-adrenergic receptors (e.g., guinea pig heart, rat lung).

  • Radioligand: A radiolabeled beta-blocker with high affinity, such as [125I]-Iodocyanopindolol.

  • Competitor: this compound.

  • Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).

  • Filtration Apparatus: To separate bound and free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membrane-bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the signaling pathway of beta-1 adrenergic receptor antagonism by this compound and a typical workflow for its clinical evaluation.

G cluster_0 Beta-1 Adrenergic Receptor Signaling Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Calcium_Channels L-type Calcium Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Increased Calcium Influx Calcium_Channels->Calcium_Influx Cardiac_Effects Increased Heart Rate & Contractility Calcium_Influx->Cardiac_Effects This compound This compound This compound->Beta1_Receptor Blocks

Caption: Beta-1 Adrenergic Receptor Signaling Pathway and Blockade by this compound.

G cluster_1 Experimental Workflow: Clinical Trial of this compound Recruitment Subject Recruitment (Healthy Volunteers) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization (Crossover Design) Screening->Randomization Treatment1 Treatment Period 1 (this compound/Racemic Atenolol/Placebo) Randomization->Treatment1 Data_Collection Data Collection (Heart Rate, Blood Pressure, Exercise Testing) Treatment1->Data_Collection Washout1 Washout Period Treatment2 Treatment Period 2 (Crossover) Washout1->Treatment2 Treatment2->Data_Collection Washout2 Washout Period Treatment3 Treatment Period 3 (Crossover) Washout2->Treatment3 Treatment3->Data_Collection Data_Collection->Washout1 Data_Collection->Washout2 Analysis Statistical Analysis Data_Collection->Analysis Results Results & Conclusion Analysis->Results

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Esatenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of esatenolol, the S-enantiomer of atenolol, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its classification as a hazardous pharmaceutical waste, stringent disposal protocols must be followed to mitigate risks to personnel and prevent environmental contamination. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and associated materials in a research setting.

Waste Classification and Handling

All materials that have come into contact with this compound must be treated as hazardous waste. This includes the pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers. Cross-contamination with non-hazardous laboratory trash is to be strictly avoided through mandatory segregation of this waste stream.[1]

Disposal Procedures for this compound Waste

A systematic approach to the disposal of different types of this compound waste is essential. The following table outlines the procedures for each category.

Waste TypeDisposal Procedure
Unused or Expired this compound (Solid and Solutions) 1. Do not dispose of down the drain or in regular trash.[1] 2. Collect all unused or expired solid this compound and its solutions in a designated, properly labeled, and sealed hazardous waste container.[1] 3. The container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[1] 4. Store the waste container in a designated satellite accumulation area within the laboratory.[1] 5. Arrange for pickup and disposal by a certified hazardous waste contractor, following your institution's established procedures. Incineration at a licensed facility is the preferred method of disposal.[1][2]
Contaminated Laboratory Materials 1. This includes items such as gloves, pipette tips, bench paper, and other disposable materials that have come into contact with this compound.[1] 2. Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste bag or container.[1] 3. Ensure the container is sealed to prevent the release of any residual powder or liquid.[1] 4. Dispose of this container through your institution's hazardous waste management program.[1]
Empty this compound Containers 1. Empty containers that once held this compound must be handled as hazardous waste unless properly decontaminated.[1] 2. Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[1] 3. Collect the rinsate (the solvent used for rinsing) as hazardous waste in a designated container for liquid waste.[1] 4. After triple-rinsing, deface or remove the original label from the container.[1] 5. The decontaminated container may then be disposed of in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste.[1]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory practices and regulatory guidelines for hazardous and pharmaceutical waste. Adherence to these protocols is a critical component of laboratory safety and environmental responsibility.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

EsatenololDisposalWorkflow cluster_waste_type Identify Waste Type cluster_disposal_actions Disposal Actions start This compound Waste Generated waste_solid Unused/Expired Solid or Solution start->waste_solid waste_contaminated Contaminated Lab Materials (PPE, etc.) start->waste_contaminated waste_container Empty Container start->waste_container collect_solid Collect in Labeled Hazardous Waste Container waste_solid->collect_solid collect_contaminated Collect in Labeled Solid Hazardous Waste Container waste_contaminated->collect_contaminated triple_rinse Triple-Rinse Container waste_container->triple_rinse ehs_pickup Arrange for EHS Pickup (Certified Disposal) collect_solid->ehs_pickup collect_contaminated->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_decontaminated Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_decontaminated collect_rinsate->ehs_pickup

Caption: this compound Waste Disposal Workflow.

Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for this compound before handling and disposal.[3][4] Disposal regulations may vary by location.[4]

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Esatenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Esatenolol. Adherence to these guidelines is critical for ensuring personal safety and maintaining a compliant laboratory environment. The following procedural guidance offers a direct, step-by-step approach to the safe operational handling and disposal of this beta-adrenergic antagonist.

Essential Personal Protective Equipment (PPE)

When handling this compound, particularly in powdered form, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin contact, and eye exposure.[1][2] The risk of aerosolization of fine powders necessitates stringent controls.[3][4]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses or GogglesMust be equipped with side shields.[2][5]Protects against splashes and airborne particles.
Skin Protection GlovesChemical-resistant, impervious gloves (e.g., nitrile).Prevents direct skin contact with the compound.[6]
Lab CoatFastened lab coat that covers the legs.Provides a barrier against accidental spills and contamination.[1][7]
Respiratory Protection NIOSH-approved RespiratorRequired when handling powders outside of a ventilated enclosure or when dust generation is likely.Minimizes the risk of inhaling fine particles.[2]

Operational Plan: Safe Handling and Storage

All manipulations of this compound powder should be performed in a designated area, ideally within a chemical fume hood or a ventilated balance enclosure to control exposure.[8]

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9]

  • Skin Contact: Wash off immediately with plenty of soap and water.[5][6]

  • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 266.34 g/mol ).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Weigh paper or anti-static weigh boat

  • Spatula

  • Appropriate volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

Procedure:

  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational.

  • Weighing:

    • Place a new sheet of weigh paper or an anti-static weigh boat on the analytical balance and tare.

    • Carefully weigh out 2.66 mg of this compound powder using a clean spatula. Avoid generating dust.

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed this compound powder into the 10 mL volumetric flask.

    • Add approximately 8 mL of DMSO to the flask.

    • Cap the flask and vortex until the solid is completely dissolved.

  • Final Volume Adjustment:

    • Once dissolved, add DMSO to the flask until the bottom of the meniscus reaches the 10 mL graduation mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

    • Store the stock solution at -20°C for long-term use.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[10][11] All waste should be treated as hazardous chemical waste.[12]

Waste StreamDisposal Procedure
Solid Waste All contaminated solid waste (e.g., weigh papers, gloves, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[13]
Liquid Waste Unused this compound solutions and solvent rinses should be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain.[11]
Empty Containers Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for decontaminated lab waste.

Visual Workflow for Safe Handling of this compound

Esatenolol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling PPE Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Weigh Weigh this compound Powder FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Store Store Solution Appropriately Dissolve->Store SolidWaste Dispose of Solid Waste (Gloves, Weigh Paper) Store->SolidWaste LiquidWaste Dispose of Liquid Waste (Unused Solution, Rinsate) Store->LiquidWaste ContainerDisposal Dispose of Empty Container Store->ContainerDisposal Clean Clean Work Area SolidWaste->Clean LiquidWaste->Clean ContainerDisposal->Clean RemovePPE Remove PPE Clean->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esatenolol
Reactant of Route 2
Reactant of Route 2
Esatenolol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.